Aaptamine
Description
Properties
IUPAC Name |
11,12-dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-16-10-7-8-3-5-14-9-4-6-15-12(11(8)9)13(10)17-2/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXSXOFPZFVZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C=CN=C3C=CN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85547-22-4 | |
| Record name | 8,9-Dimethoxy-1H-benzo[de][1,6]naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85547-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Aaptamine: A Technical Guide to its Natural Sources, Isolation from Marine Sponges, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aaptamine is a fluorescent, benzo[de][1][2]naphthyridine alkaloid first isolated in 1982 from the marine sponge Aaptos aaptos.[1] It has garnered significant scientific interest due to its diverse and potent biological activities, including anticancer, antiviral, antibacterial, antifungal, and antioxidant properties.[3][4] This technical guide provides a comprehensive overview of this compound's natural sources, detailed methodologies for its isolation and purification from marine sponges, and a summary of its key biological activities with a focus on relevant signaling pathways.
Natural Sources of this compound
This compound and its derivatives are primarily isolated from marine sponges, predominantly from the genus Aaptos.[1][5] While initially considered a taxonomic marker for the family Suberitidae, this compound has since been isolated from a variety of taxonomically unrelated sponges found in different geographical locations, suggesting a possible microbial origin within the sponge holobiont.[6]
Table 1: Marine Sponge Species Reported as Natural Sources of this compound
| Genus | Species | Location of Collection (if specified) | Reference(s) |
| Aaptos | aaptos | Okinawa, Japan | [1] |
| suberitoides | Indonesia, Vietnam | [7][8] | |
| sp. | Vietnam, Borneo | [2][5][9] | |
| Suberites | sp. | Not specified | [6] |
| Luffariella | sp. | Not specified | [6] |
| Xestospongia | sp. | Not specified | [6] |
| Hymeniacidon | sp. | Not specified | [6] |
Isolation and Purification from Marine Sponges
The isolation of this compound from marine sponges typically involves solvent extraction followed by chromatographic purification. The following protocol is a generalized methodology based on several cited experimental procedures.
Experimental Protocol: General Isolation of this compound
1. Extraction:
-
Initial Extraction: Freshly collected or frozen sponge material is minced and exhaustively extracted with a polar solvent, most commonly methanol (MeOH) or ethanol (EtOH).[1][5][10] This process is often repeated multiple times to ensure complete extraction of the active compounds.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning the methanolic extract between different solvents.[1]
2. Chromatographic Purification:
-
Column Chromatography: The fraction containing this compound is further purified using column chromatography. Silica gel is a frequently used stationary phase, with a mobile phase consisting of a gradient of chloroform (CHCl₃) and methanol (MeOH) (e.g., 8:2 CHCl₃:MeOH).[1]
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain high-purity this compound, reverse-phase HPLC (RP-HPLC) is often employed.
3. Recrystallization:
-
The purified this compound fraction is concentrated, and the solid residue is recrystallized to yield pure this compound crystals. A common solvent system for recrystallization is a mixture of methanol and acetone.[1] The final product typically appears as bright yellow crystals.[1]
Figure 1: Generalized Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound from marine sponges.
Quantitative Data
Quantitative yield data for this compound isolation is not consistently reported in the literature. However, some studies provide IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values, which are crucial for evaluating its biological potency.
Table 2: Reported In Vitro Activity of this compound
| Cell Line/Target | Activity Type | IC₅₀ / EC₅₀ (µM) | Reference(s) |
| Anticancer Activity | |||
| DLD-1 (Colorectal Cancer) | Cytotoxicity | 9.597 µg/mL (extract) | [8][11] |
| H1299 (NSCLC) | Proliferation | 10.47 µg/mL | [1] |
| A549 (NSCLC) | Proliferation | 13.91 µg/mL | [1] |
| HepG2 (Hepatocellular Carcinoma) | Proliferation | 8.4 ± 0.8 | [1] |
| LM3 (Hepatocellular Carcinoma) | Proliferation | Not specified | [1] |
| MCF-7 (Breast Carcinoma) | Proliferation | 7.8 ± 0.6 | [1] |
| SK-LU-1 (Lung Carcinoma) | Proliferation | 9.2 ± 1.0 | [1] |
| SK-Mel-2 (Melanoma) | Proliferation | 7.7 ± 0.8 | [1] |
| CEM-SS (T-lymphoblastic leukemia) | Inhibition | 15.03 µg/mL | [1] |
| GPCR Interaction | |||
| α-adrenoreceptor (ADRA2C) | Antagonist | 11.9 | [1][6] |
| β-adrenoreceptor (ADRB2) | Antagonist | 0.20 | [1][6] |
| Dopamine Receptor D4 (DRD4) | Antagonist | 6.9 | [1][6] |
| Chemokine Receptor CCR1 | Agonist | 11.8 | [1][6] |
| Chemokine Receptor CXCR7 | Agonist | 6.2 | [1][6] |
| Opioid Receptor Delta 1 (OPRD1) | Agonist | 5.1 | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key signaling pathways, particularly those involved in cell cycle regulation, apoptosis, and cellular stress responses.
Anticancer Signaling Pathways
This compound has been shown to inhibit cancer cell proliferation and induce apoptosis by targeting multiple signaling cascades.
Figure 2: this compound's Impact on Cancer Cell Signaling
Caption: this compound's inhibitory effects on key cancer-related signaling pathways.
This compound has been demonstrated to suppress the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1] It also deactivates the MAPK and AP-1 signaling pathways, which are involved in cellular responses to stress and proliferation.[1][3] Furthermore, this compound can induce G1 phase cell cycle arrest by targeting CDK2/4 and Cyclin D1/E.[1] The induction of apoptosis by this compound is evidenced by the upregulation of cleaved PARP and cleaved caspase-3.[1]
NF-κB and p53 Signaling
Studies have also indicated that this compound and its analogs can modulate the transcriptional activity of NF-κB and p53, two crucial players in the cellular response to stress and DNA damage.[3] At higher non-toxic concentrations, this compound has been shown to induce AP-1 and NF-κB-dependent transcriptional activity.[3]
Figure 3: Modulation of NF-κB and p53 Pathways by this compound
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. This compound alkaloids from the Vietnamese sponge Aaptos sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling Prokaryotic Communities and Aaptamines of Sponge Aaptos suberitoides from Tulamben, Bali - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Aaptamine: A Comprehensive Technical Guide to its Chemical Structure and Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aaptamine, a marine alkaloid first isolated from the sponge Aaptos aaptos, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1] Its unique benzo[de][1][2]naphthyridine core structure is a scaffold for a wide range of pharmacological effects, including anticancer, antiviral, antimicrobial, and antioxidant properties.[1][3][4] This technical guide provides an in-depth overview of the chemical structure and comprehensive spectroscopic data of this compound, intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.
Chemical Structure
This compound is chemically known as 8,9-dimethoxy-1H-benzo[de][1][2]naphthyridine.[1] The planar polycyclic aromatic structure consists of three fused rings, featuring two methoxy groups at positions C-8 and C-9, which are crucial for its biological activity. The nitrogen atoms within the naphthyridine ring system contribute to its basicity and ability to interact with biological targets.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of modern spectroscopic techniques. This section provides a summary of the key spectroscopic data for this compound, presented in a clear and comparative format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are well-characterized and provide a definitive fingerprint for its identification.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 7.78 | d | 7.5 |
| H-3 | 6.35 | d | 7.5 |
| H-5 | 7.59 | d | 7.5 |
| H-6 | 6.88 | d | 7.5 |
| H-7 | 8.19 | s | - |
| 8-OCH₃ | 3.89 | s | - |
| 9-OCH₃ | 4.04 | s | - |
| (Data recorded in MeOD-d₄ at 600 MHz)[5] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in ppm |
| C-2 | 127.5 |
| C-3 | 119.1 |
| C-3a | 149.8 |
| C-5 | Not Reported |
| C-6 | Not Reported |
| C-6a | Not Reported |
| C-7 | 109.5 |
| C-8 | 158.0 |
| C-9 | 177.7 |
| C-9a | 137.4 |
| C-9b | 120.3 |
| 8-OCH₃ | 56.7 |
| 9-OCH₃ | Not Reported |
| (Data for some positions were not explicitly provided in the referenced snippets)[6] |
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) have been instrumental in assigning the proton and carbon signals unequivocally. HMBC correlations from the methoxy protons to their respective carbons (C-8 and C-9) confirm their positions.[7]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Molecular Formula |
| HRESIMS | Positive | [M+H]⁺ 229.0972 | C₁₃H₁₂N₂O₂ |
| (High-Resolution Electrospray Ionization Mass Spectrometry)[7] |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy offer insights into the functional groups and electronic properties of the this compound molecule.
Table 4: Infrared and Ultraviolet-Visible Spectroscopic Data for this compound
| Spectroscopic Technique | Key Absorptions |
| IR (Infrared) | Lactam carbonyl functions (1663 cm⁻¹)[8] |
| UV-Vis (Ultraviolet-Visible) | λmax (nm): 208, 224, 273, 282, 412, 434[8] |
The UV-Vis spectrum is characteristic of the extended π-system of the triazapyrene lactam core.[8] Theoretical studies using density functional theory (DFT) have further elucidated the UV absorption properties of this compound derivatives, suggesting their potential application as natural organic sunscreens.[9][10]
Experimental Protocols
Isolation of this compound from Marine Sponges
This compound is typically isolated from marine sponges of the genus Aaptos. The following is a generalized protocol based on cited literature.[1][11][12]
1. Collection and Extraction:
-
The marine sponge (e.g., Aaptos aaptos or Aaptos suberitoides) is collected and freeze-dried.
-
The dried sponge material is ground into a powder and extracted exhaustively with methanol (MeOH) at room temperature.
-
The resulting crude methanolic extract is concentrated under reduced pressure.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
3. Chromatographic Purification:
-
The fraction containing this compound (often the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.
-
A gradient elution system, for example, a mixture of chloroform and methanol (e.g., CHCl₃:MeOH = 8:2), is used to separate the components.[1]
-
Fractions are monitored by thin-layer chromatography (TLC) and those containing this compound are combined.
-
Further purification is achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column and a methanol/water mobile phase.
4. Crystallization:
-
The purified this compound is recrystallized from a suitable solvent system, such as methanol/acetone, to yield bright yellow crystals.[1]
Spectroscopic Analysis
1. NMR Spectroscopy:
-
¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz).
-
Samples are dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
2. Mass Spectrometry:
-
High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[13]
-
The data is used to determine the exact mass and elemental composition of the molecule.
3. IR and UV-Vis Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
UV-Vis spectra are obtained using a spectrophotometer, with the sample dissolved in a suitable solvent like ethanol.
Signaling Pathways and Biological Activity
This compound exhibits its biological effects by modulating various cellular signaling pathways. Its anticancer activity, for instance, is attributed to its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth.[1]
One of the key mechanisms involves the regulation of the PTEN/PI3K/Akt signaling pathway.[1] this compound can suppress this pathway, which is often hyperactivated in cancer, leading to decreased cell survival and proliferation.
Caption: this compound's regulation of the PTEN/PI3K/Akt signaling pathway.
Furthermore, this compound has been shown to deactivate the MAPK and AP-1 signaling pathways, which are involved in cellular responses to stress and can contribute to cancer development.[1]
Caption: this compound's role in the MAPK/AP-1 signaling pathway.
Conclusion
This compound remains a molecule of significant interest in the field of natural product drug discovery. Its well-defined chemical structure and comprehensive spectroscopic profile provide a solid foundation for further research and development. This guide consolidates the key technical information on this compound, offering a valuable resource for scientists working to unlock its full therapeutic potential. The detailed spectroscopic data and experimental protocols outlined herein are intended to facilitate its identification, characterization, and utilization in future studies. The elucidation of its interactions with critical signaling pathways continues to open new avenues for the development of novel therapeutic agents for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Derivatives with Antifungal and Anti-HIV-1 Activities from the South China Sea Sponge Aaptos aaptos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and UV-radiation absorption activity of this compound derivatives – potential application for natural organic sunscreens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Extraction and isolation of this compound [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Aaptamine Biosynthesis Pathway in Aaptos Species: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the aaptamine biosynthesis pathway in marine sponges of the genus Aaptos. Aaptamines are a class of marine alkaloids with a unique benzo[de][1][2]naphthyridine skeleton that have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anticancer, antimicrobial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of marine natural products and their therapeutic potential.
While the complete biosynthetic pathway of this compound in Aaptos species remains to be fully elucidated, ongoing research has shed light on potential precursors and key structural transformations. It is widely hypothesized that symbiotic microorganisms residing within the sponge tissue may play a crucial role in the production of these complex alkaloids.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is thought to proceed through a series of complex enzymatic reactions, likely originating from amino acid precursors. A key proposed intermediate in the pathway is bisdemethylthis compound.[3] The proposed pathway involves the formation of the characteristic tricyclic core structure through intramolecular cyclization and subsequent oxidative modifications.
The diagram below illustrates a proposed biosynthetic pathway for this compound, highlighting the key proposed intermediate.
Quantitative Data
Detailed quantitative data on the enzymology and kinetics of the this compound biosynthetic pathway are currently unavailable in the published literature. Further research, including the isolation and characterization of the involved enzymes, is required to determine key parameters such as substrate specificity, reaction rates, and inhibitor constants. The table below is provided as a template for future studies to populate as quantitative data becomes available.
| Enzyme/Step | Substrate(s) | Product(s) | Kcat (s⁻¹) | Km (µM) | Vmax | Inhibitors |
| Data Not Currently Available | ||||||
| Data Not Currently Available | ||||||
| Data Not Currently Available |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will rely on a combination of advanced biochemical and molecular biology techniques. A key experimental approach is the use of isotopic labeling feeding studies to trace the incorporation of precursors into the final this compound molecule.
General Protocol for Isotopic Labeling and Analysis:
-
Preparation of Labeled Precursors: Synthesize or procure isotopically labeled putative precursors, such as ¹³C- or ¹⁵N-labeled amino acids.
-
Incubation: Introduce the labeled precursors to Aaptos sponge explants or associated microbial cultures in a controlled environment.
-
Extraction: After a suitable incubation period, harvest the biological material and perform a comprehensive extraction of secondary metabolites.
-
Purification: Isolate this compound and its derivatives from the crude extract using chromatographic techniques (e.g., HPLC).
-
Analysis: Analyze the purified compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotopic incorporation.
The following diagram outlines a general workflow for conducting feeding studies to investigate the this compound biosynthetic pathway.
Future Outlook
The field of marine natural product biosynthesis is rapidly advancing with the advent of next-generation sequencing and sophisticated analytical techniques. Future research efforts should focus on:
-
Genomic and Metagenomic Analysis: Sequencing the genome of Aaptos species and their associated microbial communities to identify putative biosynthetic gene clusters responsible for this compound production.
-
Transcriptomic Analysis: Studying gene expression profiles under different conditions to identify genes that are co-regulated with this compound production.
-
Enzyme Characterization: Heterologous expression and biochemical characterization of candidate enzymes to confirm their role in the biosynthetic pathway.
-
In Vitro Reconstitution: Reconstituting the entire biosynthetic pathway in a test tube to validate the function of each enzyme and to enable the production of this compound and its analogs for drug development.
The elucidation of the this compound biosynthetic pathway will not only provide fundamental insights into the chemical ecology of marine sponges but also pave the way for the sustainable production of these valuable compounds for therapeutic applications.
References
- 1. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Aaptamine's Mechanism of Action in Cancer Cells: A Technical Guide
Introduction
Aaptamine, a benzo[de][1][2]naphthyridine alkaloid first isolated from marine sponges of the Aaptos genus, has garnered significant attention for its diverse biological activities, including antioxidative, antimicrobial, and notable anticancer properties.[1][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound and its derivatives exert their cytotoxic and anti-proliferative effects on cancer cells. The primary focus will be on its role in inhibiting key signaling pathways, inducing apoptosis, and promoting cell cycle arrest. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanisms of Action
This compound's anticancer effects are multifaceted, stemming from its ability to interfere with several critical cellular processes essential for tumor growth and survival. The primary mechanisms identified include the induction of apoptosis, arrest of the cell cycle at specific phases, and the inhibition of crucial signaling pathways such as PI3K/AKT/GSK3β.[3][4]
Induction of Apoptosis
This compound and its derivatives, demethyl(oxy)this compound and isothis compound, are potent inducers of apoptosis in various cancer cell lines.[1] This programmed cell death is a key mechanism for its anticancer activity.[1]
Molecular Events:
-
Caspase Activation: In breast cancer cells, isothis compound treatment leads to the activation of caspase-7.[5] In non-small cell lung carcinoma (NSCLC) cells, this compound augments the expression of cleaved caspase-3.[4]
-
PARP Cleavage: A hallmark of apoptosis, the cleavage of poly (ADP-ribose) polymerase (PARP), is observed in both breast cancer and NSCLC cells following treatment with this compound derivatives.[4][5]
-
XIAP Inhibition: Isothis compound has been shown to inhibit the X-linked inhibitor of apoptosis protein (XIAP) in T-47D breast cancer cells.[5]
-
Oxidative Stress: The cytotoxic effect of isothis compound is linked to the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential, which can be attenuated by the ROS scavenger N-acetyl-l-cysteine (NAC).[5]
A workflow for a typical apoptosis assay is outlined below.
Caption: Experimental workflow for assessing apoptosis.
Cell Cycle Arrest
This compound has been demonstrated to halt the progression of the cell cycle, a critical process for cancer cell proliferation. This arrest occurs at different phases depending on the cell type and the specific this compound derivative used.
-
G1 Phase Arrest: In NSCLC cell lines (A549 and H1299), this compound induces cell cycle arrest at the G1 phase.[4] This is achieved by reducing the levels of key G1 phase regulators, including Cyclin-dependent kinase 2 (CDK2), CDK4, Cyclin D1, and Cyclin E.[3][4]
-
G2/M Phase Arrest: In human osteosarcoma (MG63) and chronic myeloid leukemia (K562) cells, this compound causes a G2/M phase arrest.[3][6] This effect is mediated through the p53-independent activation of the p21 promoter.[3][7]
The general mechanism of cell cycle regulation by Cyclin-CDK complexes is depicted below. This compound interferes with this cycle by downregulating specific cyclins and CDKs.
Caption: this compound's interference with the cell cycle.
Inhibition of Signaling Pathways
This compound modulates several signaling pathways that are often dysregulated in cancer.
PI3K/AKT/GSK3β Pathway: In NSCLC, this compound has been shown to inhibit the PI3K/AKT/GSK3β signaling cascade.[4] It specifically reduces the levels of phosphorylated (active) AKT and Glycogen Synthase Kinase 3β (GSK3β) in a dose-dependent manner.[4][8] The dephosphorylation of GSK3β is significant because active GSK3β is part of a "destruction complex" that targets β-catenin for degradation, a key player in the Wnt signaling pathway.[9][10] By dephosphorylating (and thus activating) GSK3β, this compound promotes the degradation of proteins that drive cell cycle progression.[4]
Caption: this compound's effect on the PI3K/AKT/GSK3β axis.
Other Signaling Pathways:
-
AP-1, NF-κB, and p53: this compound and its derivatives can modulate the transcriptional activity of AP-1, NF-κB, and p53, although these effects appear to be concentration-dependent and may not explain the anticancer effects seen at lower concentrations.[1][11] Notably, some derivatives inhibit p53 activation, consistent with observations of p53-independent cell cycle arrest.[1]
-
DNA Intercalation: Early studies suggested that this compound may possess DNA intercalating activity, which could contribute to its cytotoxic effects.[1]
Quantitative Data Summary
The cytotoxic and anti-proliferative efficacy of this compound and its derivatives has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.
| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 Value | Reference |
| This compound | A549 (NSCLC) | IC50 | 13.91 µg/mL | [4] |
| H1299 (NSCLC) | IC50 | 10.47 µg/mL | [4] | |
| NT2 (Embryonal Carcinoma) | IC50 | 50 µM | [3] | |
| K562 (Chronic Myeloid Leukemia) | GI50 | 10 µM | [12] | |
| DLD-1 (Colorectal) | IC50 | 30.3 µg/mL | [13] | |
| Caco-2 (Colorectal) | IC50 | 236.8 µg/mL | [13] | |
| General (5 cell lines) | IC50 | ~150 µM | [1] | |
| Demethyl(oxy)this compound | SK-LU-1 (Lung) | IC50 | 9.2 ± 1.0 µM | [3] |
| MCF-7 (Breast) | IC50 | 7.8 ± 0.6 µM | [3] | |
| HepG2 (Hepatocellular) | IC50 | 8.4 ± 0.8 µM | [3] | |
| SK-Mel-2 (Melanoma) | IC50 | 7.7 ± 0.8 µM | [3] | |
| General (5 cell lines) | IC50 | 10 - 70 µM | [1] | |
| Isothis compound | T-47D (Breast) | IC50 | Potent (value not specified) | [5] |
| General (5 cell lines) | IC50 | 10 - 70 µM | [1] | |
| This compound Derivatives (67-69) | H1299, H520 (Lung, etc.) | IC50 | 12.9 to 20.6 µg/mL | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on this compound.
Cell Viability (MTS/CCK-8) Assay
This assay is used to determine the IC50 values and assess the anti-proliferative effects of this compound.
-
Cell Seeding: Cancer cells (e.g., A549, H1299) are seeded into 96-well plates at a specified density.
-
Treatment: After allowing cells to adhere (typically overnight), they are treated with various concentrations of this compound (e.g., 0, 8, 16, 32 µg/mL) dissolved in the culture medium.[4]
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).[4]
-
Reagent Addition: An MTS or CCK-8 reagent is added to each well.
-
Final Incubation: The plates are incubated for a short period (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells into a colored formazan product.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Calculation: Cell viability is calculated as the relative absorbance compared to the untreated control. IC50 values are determined using software like GraphPad Prism.[4]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells (e.g., THP-1) are treated with the desired concentrations of this compound for 24 hours.[1]
-
Harvesting: Cells are harvested and washed with cold PBS by centrifugation.[1]
-
Resuspension: The cell pellet is resuspended in 1x Binding Buffer.[1]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[1]
-
Incubation: The cells are incubated at room temperature in the dark for approximately 15 minutes.[1]
-
Analysis: The stained cells are analyzed promptly using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Western Blot Analysis
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in cell cycle regulation and signaling pathways.
-
Cell Lysis: After treatment with this compound for a specified time (e.g., 48 hours), cells are lysed using a suitable lysis buffer containing protease inhibitors.[4]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-AKT, cleaved-PARP, Cyclin D1).[4]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and its analogues exhibit significant anticancer activity through a coordinated attack on multiple cellular fronts. The induction of apoptosis via caspase activation, the halting of cellular proliferation through G1 or G2/M phase arrest, and the targeted inhibition of the pro-survival PI3K/AKT signaling pathway collectively contribute to its potent cytotoxic effects. The p53-independent nature of its action in some contexts makes it a particularly interesting candidate for cancers with p53 mutations. The data presented herein underscores the potential of this compound as a scaffold for the development of novel chemotherapeutic agents. Further investigation into its in vivo efficacy, toxicity profiles, and potential for combination therapies is warranted to fully realize its clinical potential.
References
- 1. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound attenuates the proliferation and progression of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothis compound Induces T-47D Cells Apoptosis and Autophagy via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking the WNT/β-catenin pathway in cancer treatment:pharmacological targets and drug therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative effect of this compound on human chronic myeloid leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, Promotes Cell Cycle Arrest and Induces Necrotic Cell Death of Colorectal Cancers, Isolated from the Bunaken National Park's Sponge, Aaptos sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Aaptamine as a DNA Intercalating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aaptamine, a marine-derived benzo[de][1][2]naphthyridine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities, most notably its potential as an anticancer agent. A primary mechanism contributing to its cytotoxicity is its ability to act as a DNA intercalating agent. This technical guide provides an in-depth overview of this compound's interaction with DNA, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.
Introduction
DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This process disrupts the normal structure and function of DNA, leading to inhibition of replication and transcription, and ultimately, cell death. This compound's planar aromatic structure is characteristic of many known DNA intercalating agents, and biophysical studies have confirmed its ability to bind to DNA. This interaction is believed to be a key contributor to its observed cytotoxic and antiviral properties. Understanding the specifics of this interaction is crucial for the rational design of novel this compound-based therapeutics with improved efficacy and selectivity.
Quantitative Data on this compound-DNA Interaction and Cytotoxicity
The following tables summarize the available quantitative data regarding this compound and its derivatives' DNA binding affinity and their cytotoxic effects on various cancer cell lines.
Table 1: DNA Binding Affinity of this compound
| Compound | Method | Binding Constant (Kobs) (M⁻¹) | Reference |
| This compound | UV-Vis Absorbance Titration | 4.0 (±0.2) x 10³ | [3][4] |
Table 2: Cytotoxicity of this compound and its Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | THP-1 | Human Leukemia | ~150 | [1] |
| This compound | HeLa | Human Cervical Carcinoma | ~150 | [1] |
| This compound | SNU-C4 | Human Colon Cancer | ~150 | [1] |
| This compound | SK-MEL-28 | Human Melanoma | ~150 | [1] |
| This compound | MDA-MB-231 | Human Breast Cancer | ~150 | [1] |
| This compound | A549 | Non-small Cell Lung Carcinoma | 13.91 µg/mL | [5] |
| This compound | H1299 | Non-small Cell Lung Carcinoma | 10.47 µg/mL | [5] |
| This compound-rich extract | DLD-1 | Colorectal Cancer | 9.597 µg/mL | [6] |
| Demethyl(oxy)this compound | THP-1 | Human Leukemia | 10-70 | [1] |
| Demethyl(oxy)this compound | HeLa | Human Cervical Carcinoma | 10-70 | [1] |
| Demethyl(oxy)this compound | SNU-C4 | Human Colon Cancer | 10-70 | [1] |
| Demethyl(oxy)this compound | SK-MEL-28 | Human Melanoma | 10-70 | [1] |
| Demethyl(oxy)this compound | MDA-MB-231 | Human Breast Cancer | 10-70 | [1] |
| Isothis compound | THP-1 | Human Leukemia | 10-70 | [1] |
| Isothis compound | HeLa | Human Cervical Carcinoma | 10-70 | [1] |
| Isothis compound | SNU-C4 | Human Colon Cancer | 10-70 | [1] |
| Isothis compound | SK-MEL-28 | Human Melanoma | 10-70 | [1] |
| Isothis compound | MDA-MB-231 | Human Breast Cancer | 10-70 | [1] |
| This compound Derivatives (2, 8, 11, 12) | HL60, K562, MCF-7, KB, HepG2, HT-29 | Various Cancers | 0.03 - 8.5 | [7] |
| This compound Derivatives (3, 5, 6) | L5178Y | Murine Lymphoma | 0.9 - 8.3 | [8] |
Experimental Protocols for Studying DNA Intercalation
Detailed methodologies are essential for the accurate assessment of a compound's DNA intercalating properties. Below are protocols for key experiments used in this field.
UV-Visible Absorbance Titration
This method is used to determine the binding constant between a ligand and DNA.
Objective: To quantify the binding affinity of this compound to DNA.
Materials:
-
This compound solution of known concentration
-
Calf Thymus DNA (ct-DNA) solution of known concentration (in base pairs)
-
Tris-HCl buffer (pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of ct-DNA in Tris-HCl buffer.
-
In a quartz cuvette, place a fixed concentration of this compound in Tris-HCl buffer.
-
Record the initial UV-Vis spectrum of the this compound solution from 200-500 nm.
-
Incrementally add small aliquots of the ct-DNA stock solution to the this compound solution in the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
Record the UV-Vis spectrum after each addition of ct-DNA.
-
Observe the changes in the absorbance spectrum of this compound, typically hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength, which are indicative of intercalation.
-
The binding constant (Kobs) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by using a Scatchard plot.
Fluorescence Spectroscopy
Fluorescence quenching assays can provide information about the binding mode and affinity.
Objective: To investigate the interaction of this compound with DNA by monitoring changes in fluorescence.
Materials:
-
This compound solution
-
ct-DNA solution
-
Ethidium Bromide (EtBr) or another fluorescent DNA probe
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a solution of ct-DNA and a fluorescent probe (e.g., EtBr) that intercalates into DNA and exhibits enhanced fluorescence upon binding.
-
Record the initial fluorescence emission spectrum of the DNA-probe complex.
-
Titrate this solution with increasing concentrations of this compound.
-
After each addition of this compound, allow the solution to equilibrate.
-
Record the fluorescence emission spectrum.
-
A decrease in the fluorescence intensity of the probe indicates that this compound is displacing the probe from the DNA, suggesting a competitive binding mechanism, likely intercalation.
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to detect conformational changes in DNA upon ligand binding.
Objective: To assess changes in the secondary structure of DNA upon interaction with this compound.
Materials:
-
This compound solution
-
ct-DNA solution
-
Tris-HCl buffer (pH 7.4)
-
CD spectropolarimeter
Procedure:
-
Prepare a solution of ct-DNA in Tris-HCl buffer.
-
Record the CD spectrum of the DNA solution, typically in the range of 220-320 nm. The B-form DNA will show a positive band around 275 nm and a negative band around 245 nm.
-
Add this compound to the DNA solution at various molar ratios.
-
Incubate the mixtures to allow for binding.
-
Record the CD spectrum for each mixture.
-
Changes in the CD spectrum, such as shifts in the wavelength or changes in the intensity of the bands, indicate alterations in the DNA conformation due to this compound binding and intercalation.
DNA Unwinding Assay (Topoisomerase I Inhibition Assay)
This assay determines if a compound can inhibit the function of topoisomerase I, an enzyme that relaxes supercoiled DNA. Intercalating agents often inhibit topoisomerases.
Objective: To determine if this compound inhibits the catalytic activity of human topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
This compound solution
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, EDTA, and BSA)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., GelRed)
Procedure:
-
Set up reaction tubes containing the reaction buffer and supercoiled plasmid DNA.
-
Add varying concentrations of this compound to the tubes. A known topoisomerase I inhibitor (e.g., camptothecin) should be used as a positive control.
-
Initiate the reaction by adding human topoisomerase I to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with a DNA dye and visualize under UV light.
-
Topoisomerase I will relax the supercoiled DNA into a slower-migrating relaxed form. If this compound inhibits the enzyme, the DNA will remain in its supercoiled form. The degree of inhibition can be quantified by densitometry of the DNA bands.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes related to the study of this compound as a DNA intercalating agent.
DNA Intercalation Mechanism
Caption: this compound's planar structure facilitates its intercalation into the DNA double helix, causing structural distortion.
Experimental Workflow for Studying DNA Intercalation
Caption: A typical experimental workflow to investigate and characterize a DNA intercalating agent like this compound.
This compound's Influence on Cellular Signaling Pathways
This compound's interaction with DNA and other cellular components can trigger various signaling cascades that contribute to its anticancer effects.
This compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[5]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to reduced cancer cell proliferation and survival.
At high concentrations, this compound can induce the activation of the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[1][9]
Caption: High concentrations of this compound can lead to the activation of the NF-κB signaling pathway.
This compound has been shown to activate the p21 promoter in a p53-independent manner, leading to cell cycle arrest.[1][2][10]
Caption: this compound induces p21-mediated cell cycle arrest through a p53-independent mechanism.
Conclusion
This compound's ability to intercalate into DNA is a fundamental aspect of its mechanism of action and a significant contributor to its anticancer properties. The quantitative data, while still requiring further expansion through more detailed biophysical studies, clearly supports its role as a DNA-binding agent. The experimental protocols provided herein offer a roadmap for researchers to further investigate this compound and its analogs. The visualization of its effects on key cellular signaling pathways underscores the multifaceted nature of its biological activity. This technical guide serves as a foundational resource to aid in the continued exploration and development of this compound-based compounds as potential therapeutic agents. Further research focusing on the thermodynamics of binding and the specific structural changes induced in DNA will provide a more complete picture of its intercalating properties and facilitate the design of more potent and selective anticancer drugs.
References
- 1. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a spongean alkaloid, activates p21 promoter in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral and Anticancer Optimization Studies of the DNA-binding Marine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic this compound derivatives from the South China Sea sponge Aaptos aaptos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound derivatives from the Indonesian sponge Aaptos suberitoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Aaptamine's Modulation of PI3K/Akt and MAPK/AP-1 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aaptamine, a benzo[de][1][2]-naphthyridine alkaloid first isolated from marine sponges of the genus Aaptos, has garnered significant scientific interest for its diverse pharmacological properties.[1] This marine natural product exhibits a range of biological activities, including antioxidant, antimicrobial, and notable anticancer effects.[1][3][4] Its therapeutic potential, particularly in oncology, stems from its ability to interfere with fundamental cellular processes such as proliferation, cell cycle progression, and apoptosis by modulating key signaling pathways.[1][2][5]
This technical guide provides an in-depth examination of the mechanisms through which this compound exerts its influence on two critical intracellular signaling cascades: the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Activator Protein-1 (AP-1) pathway. Understanding these interactions is crucial for leveraging this compound as a scaffold for novel therapeutic agents.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[6] this compound has been shown to be a potent inhibitor of this pathway.[1][5][7]
In non-small cell lung carcinoma (NSCLC) cells (A549 and H1299), this compound treatment leads to a dose-dependent dephosphorylation of both Akt and its downstream substrate, Glycogen Synthase Kinase 3β (GSK3β).[2][7] This inhibitory action effectively deactivates the pathway, contributing to cell cycle arrest and the suppression of cancer cell proliferation.[1][7] The mechanism is linked to the regulation of key cell cycle drivers, including CDK2/4 and Cyclin D1/E.[1][2]
Quantitative Data: this compound's Effect on Cell Viability and PI3K/Akt Pathway
The inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values quantify the efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value (µM) | Value (µg/mL) | Citation |
| A549 | Non-Small Cell Lung | IC₅₀ | - | 13.91 | [2] |
| H1299 | Non-Small Cell Lung | IC₅₀ | - | 10.47 | [2] |
| NT2 | Embryonal Carcinoma | IC₅₀ | ~50 | - | [1] |
| Lung Cancer Cells | Lung | GI₅₀ | 7 | - | [1] |
| Prostate Cancer Cells | Prostate | GI₅₀ | 10 | - | [1] |
| THP-1 | Leukemia | IC₅₀ | ~150 | - | [3] |
| HeLa | Cervical Cancer | IC₅₀ | >100 | - | [3] |
| SNU-C4 | Colon Cancer | IC₅₀ | >100 | - | [3] |
| SK-MEL-28 | Melanoma | IC₅₀ | >100 | - | [3] |
| MDA-MB-231 | Breast Cancer | IC₅₀ | >100 | - | [3] |
| GBM 8401, U87 MG, etc. | Glioblastoma | IC₅₀ | 45-60 | - | [8] |
Note: Conversion between µM and µg/mL requires the molecular weight of this compound (~242.27 g/mol ).
Modulation of the MAPK/AP-1 Signaling Pathway
The MAPK signaling pathways are crucial mediators that translate extracellular stimuli into cellular responses, including proliferation, differentiation, and apoptosis.[9][10] This cascade involves a series of protein kinases—MAPKKK, MAPKK, and MAPK (including ERK, JNK, and p38)—that ultimately activate transcription factors like AP-1.[9][10] AP-1, typically a dimer of proteins from the Jun and Fos families, regulates the expression of genes involved in various cellular processes.[10][11]
This compound has been shown to deactivate the MAPK and AP-1 signaling pathway.[1][7] This effect is partly attributed to its antioxidant properties, including the suppression of Reactive Oxygen Species (ROS), which are known activators of this cascade.[1][7] By inhibiting this pathway, this compound can prevent EGF-induced neoplastic transformation of cells.[3][4] Studies in murine JB6 Cl41 cells confirm that this compound and its derivatives modulate AP-1 dependent transcriptional activity.[3][4]
Quantitative Data: this compound's Effect on MAPK/AP-1 Pathway
| Cell Line | Assay | Effect | Concentration (µM) | Citation |
| JB6 Cl41 | EGF-induced Transformation | Inhibition | 0.7 - 2.1 | [3][4] |
| JB6 Cl41 | AP-1 Luciferase Reporter | Modulation of Activity | - | [12] |
Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. Below are foundational protocols for assays commonly used to study this compound's effects.
Protocol 1: Cell Viability (MTS/MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTS or MTT reagent[13]
-
Solubilization solution (for MTT assay)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[14][15]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the this compound-containing medium or a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTS Assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[13]
-
For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Afterwards, remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~490 nm for MTS, ~570 nm for MTT) using a plate reader.[13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the IC₅₀ value.
Protocol 2: Western Blotting
This protocol is used to detect changes in the expression and phosphorylation levels of specific proteins in the PI3K/Akt and MAPK pathways.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors[16]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)[16]
Procedure:
-
Sample Preparation: Treat cells with various concentrations of this compound (e.g., 0, 8, 16, 32 µg/mL) for a specified time (e.g., 48 hours).[7] Lyse the cells in ice-cold RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After further washes, apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[16]
-
Analysis: Quantify band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein counterparts.
Illustrative Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on cellular signaling pathways.
Conclusion
This compound demonstrates significant potential as an anticancer agent through its targeted modulation of the PI3K/Akt and MAPK/AP-1 signaling pathways. By inhibiting the pro-survival PI3K/Akt cascade and deactivating the proliferation-associated MAPK/AP-1 pathway, this compound effectively induces cell cycle arrest and reduces cancer cell viability. The comprehensive data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further elucidate this compound's mechanisms of action and explore its derivatives as next-generation therapeutics. Continued investigation into these interactions will be pivotal in translating this promising marine alkaloid into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound attenuates the proliferation and progression of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutamine relieves oxidative stress through PI3K/Akt signaling pathway in DSS-induced ulcerative colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transcription factor AP-1 regulation by mitogen-activated protein kinase signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell viability assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Aaptamine and Its Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aaptamine, a benzo[de][1][2]-naphthyridine alkaloid first isolated from marine sponges of the genus Aaptos, and its derivatives have emerged as a significant class of marine natural products with a broad spectrum of biological activities.[1][3] These compounds have garnered considerable attention within the scientific community for their potential as scaffolds in the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the multifaceted pharmacological properties of this compound and its derivatives, with a focus on their anticancer, antiviral, antibacterial, antifungal, and other key biological effects. The information is presented to facilitate further research and drug development efforts in these areas.
Anticancer Activity
The anticancer properties of this compound and its derivatives are the most extensively reported biological activities.[1] These compounds have been shown to inhibit the proliferation of a wide range of human cancer cell lines, induce apoptosis, and suppress tumor growth through the modulation of various signaling pathways.[3][4]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activities of this compound and its derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Anticancer Activity of this compound and Key Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | THP-1 | Human Leukemia | ~150 | [1] |
| HeLa | Cervical Cancer | >100 | [1] | |
| SNU-C4 | Colon Cancer | >100 | [1] | |
| SK-MEL-28 | Melanoma | >100 | [1] | |
| MDA-MB-231 | Breast Cancer | >100 | [1] | |
| NT2 | Human Embryonal Carcinoma | 50 | [3] | |
| A549 | Non-small Cell Lung Carcinoma | 13.91 µg/mL | [5] | |
| H1299 | Non-small Cell Lung Carcinoma | 10.47 µg/mL | [5] | |
| Demethyl(oxy)this compound | THP-1 | Human Leukemia | 10-70 | [1] |
| SK-LU-1 | Lung Carcinoma | 9.2 ± 1.0 | [3] | |
| MCF-7 | Breast Carcinoma | 7.8 ± 0.6 | [3] | |
| HepG2 | Hepatocellular Carcinoma | 8.4 ± 0.8 | [3] | |
| SK-Mel-2 | Melanoma | 7.7 ± 0.8 | [3] | |
| Isothis compound | THP-1 | Human Leukemia | 10-70 | [1] |
| This compound Derivative 70 | SNK-6 | Extranodal Natural Killer/T-cell Lymphoma | 0.6 | [3] |
| Suberitine A | P388 | Murine Leukemia | 1.8 | [3] |
| Suberitine D | P388 | Murine Leukemia | 3.5 | [3] |
Signaling Pathways in Anticancer Activity
This compound and its derivatives exert their anticancer effects by modulating several key signaling pathways. One of the primary mechanisms involves the p53-independent activation of the p21 promoter, leading to G2/M cell cycle arrest.[1][6] Additionally, these compounds have been shown to influence the AP-1, NF-κB, and p53-dependent transcriptional activities.[1][7] In non-small cell lung carcinoma cells, this compound has been demonstrated to inhibit the PI3K/AKT/GSK3β signaling cascade.[5] Furthermore, the antioxidant properties of this compound contribute to its anticancer potential by suppressing reactive oxygen species (ROS) and subsequently deactivating the MAPK and AP-1 signaling pathways.[3][8]
Figure 1: Simplified signaling pathways modulated by this compound in cancer cells.
Experimental Protocols (Summarized)
Cell Viability Assay (MTS Assay) [1]
-
Human cancer cell lines are seeded in 96-well plates and incubated.
-
Cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48-72 hours).
-
MTS reagent is added to each well, and the plates are incubated.
-
The absorbance is measured at 490 nm using a microplate reader to determine cell viability. The IC50 values are then calculated.
Apoptosis Analysis (Flow Cytometry) [1]
-
Cancer cells are treated with this compound or its derivatives.
-
Both floating and attached cells are collected, washed, and resuspended in binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Western Blotting [5]
-
Treated and untreated cancer cells are lysed to extract total protein.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MMP-7, MMP-9, cleaved-PARP, cleaved-caspase 3, p-Akt, p-GSK3β).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Antiviral Activity
This compound and its derivatives have demonstrated notable antiviral activity, particularly against the Human Immunodeficiency Virus type 1 (HIV-1).[9][10] The proposed mechanism of antiviral action is through DNA intercalation.[2][10]
Quantitative Data on Antiviral Activity
Table 2: Anti-HIV-1 Activity of this compound Derivatives
| Compound | Concentration (µM) | Inhibition Rate (%) | Reference |
| This compound Derivative 7 | 10 | 88.0 | [9][11] |
| This compound Derivative 8 | 10 | 72.3 | [9][11] |
Experimental Protocol (Summarized)
Anti-HIV-1 Assay (VSVG/HIV-1 Pseudotyping System) [9]
-
293T cells are plated in 24-well plates.
-
The cells are pre-incubated with the test compounds (e.g., at 10 µM) for 15 minutes.
-
VSVG/HIV-1 pseudotyped virus is then added to the wells.
-
After a period of infection, the antiviral activity is assessed, often by measuring the activity of a reporter gene (e.g., luciferase) incorporated into the viral vector.
Antibacterial and Antifungal Activities
This compound and its derivatives also possess significant antimicrobial properties, exhibiting activity against a range of pathogenic bacteria and fungi.[7][12]
Quantitative Data on Antibacterial and Antifungal Activity
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Fungi
| Compound | Fungus | MIC (µg/mL) | Reference |
| Compound 3 | Candida parapsilosis | 4-64 | [11] |
| C. glabrata | 4-64 | [11] | |
| C. albicans | 4-64 | [11] | |
| Cryptococcus neoformans | 4-64 | [11] | |
| Trichophyton rubrum | 4-64 | [11] | |
| Microsporum gypseum | 4-64 | [11] | |
| Compound 7 | C. albicans | 32 | [13] |
| C. parapsilosis | 64 | [13] | |
| C. neoformans | 32 | [13] | |
| T. rubrum | 4 | [13] | |
| M. gypseum | 16 | [13] | |
| Compound 8 | C. neoformans | 64 | [13] |
| T. rubrum | 8 | [13] | |
| M. gypseum | 32 | [13] |
Table 4: Antibacterial Activity of this compound and Related Compounds
| Compound | Bacteria | Activity | Reference |
| This compound | Bacillus subtilis | Active | [12] |
| Isopentylamine | Bacillus subtilis | Active | [12] |
| Pseudomonas aeruginosa | Active | [12] | |
| Tyramine | Pseudomonas aeruginosa | Active | [12] |
Experimental Protocol (Summarized)
Antifungal Susceptibility Testing (Broth Microdilution) [13]
-
Fungal strains are cultured in an appropriate broth medium.
-
The test compounds are serially diluted in a 96-well microplate.
-
A standardized inoculum of the fungal suspension is added to each well.
-
The plates are incubated at an appropriate temperature for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Antibacterial Assay (Disc Diffusion Method) [14]
-
Bacterial cultures are spread evenly onto the surface of agar plates.
-
Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.
-
The plates are incubated at 37°C for 24 hours.
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disc.
Other Biological Activities
Beyond their anticancer and antimicrobial effects, this compound and its derivatives have been reported to possess a range of other interesting pharmacological activities.
-
Antioxidant Activity : this compound exhibits strong radical scavenging capacity.[3][8]
-
α-Adrenoceptor Blocking Activity : this compound has been shown to block α-adrenoceptors.[2][9]
-
Enzyme Inhibition : These compounds can inhibit various enzymes, including monoamine oxidase and proteasomes.[2][10]
-
Modulation of G-protein Coupled Receptors (GPCRs) : this compound has been shown to antagonize ADRA2C, ADRB2, and DRD4 receptors and act as an agonist on certain chemokine receptors like CXCR7 and CCR1.[2]
Figure 2: General experimental workflow for the study of this compound and its derivatives.
Conclusion
This compound and its derivatives represent a promising class of marine-derived compounds with a diverse array of biological activities. Their significant anticancer, antiviral, antibacterial, and antifungal properties, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further investigation and development as therapeutic agents. This guide provides a foundational overview of their biological activities and associated experimental methodologies to support ongoing and future research in this exciting field. Further exploration into the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential.
References
- 1. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Versatile Marine Alkaloid for Antioxidant, Antibacterial, and Anticancer Therapeutics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates the proliferation and progression of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Derivatives with Antifungal and Anti-HIV-1 Activities from the South China Sea Sponge Aaptos aaptos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral and Anticancer Optimization Studies of the DNA-binding Marine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound derivatives with antifungal and anti-HIV-1 activities from the South China Sea sponge Aaptos aaptos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Aaptamine's Antioxidant and Radical Scavenging Capabilities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aaptamine, a marine alkaloid derived from sponges of the genus Aaptos, has garnered significant attention for its diverse pharmacological activities. Among these, its potent antioxidant and radical scavenging properties are of particular interest for their therapeutic potential in conditions associated with oxidative stress. This technical guide provides an in-depth overview of the core antioxidant mechanisms of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Concepts: Antioxidant and Radical Scavenging Mechanisms
This compound and its analogues exert their antioxidant effects through multiple mechanisms, primarily by donating hydrogen atoms or electrons to neutralize free radicals. Theoretical studies have elucidated several key mechanisms involved in the radical scavenging activity of this compound derivatives[1][2]:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The efficiency of this mechanism is related to the bond dissociation enthalpy (BDE) of the N-H or C-H bonds in the this compound structure.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. The ionization potential (IP) is a key determinant of the favorability of this mechanism.
-
Proton Loss (PL): This mechanism is particularly relevant in polar solvents and involves the deprotonation of the antioxidant.
-
Radical Adduct Formation (RAF): The antioxidant molecule forms a stable adduct with the free radical.
Computational studies on this compound derivatives have shown that in the gas phase, the HAT mechanism is often predominant, while in aqueous environments, the PL mechanism can be more favorable[1][2].
Quantitative Antioxidant Activity Data
The antioxidant and radical scavenging activities of this compound and its derivatives have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals in a given assay. Lower IC50 values indicate higher antioxidant potency.
| Compound | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| This compound | DPPH | > 55 | Ascorbic acid | 9.7 | [3] |
| Isothis compound | DPPH | > 55 | Ascorbic acid | 9.7 | [3] |
| This compound | DCFH-DA | > 55 | Ascorbic acid | 9.7 | [3] |
| Isothis compound | DCFH-DA | > 55 | Ascorbic acid | 9.7 | [3] |
Note: The higher IC50 values in the DPPH assay for this compound and isothis compound compared to ascorbic acid in this particular study suggest moderate radical scavenging activity. The inactivity in the DCFH-DA cellular assay may indicate poor cell permeability.
In addition to direct radical scavenging, this compound has been shown to enhance the cellular antioxidant defense system. Treatment with this compound (10 µM) has been observed to increase the levels of key antioxidant enzymes[3]:
-
Catalase (CAT): 71.87% increase
-
Superoxide Dismutase (SOD): 26.2% increase
-
Glutathione Peroxidase (GPx): 95.43% increase
Signaling Pathway Modulation
This compound's antioxidant effects extend beyond direct radical scavenging to the modulation of intracellular signaling pathways involved in the oxidative stress response. Notably, this compound has been shown to deactivate the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathway, which is often activated by oxidative stress and can lead to inflammation and apoptosis[3][4].
The MAPK cascade involves a series of protein kinases, including ERK, JNK, and p38, that are activated by various extracellular stimuli, including reactive oxygen species (ROS). Activated MAPKs can then phosphorylate and activate transcription factors such as AP-1 (a heterodimer of Fos and Jun proteins), leading to the expression of pro-inflammatory and pro-apoptotic genes. By suppressing ROS and deactivating this pathway, this compound can mitigate the downstream cellular damage caused by oxidative stress[3][4].
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
This compound or its derivatives (test samples)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.
-
Preparation of Test Samples: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions of the stock solution to be tested.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Add an equal volume of the DPPH working solution to each well. For the blank, use the solvent without the test compound. For the positive control, use a known antioxidant like ascorbic acid.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound or its derivatives (test samples)
-
Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of the this compound compound and create a series of dilutions.
-
Reaction Mixture: Add a small volume of each sample dilution to a 96-well plate. Add a larger volume of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
Conclusion
This compound and its derivatives represent a promising class of marine natural products with significant antioxidant and radical scavenging properties. Their multifaceted mechanism of action, which includes direct radical quenching and modulation of key cellular signaling pathways, underscores their potential for development as therapeutic agents against a range of pathologies underpinned by oxidative stress. Further research, particularly focusing on the in vivo efficacy and bioavailability of these compounds, is warranted to fully realize their clinical potential.
References
An In-depth Technical Guide to the Antifungal Properties and MIC Values of Aaptamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aaptamine, a marine-derived quinoline alkaloid, has garnered significant attention within the scientific community for its diverse range of biological activities. Initially isolated from the marine sponge Aaptos aaptos, this natural product and its synthetic derivatives have demonstrated promising potential as anticancer, antiviral, and antibacterial agents. This technical guide provides a comprehensive overview of the antifungal properties of this compound and its analogs, with a focus on their Minimum Inhibitory Concentration (MIC) values and the experimental methodologies used for their determination. While the precise antifungal mechanism of this compound remains an active area of investigation, this guide consolidates the current knowledge to support further research and development in the field of mycology and drug discovery.
Antifungal Activity of this compound and its Derivatives
Several studies have highlighted the potential of this compound and its derivatives as antifungal agents. The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) Values of this compound Derivatives against Various Fungal Species
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 3-(phenethylamino)demethyl(oxy)this compound | Candida albicans | 32 | [1] |
| Candida parapsilosis | 64 | [1] | |
| Cryptococcus neoformans | 32 | [1] | |
| Trichophyton rubrum | 4 | [1] | |
| Microsporum gypseum | 16 | [1] | |
| 3-(isopentylamino)demethyl(oxy)this compound | Cryptococcus neoformans | 64 | [1] |
| Trichophyton rubrum | 8 | [1] | |
| Microsporum gypseum | 32 | [1] | |
| This compound | Candida tropicalis | 110 µM | [2] |
Note: Some compounds showed weak or no activity against certain fungal strains, such as Candida glabrata, at the tested concentrations.[1]
Experimental Protocols for Antifungal Susceptibility Testing
The determination of MIC values for this compound and its derivatives is predominantly carried out using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). These standardized protocols ensure the reproducibility and comparability of results across different laboratories.
Broth Microdilution Method for Yeasts (Adapted from CLSI M27-A2)
This method is suitable for testing the susceptibility of yeast species such as Candida spp. and Cryptococcus neoformans.
1. Preparation of Fungal Inoculum: a. Subculture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Prepare a suspension of the yeast colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. d. Further dilute the standardized suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). b. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range. The final concentration of DMSO should be kept at a level that does not affect fungal growth (typically ≤1%).
3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound compound. b. Include a growth control well (fungal inoculum in medium without the compound) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC: a. The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.
Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A2)
This method is used for testing the susceptibility of filamentous fungi like Trichophyton rubrum and Microsporum gypseum.
1. Preparation of Fungal Inoculum: a. Grow the filamentous fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-30°C until sufficient sporulation is observed. b. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80 at 0.05%). c. Prepare a suspension of the conidia and adjust the concentration to approximately 0.4-5 x 10^4 CFU/mL using a hemocytometer.
2. Preparation of this compound Dilutions: a. Follow the same procedure as described for yeasts (Section 2.2).
3. Inoculation and Incubation: a. Inoculate the 96-well microtiter plates containing the serially diluted compound with the prepared conidial suspension. b. Include appropriate growth and sterility controls. c. Incubate the plates at 35°C for a duration appropriate for the specific fungus (typically 48-96 hours), until sufficient growth is observed in the growth control well.
4. Determination of MIC: a. The MIC is determined as the lowest concentration of the compound that causes complete (100%) inhibition of fungal growth as observed visually.
Mechanism of Antifungal Action
The precise molecular mechanism by which this compound and its derivatives exert their antifungal effects is not yet fully elucidated and remains a critical area for future research. While extensive studies have explored the anticancer mechanisms of this compound, often implicating interactions with DNA and various signaling pathways in mammalian cells, direct evidence of its antifungal mode of action is scarce.
Hypothesized Mechanisms (Requires Further Investigation):
-
Disruption of Fungal Cell Membrane Integrity: Similar to other antimicrobial compounds, this compound may interact with the fungal cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Key Fungal Enzymes: this compound could potentially inhibit enzymes that are essential for fungal survival, such as those involved in cell wall biosynthesis or ergosterol production.
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is a known mechanism of action for some antifungal agents. It is plausible that this compound could induce oxidative stress in fungal cells, leading to cellular damage and death.
-
Inhibition of Biofilm Formation: Fungal biofilms are a significant clinical challenge. Investigating the ability of this compound to inhibit or disrupt fungal biofilm formation could reveal a valuable therapeutic application.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Hypothesized Antifungal Mechanisms of this compound
Caption: Hypothesized antifungal mechanisms of action for this compound.
Conclusion and Future Directions
This compound and its derivatives have demonstrated noteworthy antifungal activity against a range of pathogenic fungi. The standardized broth microdilution methods provide a robust framework for evaluating their in vitro efficacy. However, a significant knowledge gap remains concerning the precise molecular mechanisms underlying their antifungal effects. Future research should prioritize elucidating these mechanisms, which could involve investigating interactions with the fungal cell membrane, inhibition of essential fungal enzymes, induction of oxidative stress, and interference with biofilm formation. A deeper understanding of the antifungal mode of action will be crucial for the rational design of more potent and selective this compound-based antifungal agents and for advancing their potential as therapeutic candidates in the fight against fungal infections.
References
- 1. This compound Derivatives with Antifungal and Anti-HIV-1 Activities from the South China Sea Sponge Aaptos aaptos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Aaptamine's Dual Threat: Unraveling Proteasome Inhibition and Cytotoxicity
A Technical Guide for Researchers and Drug Development Professionals
The marine natural product aaptamine, a benzo[de][1][2]naphthyridine alkaloid isolated from sponges of the genus Aaptos, has garnered significant attention in the scientific community for its potent biological activities. This in-depth technical guide explores the core mechanisms of this compound and its derivatives, focusing on their roles as proteasome inhibitors and cytotoxic agents against various cancer cell lines. We will delve into the quantitative data, detailed experimental protocols, and the intricate signaling pathways modulated by these compelling molecules.
Quantitative Analysis of this compound's Bioactivity
The efficacy of this compound and its analogs in inhibiting cancer cell growth and proteasomal activity has been quantified across numerous studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values, providing a clear comparative overview of their potency.
Cytotoxicity of this compound and its Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | IC50 (µg/mL) | Reference |
| This compound | HeLa | Cervical Carcinoma | 66 | 15 | [1][3] |
| THP-1 | Monocytic Leukemia | ~150 | - | [2] | |
| NT2 | Embryonal Carcinoma | 50 | - | [4] | |
| A549 | Non-Small Cell Lung Carcinoma | - | 13.91 | [4][5] | |
| H1299 | Non-Small Cell Lung Carcinoma | - | 10.47 | [4][5] | |
| HCT116 | Colon Cancer | ~50 | - | [6] | |
| K562 | Chronic Myeloid Leukemia | 10 | - | [3] | |
| Isothis compound | HeLa | Cervical Carcinoma | - | 3.1 | [1][3] |
| THP-1 | Monocytic Leukemia | 10-70 | - | [2] | |
| Demethylthis compound | HeLa | Cervical Carcinoma | - | 1.4 | [1][3] |
| THP-1 | Monocytic Leukemia | 10-70 | - | [2] | |
| Suberotine A | P388 | Murine Leukemia | 1.8 | - | [4] |
| Suberotine D | P388 | Murine Leukemia | 3.5 | - | [4] |
| This compound Derivatives (67-69) | H1299, H520 | Lung Cancer | - | 12.9 to 20.6 | [4] |
Note: Conversion between µM and µg/mL depends on the molecular weight of the specific compound.
Proteasome Inhibitory Activity of this compound and its Derivatives
| Compound | Proteasome Activity | Source | IC50 (µM) | IC50 (µg/mL) | Reference |
| This compound | Chymotrypsin-like | Rat Liver / Human Erythrocytes | 19 | 1.6-4.6 | [1][3][7] |
| Caspase-like | Rat Liver / Human Erythrocytes | 20.15 | 1.6-4.6 | [1][3][7] | |
| Trypsin-like | Rat Liver | Less Inhibition | - | [1][7] | |
| Isothis compound | Chymotrypsin-like | Rat Liver / Human Erythrocytes | 7.45 | 1.6-4.6 | [1][3][7] |
| Caspase-like | Rat Liver / Human Erythrocytes | 7.45 | 1.6-4.6 | [1][3][7] | |
| Trypsin-like | Rat Liver | Less Inhibition | - | [1][7] | |
| Demethylthis compound | Chymotrypsin-like | Rat Liver / Human Erythrocytes | - | 1.6-4.6 | [1][3][7] |
| Caspase-like | Rat Liver / Human Erythrocytes | - | 1.6-4.6 | [1][3][7] | |
| Trypsin-like | Rat Liver | Less Inhibition | - | [1][7] |
A critical observation from the available data is the frequent disconnect between a compound's cytotoxicity and its proteasome inhibitory potency.[1][3][7] This suggests that while proteasome inhibition is a key biological activity of aaptamines, other mechanisms significantly contribute to their anticancer effects.
Signaling Pathways Modulated by this compound
This compound's cytotoxic effects are not solely reliant on proteasome inhibition. It orchestrates a multi-pronged attack on cancer cells by modulating several critical signaling pathways.
The Ubiquitin-Proteasome System and this compound's Intervention
The ubiquitin-proteasome system (UPS) is a crucial cellular machinery responsible for the degradation of most intracellular proteins, thereby regulating a myriad of cellular processes including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, possesses multiple catalytic activities, primarily chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Versatile Marine Alkaloid for Antioxidant, Antibacterial, and Anticancer Therapeutics [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an alkaloid from the sponge Aaptos suberitoides, functions as a proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Aaptamine: A Comprehensive Review of its Pharmacological Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aaptamine, a benzo[de][1][2]naphthyridine alkaloid first isolated from marine sponges of the genus Aaptos, has emerged as a molecule of significant interest in medicinal chemistry and pharmacology.[1][3] Its unique chemical structure has been the basis for the synthesis of numerous derivatives, and it has demonstrated a broad spectrum of biological activities.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anticancer, antioxidant, and G-protein coupled receptor (GPCR) modulating activities. The guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, quantitative efficacy, and the experimental methodologies used in its evaluation.
Pharmacological Properties
This compound and its derivatives exhibit a wide array of pharmacological effects, including anticancer, antioxidant, antimicrobial, anti-inflammatory, and antiviral properties.[2][5][6] The primary focus of research has been on its potential as an anticancer agent, with demonstrated activity against a variety of cancer cell lines.
Anticancer Activity
This compound has shown promising anticancer activity through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways.[1][3][4]
Mechanism of Action:
-
Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest at both the G1 and G2/M phases. In non-small cell lung carcinoma (NSCLC) cells, this compound arrests the cell cycle in the G1 phase by targeting cyclin-dependent kinases CDK2 and CDK4, as well as cyclins D1 and E.[1][7] In human osteosarcoma MG63 cells and chronic myeloid leukemia K562 cells, it induces a G2/M phase arrest.[7] This G2/M arrest is mediated through the activation of the p21 promoter in a p53-independent manner.[1][7]
-
Apoptosis Induction: this compound and its derivatives are potent inducers of apoptosis.[1][3] In human leukemia THP-1 cells, this compound treatment leads to a dose-dependent increase in apoptosis.[3][6] The apoptotic mechanism involves the upregulation of cleaved PARP and cleaved caspase-3.[1]
-
Signaling Pathway Modulation: this compound exerts its anticancer effects by modulating several critical signaling pathways:
-
PI3K/Akt Pathway: this compound suppresses the PI3K/Akt/GSK3β signaling pathway by promoting the degradation of phosphorylated Akt and GSK3β.[1]
-
MAPK/AP-1 Pathway: As part of its antioxidant activity, this compound can deactivate the MAPK and AP-1 signaling pathways.[1][3]
-
NF-κB and p53 Signaling: At high non-toxic concentrations, this compound activates AP-1 and NF-κB-dependent transcriptional activity.[3][6] Interestingly, its biological actions at these concentrations can be independent of p53 activation.[3][6]
-
-
Proteasome Inhibition: this compound has been identified as a proteasome inhibitor, a mechanism that contributes to its cytotoxic effects against cancer cells.[5][8] It inhibits the chymotrypsin-like activity of the 20S proteasome.[5]
-
DNA Intercalation: Some studies suggest that this compound's antiviral and cytotoxic mechanisms may be due to its ability to intercalate with DNA.[5][6]
G-Protein Coupled Receptor (GPCR) Modulation
This compound has been shown to interact with a variety of GPCRs, suggesting its therapeutic potential extends beyond oncology to cardiovascular and neurological disorders.[5]
-
Antagonistic Activity: this compound displays antagonistic effects on several key receptors, including:
-
Agonistic and Modulatory Activity: It also acts as an agonist or positive allosteric modulator for certain chemokine receptors:
-
Opioid Receptor Activity: this compound has been reported to be an agonist of both the delta and mu opioid receptors.[5]
Antioxidant and Antibacterial Activity
This compound exhibits significant antioxidant properties, demonstrated by its ability to scavenge free radicals in DPPH assays and suppress reactive oxygen species (ROS).[1][3] This antioxidant activity is linked to the deactivation of the MAPK and AP-1 signaling pathways.[1][3] Furthermore, this compound shows notable antibacterial activity against pathogenic bacteria, including dormant and active mycobacterial states.[1][3]
Quantitative Data
The following tables summarize the quantitative data on the pharmacological properties of this compound and its derivatives from various studies.
Table 1: Anticancer Activity of this compound and its Derivatives (IC50/GI50 Values)
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| This compound | A549 | Non-Small Cell Lung Carcinoma | 13.91 µg/mL | [1] |
| This compound | H1299 | Non-Small Cell Lung Carcinoma | 10.47 µg/mL | [1][7] |
| This compound | CEM-SS | T-lymphoblastic Leukemia | 15.03 µg/mL | [1] |
| This compound | AML cells | Acute Myeloid Leukemia | 10 - 20 | [7] |
| This compound | HCT116 | Colon Cancer | ~50 | |
| This compound | HeLa | Cervical Cancer | 66 | [5] |
| This compound | MG63 | Osteosarcoma | 7 (GI50) | [1] |
| This compound | Prostate Cancer Cells | Prostate Cancer | 10 (GI50) | [1] |
| This compound | DLD-1 | Colorectal Cancer | 9.597 µg/mL | [9] |
| Demethyl(oxy)this compound | SK-LU-1 | Lung Carcinoma | 9.2 ± 1.0 | [1] |
| Demethyl(oxy)this compound | MCF-7 | Breast Carcinoma | 7.8 ± 0.6 | [1] |
| Demethyl(oxy)this compound | HepG2 | Hepatocellular Carcinoma | 8.4 ± 0.8 | [1] |
| Demethyl(oxy)this compound | SK-Mel-2 | Melanoma | 7.7 ± 0.8 | [1] |
| 3-(phenethylamino)demethyl(oxy)this compound | CEM-SS | T-lymphoblastic Leukemia | 5.32 µg/mL | [1] |
| 3-(isopentylamino)demethyl(oxy)this compound | CEM-SS | T-lymphoblastic Leukemia | 6.73 µg/mL | [1] |
| This compound Derivative 55 | L5178Y | Murine Lymphoma | 0.9 | [7] |
| This compound Derivative 52 | L5178Y | Murine Lymphoma | 5.5 | [7] |
| Isothis compound | hTRPA1 | - | 3.1 | |
| 9-O-demethylthis compound | hTRPA1 | - | 3.9 |
Table 2: GPCR Activity of this compound (IC50/EC50 Values)
| Receptor | Activity Type | IC50/EC50 (µM) | Reference |
| ADRB2 | Antagonist | 0.20 | [5] |
| DRD4 | Antagonist | 6.9 | [5] |
| ADRA2C | Antagonist | 11.9 | [5] |
| CXCR7 | Agonist | 6.2 | [5] |
| CCR1 | Agonist | 11.8 | [5] |
| CCR3 | Potentiator | 16.2 | [5] |
| CXCR3 | Potentiator | 31.8 | [5] |
| δ-Opioid Receptor | Agonist | 5.1 | [5] |
| µ-Opioid Receptor | Agonist | 10.1 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in this compound research.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined from a dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.[9]
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[9][11] Incubate the cells at -20°C for at least 2 hours or overnight.[9][11]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C overnight.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protein Expression Analysis (Western Blotting)
Objective: To investigate the effect of this compound on the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
Methodology:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).[14]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 3-5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system.[14]
In Vivo Antitumor Efficacy (Xenograft Model)
Objective: To evaluate the antitumor activity of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored over time.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCC-LM3) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[17]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., 20 mg/kg body weight) or a vehicle control to the mice daily for a specified period (e.g., 14 days).[17]
-
Tumor Measurement: Measure the tumor size with calipers at regular intervals and calculate the tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.[17] The tumors can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis.[17]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound, a spongean alkaloid, activates p21 promoter in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. researchtweet.com [researchtweet.com]
- 14. origene.com [origene.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Aaptamine from Marine Sponges: Application Notes and Protocols for Extraction, Purification, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aaptamine, a benzo[de][1][2]naphthyridine alkaloid isolated from marine sponges of the genus Aaptos, has garnered significant interest within the scientific community due to its diverse pharmacological properties. Possessing a unique chemical structure, this compound and its derivatives have demonstrated a range of biological activities, including anticancer, antioxidant, and antibacterial effects. These properties make this compound a promising scaffold for the development of novel therapeutic agents. This document provides detailed protocols for the extraction and purification of this compound from sponge biomass, as well as methodologies for evaluating its key biological activities.
Introduction
Marine sponges are a rich source of novel secondary metabolites with potential applications in medicine and biotechnology. Among these, this compound and its related compounds have emerged as a significant class of marine alkaloids. First isolated from Aaptos aaptos, these compounds are characterized by their distinctive 1H-benzo[de][1][2]naphthyridine core structure. Research has shown that this compound exerts its biological effects through various mechanisms, including the modulation of critical signaling pathways such as NF-κB, AP-1, and p53, as well as interacting with G-protein coupled receptors (GPCRs).[1][3] This document outlines standardized procedures for the isolation of this compound and the subsequent investigation of its therapeutic potential.
Extraction and Purification of this compound
The isolation of this compound from sponge material is a multi-step process involving extraction with organic solvents followed by chromatographic purification.
Protocol 1: Extraction of this compound from Aaptos sp.
This protocol describes a general procedure for the extraction of this compound from sponge tissue.
Materials:
-
Wet or freeze-dried sponge material (Aaptos sp.)
-
Methanol (MeOH), analytical grade
-
Dichloromethane (CH₂Cl₂), analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
n-Hexane, analytical grade
-
Water (H₂O), distilled or deionized
-
Blender or homogenizer
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Sponge Material: Weigh the wet sponge material (e.g., 146.30 g).[4] If using freeze-dried material, record the dry weight. Chop the sponge into small pieces to increase the surface area for extraction.
-
Maceration: Place the chopped sponge material in a large container and submerge it in methanol. Allow the mixture to macerate overnight at room temperature.[4] For exhaustive extraction, this process can be repeated three times with fresh solvent.
-
Filtration and Concentration: Filter the methanol extract to remove the solid sponge biomass. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-45°C to yield a crude extract.[5]
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Resuspend the crude extract in a mixture of methanol and water.
-
Perform sequential partitioning with solvents of increasing polarity. Start with n-hexane to remove nonpolar lipids. Separate the hexane layer from the aqueous methanol layer.
-
Next, partition the aqueous methanol layer with dichloromethane. Separate and collect the dichloromethane layer.
-
Finally, partition the remaining aqueous layer with ethyl acetate. Separate and collect the ethyl acetate layer.[4]
-
The this compound-containing fraction is typically found in the more polar solvent layers, such as the ethyl acetate or methanol-water fractions.[1][4] Concentrate the desired fraction using a rotary evaporator.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol details the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound-containing extract
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Cotton or glass wool
-
Sand, washed
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[6]
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane).
-
Pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to dislodge any air bubbles.[7]
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.[7]
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Carefully apply the dissolved sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as 100% dichloromethane and gradually increase the polarity by adding methanol. A common gradient involves transitioning from 100% CH₂Cl₂ to a mixture of CH₂Cl₂:MeOH (e.g., 9:1, 7:3).[4]
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation process using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., CH₂Cl₂:MeOH 9:1).
-
Visualize the spots under UV light. This compound is known to fluoresce.[8]
-
Combine the fractions that contain pure this compound.
-
-
Concentration: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
Protocol 3: Recrystallization of this compound
For obtaining highly pure crystalline this compound.
Materials:
-
Purified this compound
-
Methanol (MeOH)
-
Acetone
-
Erlenmeyer flask
-
Hot plate or water bath
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of hot methanol in an Erlenmeyer flask.[9]
-
Induce Crystallization: Slowly add acetone as an anti-solvent to the warm methanol solution until it becomes slightly cloudy.[10]
-
Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[11]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent (a mixture of methanol and acetone) to remove any remaining impurities.[11]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Biological Activity Evaluation
The following protocols describe methods to assess the anticancer and antioxidant activities of purified this compound.
Protocol 4: Assessment of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability.[12]
Materials:
-
Cancer cell line (e.g., DLD-1 colorectal cancer cells)[4]
-
Complete cell culture medium
-
96-well plates
-
Purified this compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent toxicity. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO). Incubate for 48 or 72 hours.[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 5: Evaluation of Antioxidant Activity using the DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.[13]
Materials:
-
Purified this compound
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in methanol. Prepare serial dilutions from the stock solution. Prepare a working solution of DPPH in methanol.
-
Reaction Setup: In a 96-well plate, add a defined volume of each this compound dilution to separate wells. Add an equal volume of the DPPH working solution to each well. Include a blank (methanol only) and a positive control.[13]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[14]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of scavenging activity against the concentration and determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).[13]
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound.
Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| DLD-1 | Colorectal Carcinoma | 30.3 µg/mL | [2] |
| Caco-2 | Colorectal Carcinoma | 236.8 µg/mL | [2] |
| HCT116 | Colon Cancer | ~50 | [1] |
| THP-1 | Human Leukemia | ~150 | [1] |
| HeLa | Cervical Cancer | >50 | [15] |
| SNU-C4 | Colon Cancer | >50 | [15] |
| SK-MEL-28 | Melanoma | >50 | [15] |
| MDA-MB-231 | Breast Cancer | >50 | [15] |
Table 2: Pharmacological Activity of this compound on G-Protein Coupled Receptors (GPCRs)
| Receptor | Activity | IC₅₀/EC₅₀ (µM) | Reference |
| ADRA2C | Antagonist | 11.9 | [16] |
| ADRB2 | Antagonist | 0.20 | [16] |
| DRD4 | Antagonist | 6.9 | [16] |
| CXCR7 | Agonist | 6.2 | [16] |
| CCR1 | Agonist | 11.8 | [16] |
| CXCR3 | Potentiator | 31.8 | [16] |
| CCR3 | Potentiator | 16.2 | [16] |
| OPRD1 | Agonist | 5.1 | [1] |
Signaling Pathways and Experimental Workflows
This compound Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound from marine sponges.
This compound's Impact on NF-κB Signaling Pathway
Caption: Proposed mechanism of this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Prokaryotic Communities and Aaptamines of Sponge Aaptos suberitoides from Tulamben, Bali - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. researchgate.net [researchgate.net]
- 15. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of Aaptamine and its Derivatives: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of the marine alkaloid aaptamine and its derivatives. It also includes methodologies for evaluating their biological activities, with a focus on anticancer and antifungal properties. The information is intended to serve as a comprehensive resource for researchers in medicinal chemistry, chemical biology, and drug development.
Introduction to this compound
This compound is a marine-derived alkaloid first isolated from the sponge Aaptos aaptos.[1] It possesses a unique 1H-benzo[de][1][2]naphthyridine skeleton and exhibits a wide range of biological activities, including anticancer, antioxidant, antibacterial, and antifungal properties.[3][4] The promising therapeutic potential of this compound has spurred significant interest in its total synthesis and the generation of novel derivatives with enhanced potency and selectivity.
Total Synthesis of this compound and 3-Alkylamino Derivatives
A highly efficient seven-step total synthesis of this compound and its 3-alkylamino derivatives has been reported, commencing from the commercially available 6,7-dimethoxyisoquinoline.[5][6] A key step in this synthesis is a novel palladium-catalyzed reductive cyclization.[5]
Synthetic Workflow
The overall synthetic scheme is depicted below.
Caption: Total synthesis workflow for this compound and its derivatives.
Experimental Protocols
Protocol 2.2.1: Palladium-Catalyzed Reductive Cyclization for this compound Synthesis [5]
This protocol describes the key cyclization step to form the this compound core.
-
Materials:
-
Nitroalkene precursor (prepared from 6,7-dimethoxyisoquinoline)
-
Palladium(II) chloride bis(acetonitrile) [Pd(CH3CN)2Cl2]
-
1,10-Phenanthroline (phen)
-
Molybdenum hexacarbonyl [Mo(CO)6]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas atmosphere
-
-
Procedure:
-
To a dried reaction vessel, add the nitroalkene precursor (1.0 eq).
-
Add Pd(CH3CN)2Cl2 (10 mol %) and 1,10-phenanthroline (20 mol %).
-
Add Mo(CO)6 (1.5 eq).
-
Add anhydrous DMF under a nitrogen atmosphere.
-
Stir the reaction mixture at 120 °C for 2 hours.
-
After completion, cool the reaction to room temperature.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2.2.2: Synthesis of 3-Alkylamino this compound Derivatives [5]
This protocol details the introduction of the alkylamino side chain.
-
Materials:
-
Demethyloxythis compound (prepared from this compound)
-
Primary or secondary alkylamine (e.g., phenethylamine)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve demethyloxythis compound (1.0 eq) in methanol.
-
Add the corresponding alkylamine (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature, open to the air, for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 3-alkylamino this compound derivative.
-
Biological Activity and Evaluation Protocols
This compound and its derivatives have demonstrated significant potential as anticancer and antifungal agents.[3][7]
Anticancer Activity
Protocol 3.1.1: Cell Viability MTT Assay [2][8]
This assay determines the cytotoxic effect of compounds on cancer cell lines.
-
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (this compound or derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well and incubate overnight.[2][9]
-
Treat the cells with various concentrations of the test compound for 48 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Table 1: Anticancer Activity of this compound and Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Non-small cell lung carcinoma | 13.91 (µg/mL) | [2] |
| This compound | H1299 | Non-small cell lung carcinoma | 10.47 (µg/mL) | [2] |
| This compound | HCT116 | Colon carcinoma | ~50 | [9] |
| This compound | THP-1 | Monocytic leukemia | 161.3 ± 20.2 | [10] |
| Demethyl(oxy)this compound | SK-LU-1 | Lung carcinoma | 9.2 ± 1.0 | [3] |
| Demethyl(oxy)this compound | MCF-7 | Breast carcinoma | 7.8 ± 0.6 | [3] |
| Demethyl(oxy)this compound | HepG2 | Hepatocellular carcinoma | 8.4 ± 0.8 | [3] |
| Demethyl(oxy)this compound | SK-Mel-2 | Melanoma | 7.7 ± 0.8 | [3] |
| Isothis compound | THP-1 | Monocytic leukemia | 32.2 ± 6.8 | [10] |
| 3-(Phenethylamino)demethyl(oxy)this compound | CEM-SS | T-lymphoblastic leukemia | 5.32 (µg/mL) | [3] |
| 3-(Isopentylamino)demethyl(oxy)this compound | CEM-SS | T-lymphoblastic leukemia | 6.73 (µg/mL) | [3] |
Antifungal Activity
Protocol 3.2.1: Broth Microdilution Antifungal Susceptibility Testing [11]
This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.
-
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Trichophyton rubrum)
-
RPMI-1640 medium
-
96-well microplates
-
Test compound dissolved in DMSO
-
Positive control antifungal agent (e.g., fluconazole)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the 96-well plate.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Incubate the plates at 35 °C for 24-72 hours, depending on the fungal species.
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth.
-
Table 2: Antifungal Activity of this compound Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 3 (an this compound derivative) | T. rubrum | 4 | [7] |
| Compound 3 (an this compound derivative) | M. gypseum | 16 | [7] |
| Compound 3 (an this compound derivative) | C. albicans | 32 | [7] |
| Compound 3 (an this compound derivative) | C. neoformans | 32 | [7] |
| Compound 3 (an this compound derivative) | C. parapsilosis | 64 | [7] |
| Compound 7 (an this compound derivative) | T. rubrum | 4 | [7] |
| Compound 8 (an this compound derivative) | T. rubrum | 8 | [7] |
| 3-(Phenethylamino)demethyl(oxy)this compound | M. bovis BCG | 0.75 | [3] |
Signaling Pathways
This compound and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.
Caption: Key signaling pathways modulated by this compound.
This compound has been shown to inhibit the PI3K/AKT/GSK3β signaling pathway, which is crucial for cell survival and proliferation.[3] It also deactivates the MAPK and AP-1 signaling pathways, contributing to its antioxidant effects.[3] Furthermore, this compound can induce cell cycle arrest at the G1 phase by targeting CDK2/4 and Cyclin D1/E.[3]
Conclusion
The synthetic routes and biological evaluation protocols presented here offer a solid foundation for the exploration of this compound and its derivatives as potential therapeutic agents. The detailed methodologies and compiled quantitative data provide a valuable resource for researchers aiming to synthesize novel analogues and investigate their mechanisms of action. Further studies focusing on structure-activity relationships and in vivo efficacy are warranted to advance these promising marine natural products towards clinical applications.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. This compound attenuates the proliferation and progression of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of this compound, Demethyloxythis compound, and Their 3-Alkylamino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Derivatives with Antifungal and Anti-HIV-1 Activities from the South China Sea Sponge Aaptos aaptos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Aaptamine Cytotoxicity Assay In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction Aaptamine is a marine alkaloid derived from sponges of the genus Aaptos[1]. This natural product has garnered significant attention for its wide range of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties[1][2]. The anticancer effects of this compound and its derivatives are of particular interest, with studies showing their ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis)[1][3]. In vitro cytotoxicity assays are essential primary screening tools in drug discovery to determine the concentration-dependent toxic effects of a compound on cultured cells[4][5]. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Mechanism of Action Overview this compound and its analogues exert their cytotoxic effects through multiple mechanisms. The primary mode of action is the induction of apoptosis in cancer cells[3][6]. Studies have shown that this process is mediated through various signaling pathways. For instance, this compound can suppress the PTEN/PI3K/Akt pathway, which is crucial for cell survival and proliferation[1]. Additionally, it can deactivate the MAPK and AP-1 signaling pathways[1]. Derivatives like isothis compound have been found to induce apoptosis through the generation of reactive oxygen species (ROS), leading to caspase-7 activation and Poly (ADP-ribose) polymerase (PARP) cleavage[1][6]. This compound has also been reported to modulate the transcriptional activity of AP-1, NF-κB, and p53, and to cause cell cycle arrest at the G2/M phase, contributing to its anti-proliferative effects[1][3][7].
Experimental Protocols
Materials and Reagents
-
This compound (or its derivatives)
-
Selected human cancer cell line (e.g., THP-1, HeLa, T-47D, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[9]
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Experimental Workflow
Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Culture the selected cancer cell line to about 80% confluency. Trypsinize (for adherent cells), count, and seed the cells into a 96-well plate at a density of approximately 6 x 10³ cells per well in 100 µL of complete medium[3]. Include wells for controls: medium only (blank), and cells with vehicle control (e.g., DMSO, negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach and resume growth.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO and then create a series of serial dilutions in serum-free medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of this compound. For the negative control wells, add medium with the same final concentration of DMSO used for the highest this compound concentration.
-
Exposure Period: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator[10].
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well[9].
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals[8].
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution[9].
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Calculate Percent Viability: The absorbance values are proportional to the number of viable, metabolically active cells. Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability. Plot the % Cell Viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Data Presentation
The cytotoxic activity of this compound and its derivatives is often reported as IC₅₀ values. The table below summarizes published data for different compounds across various human cancer cell lines.
| Compound | Cell Line | IC₅₀ Value (µM) | Reference |
| This compound | THP-1 (Leukemia) | ~150 | [3] |
| HeLa (Cervical Cancer) | ~150 | [3] | |
| SNU-C4 (Colon Cancer) | ~150 | [3] | |
| SK-MEL-28 (Melanoma) | ~150 | [3] | |
| MDA-MB-231 (Breast Cancer) | ~150 | [3] | |
| NT2 (Embryonal Carcinoma) | 50 | [1] | |
| Demethyl(oxy)this compound | THP-1, HeLa, SNU-C4, etc. | 10 - 70 | [3] |
| Isothis compound | THP-1, HeLa, SNU-C4, etc. | 10 - 70 | [3] |
| T-47D, MCF-7 (Breast Cancer) | Potent Cytotoxicity | [6] | |
| Suberitine A | P388 (Murine Leukemia) | 1.8 | [1] |
| Suberitine D | P388 (Murine Leukemia) | 3.5 | [1] |
This compound-Induced Apoptosis Signaling Pathway
The cytotoxic effect of this compound is largely attributed to the induction of apoptosis. The diagram below illustrates a simplified overview of the key molecular events involved.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Conclusion This application note provides a comprehensive and detailed protocol for conducting an in vitro cytotoxicity assay for the marine natural product this compound using the MTT method. This assay is a reliable and reproducible first step for screening the anticancer potential of this compound and its derivatives. The provided IC₅₀ data and pathway diagram offer valuable context for researchers investigating its mechanism of action. By following this standardized protocol, researchers can generate consistent data to evaluate the therapeutic potential of this promising marine alkaloid.
References
- 1. mdpi.com [mdpi.com]
- 2. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Isothis compound Induces T-47D Cells Apoptosis and Autophagy via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Using Aaptamine and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aaptamine, a marine-derived benzonaphthyridine alkaloid isolated from sponges of the Aaptos genus, has demonstrated significant potential as an anticancer agent. Its mechanism of action often involves the induction of cell cycle arrest, providing a valuable tool for cancer research and drug development. These application notes provide a detailed overview and protocols for utilizing this compound in cell cycle analysis by flow cytometry, a powerful technique to quantify the distribution of cells in different phases of the cell cycle.
This compound has been shown to induce cell cycle arrest at different phases, primarily G1 or G2/M, depending on the cancer cell line and the concentration of the compound.[1][2][3] This effect is often mediated through the p53-independent induction of the cyclin-dependent kinase inhibitor p21.[4][5][6] In some cancer types, such as non-small cell lung carcinoma, this compound's effects on the cell cycle are linked to the inhibition of the PI3K/AKT/GSK3β signaling pathway.[2][7][8]
Flow cytometry, coupled with a fluorescent DNA intercalating agent like propidium iodide (PI), allows for the precise measurement of DNA content in individual cells. This data reveals the percentage of cells in the G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content) phases of the cell cycle, offering quantitative insights into the cytostatic effects of this compound.[1][9][10][11]
Data Presentation: Effects of this compound on Cell Cycle Distribution
The following tables summarize the quantitative effects of this compound on the cell cycle distribution in various cancer cell lines, as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Chronic Myeloid Leukemia (K562) Cells [4]
| This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 48 | 58.9 | 24.3 | 16.8 |
| 20 | 48 | 45.2 | 23.5 | 31.3 |
| 100 | 48 | 29.7 | 20.7 | 49.6 |
Table 2: Effect of this compound on Cell Cycle Distribution in Non-Small Cell Lung Carcinoma (A549 and H1299) Cells [2]
Specific quantitative data for cell cycle distribution percentages were not provided in the source material, but the study reported a significant G1 phase arrest.
| Cell Line | This compound Concentration (µg/mL) | Treatment Duration (hours) | Observed Effect on Cell Cycle |
| A549 | 8, 16, 32 | 48 | G1 phase arrest |
| H1299 | 8, 16, 32 | 48 | G1 phase arrest |
Table 3: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer (DLD-1 and Caco-2) Cells [12]
| Cell Line | This compound Concentration (µg/mL) | Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| DLD-1 (Control) | 0 | 72 | 60.15 | 21.43 | 18.42 |
| DLD-1 | 10 | 72 | 51.23 | 17.49 | 31.28 |
| Caco-2 (Control) | 0 | 72 | 75.21 | 8.66 | 16.13 |
| Caco-2 | 10 | 72 | 70.88 | 13.81 | 15.31 |
Experimental Protocols
This section provides detailed protocols for treating cells with this compound and subsequent analysis of the cell cycle by flow cytometry using propidium iodide staining.
Protocol 1: this compound Treatment of Cultured Cancer Cells
This protocol describes the general procedure for treating adherent or suspension cancer cells with this compound.
Materials:
-
Cancer cell line of interest (e.g., K562, A549, DLD-1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in 6-well plates or T-25 flasks at a density that will allow for logarithmic growth during the treatment period.
-
For suspension cells, seed the cells in appropriate culture flasks or plates.
-
-
Cell Culture: Incubate the cells overnight to allow for attachment (for adherent cells) and recovery.
-
This compound Treatment:
-
Prepare the desired concentrations of this compound by diluting the stock solution in a complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the this compound stock).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, and then detach them using trypsin-EDTA. Neutralize the trypsin with a complete medium and collect the cells by centrifugation.
-
Suspension cells: Collect the cells directly from the culture flask/plate and pellet them by centrifugation.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual medium. The cells are now ready for cell cycle analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the fixation and staining of cells with propidium iodide for DNA content analysis.[1][10][11]
Materials:
-
Harvested and washed cell pellets (from Protocol 1)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL, DNase-free)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Fixation:
-
Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition helps to prevent cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.
-
-
Rehydration and Washing:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
-
RNase Treatment:
-
Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A.
-
Incubate at 37°C for 30 minutes to ensure that only DNA is stained by the propidium iodide.
-
-
Propidium Iodide Staining:
-
Add 500 µL of propidium iodide staining solution (50 µg/mL) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate detector (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a doublet discrimination gate to exclude cell aggregates from the analysis.
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathways and Visualizations
This compound-Induced Cell Cycle Arrest Signaling Pathway
This compound's induction of cell cycle arrest is often mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner. In some cell types, it also involves the PI3K/AKT/GSK3β pathway.
Caption: this compound signaling pathways leading to cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
The following diagram illustrates the key steps involved in analyzing the effect of this compound on the cell cycle.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. This compound attenuates the proliferation and progression of non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of this compound on human chronic myeloid leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative Effect of this compound on Human Chronic Myeloid Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a spongean alkaloid, activates p21 promoter in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound attenuates the proliferation and progression of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
Application Note: Aaptamine-Induced Apoptosis Detection Using Annexin V Assay
Introduction
Aaptamine, a marine-derived benzo[de]naphthyridine alkaloid isolated from sea sponges of the Aaptos genus, has garnered significant interest in oncology research due to its potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis. The Annexin V assay is a widely used and reliable method for detecting one of the earliest hallmarks of apoptosis: the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. In viable cells, PS is strictly maintained in the inner leaflet. During apoptosis, this asymmetry is lost, allowing Annexin V, a calcium-dependent phospholipid-binding protein with a high affinity for PS, to bind to the exposed residues. This application note provides a detailed protocol for assessing this compound-induced apoptosis using a fluorescently-labeled Annexin V assay in conjunction with a viability dye like Propidium Iodide (PI) for analysis by flow cytometry.
Principle of the Method
This protocol utilizes a dual-staining method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V-FITC: A recombinant protein conjugated to a green-fluorescing fluorophore (FITC) that binds to phosphatidylserine exposed on the surface of apoptotic cells.
-
Propidium Iodide (PI): A red-fluorescing DNA intercalating agent that is impermeant to live and early apoptotic cells with intact plasma membranes. PI can only enter late apoptotic and necrotic cells where membrane integrity is compromised.
By analyzing the fluorescence signals using flow cytometry, cell populations can be distinguished:
-
Viable Cells: Annexin V-FITC negative and PI negative.
-
Early Apoptotic Cells: Annexin V-FITC positive and PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-FITC positive and PI positive.
-
Necrotic Cells (primarily): Annexin V-FITC negative and PI positive.
Summary of this compound's Apoptotic Activity
This compound and its derivatives have been demonstrated to induce apoptosis in a dose-dependent manner across various human cancer cell lines. The anticancer effect is, at least in part, explained by the induction of classical apoptosis. Studies have shown its efficacy in leukemia, non-small cell lung cancer, and breast cancer, among others. The half-maximal inhibitory concentration (IC50) for this compound is reported to be around 150 μM in some cell lines, while its derivatives can be more potent.
Quantitative Data on this compound-Induced Apoptosis
| Cell Line | This compound Concentration | Treatment Duration | Apoptotic Cell Percentage (Early + Late) | Reference |
| THP-1 (Human Leukemia) | ~10-70 µM (for derivatives) | 24 h | Dose-dependent increase | |
| A549 (NSCLC) | 16 µg/mL | 48 h | Significantly elevated | |
| A549 (NSCLC) | 32 µg/mL | 48 h | Significantly elevated | |
| H1299 (NSCLC) | 16 µg/mL | 48 h | Significantly elevated | |
| H1299 (NSCLC) | 32 µg/mL | 48 h | Significantly elevated | |
| T-47D (Breast Cancer) | Various (for Isothis compound) | 24 h / 48 h | Dose-dependent increase |
Note: Specific percentages can vary significantly between experiments and cell lines. The table indicates trends observed in the cited literature.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound appears to induce apoptosis through multiple signaling pathways. It has been shown to affect the PI3K/AKT/GSK3β signaling cascade, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound promotes apoptosis. Additionally, it can modulate the activity of nuclear factors like AP-1 and NF-κB and may act independently of p53 in some contexts. The induction of apoptosis is often confirmed by the upregulation of cleaved caspase-3 and cleaved-PARP.
Caption: this compound-induced apoptosis signaling pathway.
Detailed Experimental Protocol
Materials and Reagents
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA solution (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing):
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer
-
-
Sterile microcentrifuge tubes
-
Flow cytometer
Experimental Workflow
Caption: Workflow for Annexin V apoptosis assay.
Step-by-Step Procedure
-
Cell Seeding and Treatment: a. Seed cells (e.g., A549, THP-1) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment. b. Allow cells to adhere and stabilize for 24 hours. c. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 8, 16, 32 µg/mL). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose. d. Replace the medium in each well with the this compound-containing medium or control medium. e. Incubate the cells for the desired period (e.g., 24 or 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
Cell Harvesting: a. For suspension cells: Gently transfer the cells from each well to a separate microcentrifuge tube. b. For adherent cells: Carefully collect the culture medium from each well, which contains floating apoptotic cells, into respective microcentrifuge tubes. c. Wash the adherent cells once with PBS. d. Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and combine these cells with their corresponding supernatant from step 2c. e. Centrifuge the cell suspensions at approximately 500 x g for 5 minutes. f. Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.
-
Staining: a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Keep it on ice. b. Carefully discard the PBS wash and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL. c. Add 5 µL of Annexin V-FITC conjugate and 5 µL of PI solution to each 100 µL cell suspension. Note: The volume of reagents may vary depending on the manufacturer's instructions. d. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). c. Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells. d. Acquire data for at least 10,000 events per sample. e. Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Controls
-
Unstained Control: Cells in binding buffer without any fluorescent labels to set baseline fluorescence.
-
PI Only Control: Cells treated with a potent apoptosis inducer (e.g., staurosporine or heat shock) and stained only with PI to set the PI positive gate.
-
Annexin V-FITC Only Control: Cells induced to undergo apoptosis and stained only with Annexin V-FITC to set compensation for spectral overlap.
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound to account for any effects of the solvent.
Application Notes and Protocols: Aaptamine Kinase Assay for CDK2 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1][2] CDK2, in particular, plays a vital role in the G1/S phase transition, making it an attractive target for cancer therapy.[3][4][5] Aaptamine, a marine-derived alkaloid, and its derivatives have demonstrated potent inhibitory activity against CDK2, suggesting their potential as novel anti-cancer agents.[6][7] These compounds have been shown to induce G1 cell cycle arrest in cancer cell lines.[6][7][8] This document provides detailed protocols for assessing the inhibitory activity of this compound and its analogs against CDK2 using a luminescence-based kinase assay.
Signaling Pathway of CDK2
CDK2 activity is tightly regulated by its association with cyclins, primarily Cyclin E and Cyclin A.[2] The CDK2/Cyclin E complex is instrumental in the transition from the G1 to the S phase of the cell cycle, while the CDK2/Cyclin A complex is active during the S phase.[2] The activity of these complexes can be modulated by endogenous inhibitors such as p21Cip1 and p27Kip1.[3][4] this compound and its derivatives are hypothesized to inhibit CDK2 by competing with ATP for the kinase's active site, thereby preventing the phosphorylation of downstream substrates and leading to cell cycle arrest.[5]
Caption: CDK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A highly sensitive and robust method for quantifying CDK2 activity is the ADP-Glo™ Kinase Assay.[3][4] This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.
Materials and Reagents
-
Recombinant Human CDK2/Cyclin A2 or CDK2/Cyclin E enzyme (e.g., from Promega or BPS Bioscience)[1][4]
-
CDK Substrate Peptide (e.g., Histone H1 or a specific peptide substrate)[1][4]
-
This compound or this compound derivatives
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[3]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow: ADP-Glo™ Kinase Assay
The assay is performed in a multi-well plate format and involves three main steps: the kinase reaction, ADP-Glo™ reagent addition to deplete unused ATP, and kinase detection reagent addition to measure ADP and generate a luminescent signal.
Caption: Workflow for the CDK2 inhibitory assay using ADP-Glo™.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in kinase assay buffer to achieve the desired final concentrations for the assay.
-
Prepare the CDK2/Cyclin A2 or E enzyme to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically.
-
Prepare the substrate and ATP mixture in kinase assay buffer. The ATP concentration should be at or near the Km for CDK2.
-
-
Kinase Reaction:
-
To the wells of a white, opaque 96-well plate, add 5 µL of the diluted this compound solution or vehicle (for control wells).
-
Add 10 µL of the diluted CDK2/Cyclin enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the background luminescence (no enzyme control) from all experimental values.
-
The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Luminescence_inhibitor / Luminescence_vehicle))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the CDK2 activity.
-
Data Presentation
The inhibitory activity of this compound and its derivatives against CDK2 can be summarized in a table for easy comparison.
| Compound | Target | IC50 (µM) | Assay Method | Reference |
| This compound Derivative 3 | CDK2 | 14.3 µg/mL | Not Specified | [6][7] |
| This compound Derivative 4 | CDK2 | 3.0 µg/mL | Not Specified | [6][7] |
| This compound Derivative 5 | CDK2 | 6.0 µg/mL | Not Specified | [6][7] |
| Staurosporine | CDK2/cyclin E | 0.0014 | Radiometric | [9] |
| Roscovitine | CDK2 | 0.7 | Cell-free | [10] |
Note: The IC50 values for this compound derivatives were reported in µg/mL. Conversion to µM would require the molecular weights of the specific derivatives, which were not provided in the source.
Conclusion
The described kinase assay provides a robust and sensitive method for evaluating the inhibitory potential of this compound and its analogs against CDK2. The quantitative data generated from this assay, such as IC50 values, are critical for the preclinical assessment of these compounds as potential anti-cancer therapeutics. Further studies may include kinase selectivity profiling to assess the specificity of this compound for CDK2 over other kinases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. promega.com [promega.com]
- 4. CDK2/CyclinA2 Kinase Enzyme System [promega.kr]
- 5. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound derivatives with CDK2 inhibitory activities from the South China Sea sponge Aaptos suberitoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound attenuates the proliferation and progression of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. selleckchem.com [selleckchem.com]
Aaptamine's Anti-Cancer Potential: In Vivo Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of in vivo studies investigating the anti-cancer properties of aaptamine, a marine alkaloid derived from sponges of the Aaptos genus. The following sections summarize key quantitative data from animal models of cancer and provide detailed experimental protocols for the cited studies. These notes are intended to serve as a practical guide for researchers designing and conducting similar preclinical investigations.
Application Notes
This compound has demonstrated significant anti-tumor activity in a hepatocellular carcinoma (HCC) xenograft model.[1] In a study utilizing BALB/c nude mice, this compound treatment led to a substantial reduction in tumor progression.[1] The compound is believed to exert its effects through the modulation of key signaling pathways involved in cell proliferation and survival, including the PTEN/PI3K/Akt and CDK2/4 pathways.[1][2][3] These findings highlight this compound as a promising candidate for further preclinical and clinical development as an anti-cancer therapeutic.
Quantitative Data Summary
The following table summarizes the key quantitative findings from an in vivo study of this compound in a hepatocellular carcinoma (HCC) xenograft model.
| Parameter | Control Group (Vehicle) | This compound-Treated Group (20 mg/kg) | Percentage Change |
| Tumor Growth Inhibition | - | 40.3% | 40.3% reduction |
| Ki67 Positive Rate | 72.2 ± 14.5% | 41.67 ± 7.22% | 42.3% reduction |
Data from a 14-day study in BALB/c nude mice with HCC-LM3 cell xenografts.[1]
Experimental Protocols
This section details the methodology for an in vivo study of this compound in a hepatocellular carcinoma xenograft model.[1]
Animal Model and Xenograft Establishment
-
Animal Model: BALB/c nude mice.
-
Cell Line: Human hepatocellular carcinoma cell line HCC-LM3.
-
Xenograft Induction:
-
Culture HCC-LM3 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., sterile phosphate-buffered saline).
-
Subcutaneously inject the HCC-LM3 cells into the flank of each BALB/c nude mouse.
-
Allow the tumors to grow to a palpable size.
-
This compound Administration
-
Compound: this compound
-
Dosage: 20 mg/kg body weight
-
Vehicle: Saline solution
-
Route of Administration: Intraperitoneal injection
-
Treatment Schedule: Daily for 14 consecutive days
-
Control Group: Administer an equivalent volume of the vehicle (saline) following the same schedule.
In Vivo Tumor Measurement and Analysis
-
Tumor Measurement:
-
Measure the tumor size periodically (e.g., every 2-3 days) using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint Analysis (after 14 days):
-
Euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Fix a portion of the tumor tissue in formalin for histological analysis.
-
Immunohistochemistry for Ki67
-
Tissue Preparation:
-
Embed the formalin-fixed tumor tissue in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the Ki67 epitope.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against Ki67.
-
Incubate with a suitable secondary antibody conjugated to a detection system (e.g., HRP).
-
Develop the signal using a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Quantification:
-
Capture images of the stained tissue sections under a microscope.
-
Quantify the percentage of Ki67-positive cells (proliferating cells) within the tumor tissue.
-
Visualizations
Signaling Pathway of this compound's Anti-Cancer Effect
Caption: this compound's proposed mechanism of action in cancer cells.
Experimental Workflow for In Vivo this compound Study
References
developing aaptamine-based therapeutic agents
An Application Note and Protocol for the Development of Aaptamine-Based Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a marine alkaloid derived from sponges of the Aaptos genus, and its synthetic derivatives represent a promising class of compounds with a wide array of pharmacological activities.[1][2] These benzo[de][1][3]naphthyridine alkaloids have demonstrated significant potential as anticancer, neuroprotective, antibacterial, and antioxidant agents.[1][4][5][6] This document provides a comprehensive guide for researchers engaged in the development of this compound-based therapeutics. It outlines their primary biological activities, summarizes key quantitative data, provides detailed experimental protocols for synthesis and evaluation, and visualizes critical pathways and workflows to facilitate research and development efforts.
Biological Activities and Therapeutic Potential
This compound's unique chemical structure serves as a versatile scaffold for developing novel therapeutic agents targeting a range of diseases.[1][4][5]
Anticancer Activity
This compound and its analogs exhibit potent cytotoxic effects against numerous human cancer cell lines, including leukemia, lung, colon, and breast cancer.[6][7][8] The primary mechanisms of action include:
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G1 or G2/M phase.[1][9][10] This is often achieved by inhibiting cyclin-dependent kinases (CDK2/4) and modulating the expression of cyclins D1/E and the tumor suppressor protein p21.[1][9][11]
-
Induction of Apoptosis: The compounds trigger programmed cell death by upregulating pro-apoptotic proteins like cleaved-PARP and cleaved-caspase 3.[1][9]
-
Signaling Pathway Modulation: this compound has been shown to interfere with critical cancer-related signaling pathways, including the PTEN/PI3K/Akt pathway.[1][5]
-
Proteasome Inhibition: Some this compound derivatives act as proteasome inhibitors, a validated mechanism for anticancer drugs, though the potency of this inhibition does not always correlate with cytotoxicity.[3][12]
Neuroprotective Effects
Certain this compound derivatives show potential for treating neurodegenerative diseases like Alzheimer's.[13] this compound itself has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key therapeutic targets in Alzheimer's disease.[14][15] This inhibitory action, combined with its ability to modulate G-protein coupled receptors (GPCRs) such as dopamine and adrenergic receptors, highlights its potential in neurological disorders.[12]
Antimicrobial and Other Activities
This compound exhibits a broad spectrum of activity against various pathogens, including pathogenic bacteria like Mycobacterium tuberculosis and fungi.[1][16][17] Additionally, it possesses antioxidant properties by scavenging free radicals and suppressing reactive oxygen species (ROS).[1][5]
Quantitative Data Presentation
The following tables summarize the inhibitory concentrations (IC₅₀) and other quantitative metrics for this compound and its key derivatives, allowing for easy comparison of their biological activities.
Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| This compound | A549 | Non-small cell lung | ~30.5 (13.91 µg/mL) | [9] |
| This compound | H1299 | Non-small cell lung | ~23.0 (10.47 µg/mL) | [9] |
| This compound | RS4;11 | Leukemia (t(4;11)) | ~10 | [10] |
| This compound | DLD-1 | Colorectal | ~66.5 (30.3 µg/mL) | [8] |
| This compound | NT2 | Embryonal Carcinoma | 50 | [1] |
| Demethyl(oxy)this compound | THP-1 | Leukemia | 10 - 70 | [6] |
| Isothis compound | THP-1 | Leukemia | 10 - 70 | [6] |
| Compound 3 (this compound analog) | H1299 | Non-small cell lung | ~28.3 (12.9 µg/mL) | [11] |
| Compound 4 (this compound analog) | H520 | Lung | ~45.2 (20.6 µg/mL) |[11] |
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Target Enzyme | Disease Context | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| This compound | Acetylcholinesterase (AChE) | Alzheimer's Disease | 16.0 | [15] |
| This compound | Butyrylcholinesterase (BuChE) | Alzheimer's Disease | 4.6 | [15] |
| This compound | Proteasome (in vitro) | Cancer | ~50 | [12] |
| Compound 4 (this compound analog) | Cyclin-dependent kinase 2 (CDK2) | Cancer | ~6.6 (3.0 µg/mL) | [11] |
| Compound 5 (this compound analog) | Cyclin-dependent kinase 2 (CDK2) | Cancer | ~13.2 (6.0 µg/mL) | [11] |
| Isothis compound | hTRPA1 | Ion Channel Modulation | 3.1 | [18] |
| 9-O-demethylthis compound | hTRPA1 | Ion Channel Modulation | 3.9 |[18] |
Experimental Protocols
The following protocols provide standardized methodologies for the synthesis and biological evaluation of this compound-based compounds.
Protocol: Total Synthesis of this compound Core via Palladium-Catalyzed Reductive Cyclization
This protocol describes an efficient method for constructing the this compound core.[19][20]
-
Preparation of Nitro-alkene Intermediate: a. Start with commercially available 6,7-dimethoxyisoquinoline. b. Perform a coupling reaction with trioxane and (nBu₄N)₂S₂O₈. c. Subsequent hydrolysis with BF₃ yields the corresponding aldehyde. d. A Henry reaction followed by an elimination reaction produces the required nitro-alkene substrate.[1]
-
Reductive Cyclization: a. Dissolve the nitro-alkene intermediate in a suitable solvent (e.g., toluene) in a reaction vessel. b. Add a palladium catalyst (e.g., Pd(OAc)₂) and a reductant such as molybdenum hexacarbonyl (Mo(CO)₆). c. Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for 12-24 hours. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the mixture through a pad of Celite to remove the palladium catalyst. c. Concentrate the filtrate under reduced pressure. d. Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of chloroform/methanol) to yield pure this compound.[1]
Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
This colorimetric assay measures cell metabolic activity to determine the cytotoxic potential of a compound.[12]
-
Cell Seeding: a. Culture human cancer cells (e.g., A549, HCT116) in appropriate media until they reach ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of the this compound analog in DMSO. b. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). c. Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells. d. Incubate for 48 hours.
-
MTT Incubation and Measurement: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals. c. Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Visualizations: Pathways and Workflows
Caption: Key anticancer signaling pathways modulated by this compound.
Caption: General workflow for the total synthesis of this compound.
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
References
- 1. This compound: A Versatile Marine Alkaloid for Antioxidant, Antibacterial, and Anticancer Therapeutics [mdpi.com]
- 2. Review on marine sponge alkaloid, this compound: A potential antibacterial and anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound attenuates the proliferation and progression of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. tandfonline.com [tandfonline.com]
- 12. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme inhibitory activity of marine alkaloid aaptamines for neurodegenerative diseases: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound - a dual acetyl - and butyrylcholinesterase inhibitor as potential anti-Alzheimer's disease agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aaptamines as sortase A inhibitors from the tropical sponge Aaptos aaptos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Total Synthesis of this compound, Demethyloxythis compound, and Their 3-Alkylamino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
Aaptamine: A Promising Scaffold for Drug Discovery
Application Notes and Protocols for Researchers
Introduction: Aaptamine, a marine-derived benzo[de][1][2]naphthyridine alkaloid first isolated from the sponge Aaptos aaptos, has emerged as a compelling lead compound in the field of drug discovery. Possessing a unique and rigid heterocyclic structure, this compound and its synthetic derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antioxidant, antiviral, antibacterial, and neuroprotective properties. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's potential, including detailed experimental protocols for evaluating its biological effects and a summary of key quantitative data to facilitate comparative analysis and future research endeavors.
Biological Activities and Mechanisms of Action
This compound exerts its diverse biological effects by modulating multiple cellular signaling pathways. Its anticancer properties are attributed to its ability to induce apoptosis and cell cycle arrest, and to inhibit key kinases involved in cancer progression. As an antioxidant, it can scavenge free radicals. Furthermore, its potential as an antimicrobial and neuroprotective agent is actively being explored.
Key Signaling Pathways Modulated by this compound:
-
PI3K/Akt/GSK3β Pathway: this compound has been shown to suppress the PI3K/Akt/GSK3β signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, this compound can promote apoptosis in cancer cells.[2][3]
-
NF-κB and AP-1 Signaling: this compound and its derivatives can modulate the transcriptional activity of NF-κB and AP-1, key regulators of inflammation, immunity, and cell proliferation.[4][5] This modulation appears to be concentration-dependent, with different effects observed at high and low nontoxic concentrations.[4]
-
CDK/Cyclin Pathway: this compound can induce cell cycle arrest, particularly at the G1 and G2/M phases, by targeting cyclin-dependent kinases (CDKs) such as CDK2 and CDK4, and their regulatory cyclin partners (Cyclin D1/E).[1][6]
-
p53-Independent p21 Activation: this compound can activate the promoter of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner, leading to cell cycle arrest.[4][6]
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound and its derivatives, providing a quantitative basis for structure-activity relationship (SAR) studies and the selection of candidates for further development.
Table 1: Anticancer Activity of this compound and Its Derivatives (IC₅₀ values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | THP-1 | Human Leukemia | ~150 | [4] |
| HeLa | Human Cervical Cancer | ~150 | [4] | |
| SNU-C4 | Human Colon Cancer | ~150 | [4] | |
| SK-MEL-28 | Human Melanoma | ~150 | [4] | |
| MDA-MB-231 | Human Breast Cancer | ~150 | [4] | |
| A549 | Non-small Cell Lung Carcinoma | 13.91 (µg/mL) | [1] | |
| H1299 | Non-small Cell Lung Carcinoma | 10.47 (µg/mL) | [1] | |
| NT2 | Human Embryonal Carcinoma | 50 | [1] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 76.86 | [7] | |
| Demethyl(oxy)this compound | THP-1 | Human Leukemia | 10-70 | [4] |
| SK-LU-1 | Lung Carcinoma | 9.2 ± 1.0 | [1] | |
| MCF-7 | Breast Carcinoma | 7.8 ± 0.6 | [1] | |
| HepG2 | Hepatocellular Carcinoma | 8.4 ± 0.8 | [1] | |
| SK-Mel-2 | Melanoma | 7.7 ± 0.8 | [1] | |
| Isothis compound | THP-1 | Human Leukemia | 10-70 | [4] |
| 3-(phenethylamino)demethyl(oxy)this compound | CEM-SS | T-lymphoblastic Leukemia | 5.32 (µg/mL) | [1] |
| 3-(isopentylamino)demethyl(oxy)this compound | CEM-SS | T-lymphoblastic Leukemia | 6.73 (µg/mL) | [1] |
| This compound Derivative 55 | L5178Y | Murine Lymphoma | 0.9 | [1] |
| This compound Derivative 70 | SNK-6 | Extranodal NK/T-cell Lymphoma | 0.6 | [1] |
Table 2: Antibacterial and Antifungal Activity of this compound and Its Derivatives (MIC values)
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| 3-(phenethylamino)demethyl(oxy)this compound | Mycobacterium bovis BCG | Antibacterial | 0.75 | [1] |
| This compound Derivative 41 | Mycobacterium smegmatis (dormant) | Antibacterial | 6.25 | [1] |
| This compound Derivative 42 | Mycobacterium smegmatis (dormant) | Antibacterial | 1.25 | [1] |
| This compound Derivative 7 | Trichophyton rubrum | Antifungal | 4 | [8] |
| This compound Derivative 7 | Microsporum gypseum | Antifungal | 16 | [8] |
| This compound Derivative 8 | Trichophyton rubrum | Antifungal | 8 | [8] |
| 2-methoxy-3-oxothis compound | Mycobacterium smegmatis | Antibacterial | 6.25 | [9] |
Table 3: Antiviral Activity of this compound Derivatives
| Compound | Virus | Assay System | Activity | Reference |
| This compound Derivative 7 | HIV-1 | VSVG/HIV-1 pseudotyping | 88.0% inhibition at 10 µM | [8] |
| This compound Derivative 8 | HIV-1 | VSVG/HIV-1 pseudotyping | 72.3% inhibition at 10 µM | [8] |
Table 4: Neuroprotective and Other Activities of this compound
| Target | Activity | IC₅₀/EC₅₀/Kᵢ (µM) | Reference |
| Acetylcholinesterase (AChE) | Inhibition | IC₅₀: 16.0 | [9] |
| Butyrylcholinesterase (BuChE) | Inhibition | IC₅₀: 4.6 | [9] |
| α-adrenoreceptor (ADRA2C) | Antagonist | IC₅₀: 11.9 | [1] |
| β-adrenoreceptor (ADRB2) | Antagonist | IC₅₀: 0.20 | [1] |
| Dopamine Receptor D4 (DRD4) | Antagonist | IC₅₀: 6.9 | [1] |
| Chemokine Receptor CXCR7 | Agonist | EC₅₀: 6.2 | [1] |
| Delta Opioid Receptor (δ-OR) | Agonist | EC₅₀: 5.1 | [10] |
| Mu Opioid Receptor (µ-OR) | Agonist | EC₅₀: 10.1 | [10] |
| 20S Proteasome | Inhibition | IC₅₀: 19 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activities of this compound and its derivatives.
Cell Viability/Cytotoxicity Assay (MTS Assay)
Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. The MTS tetrazolium compound is reduced by viable cells to generate a colored formazan product that is soluble in cell culture media. The quantity of formazan product is directly proportional to the number of living cells in the culture.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. The incubation time will depend on the cell type and its metabolic rate.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment by normalizing the absorbance of the treated wells to the average absorbance of the vehicle-treated control wells (set as 100% viability). Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
This compound or its derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound compound for a specified time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Transcriptional Activity Assay (Dual-Luciferase Reporter Assay for NF-κB and AP-1)
Principle: This assay measures the activity of specific transcription factors by using a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the transcription factor of interest (e.g., NF-κB or AP-1). A second plasmid containing a different luciferase (e.g., Renilla) under the control of a constitutive promoter is co-transfected to normalize for transfection efficiency and cell number.
Materials:
-
Cells of interest (e.g., HEK293T or a cell line relevant to the study)
-
24-well or 96-well tissue culture plates
-
NF-κB or AP-1 luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound or its derivatives
-
Dual-Luciferase Reporter Assay System (e.g., from Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB or AP-1 reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Compound Treatment: Treat the transfected cells with various concentrations of the this compound compound. Include appropriate positive and negative controls (e.g., TNF-α for NF-κB activation, PMA for AP-1 activation).
-
Incubation: Incubate for the desired treatment period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) to the cell lysate and measure the firefly luminescence.
-
Add the Stop & Glo® Reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) and measure the Renilla luminescence.
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample. Normalize the results to the vehicle-treated control to determine the fold change in transcriptional activity.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
Principle: Western blotting is used to detect specific proteins in a sample. This protocol describes the detection of total and phosphorylated forms of Akt and its downstream target GSK3β to assess the effect of this compound on the PI3K/Akt pathway.
Materials:
-
Cells of interest
-
This compound or its derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound compounds for the desired time, then lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
In Vitro CDK2 Kinase Assay
Principle: This assay measures the activity of CDK2 by quantifying the phosphorylation of a specific substrate. The assay can be performed using various detection methods, including radiometric assays with ³²P-ATP or non-radiometric methods using phosphospecific antibodies or luminescence-based ATP detection.
Materials:
-
Recombinant active CDK2/Cyclin A or E
-
CDK2 substrate (e.g., Histone H1 or a specific peptide)
-
Kinase assay buffer
-
ATP
-
This compound or its derivatives
-
Detection system (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader (luminometer if using a luminescence-based assay)
Procedure (using ADP-Glo™ as an example):
-
Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase assay buffer, CDK2 substrate, and the this compound compound at various concentrations.
-
Enzyme Addition: Add the recombinant CDK2/Cyclin A or E to each well to initiate the reaction.
-
ATP Addition and Incubation: Add ATP to start the kinase reaction and incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the this compound compound and determine the IC₅₀ value.
Visualizing this compound's Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound's inhibition of the PI3K/Akt/GSK3β signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral and Anticancer Optimization Studies of the DNA-binding Marine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Alters Vimentin Expression and Migration Capability of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Derivatives with Antifungal and Anti-HIV-1 Activities from the South China Sea Sponge Aaptos aaptos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aaptamines, marine spongean alkaloids, as anti-dormant mycobacterial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aaptamine in Marine Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aaptamine, a benzo[de][1][2]naphthyridine alkaloid first isolated from marine sponges of the genus Aaptos, has emerged as a significant compound in marine biotechnology due to its diverse and potent pharmacological activities.[1][3] Its unique chemical structure has attracted considerable attention for the development of novel therapeutic agents. These application notes provide an overview of this compound's biological effects, detailed experimental protocols, and a summary of its efficacy, offering a valuable resource for researchers exploring its potential in drug discovery and development. This compound and its derivatives have demonstrated a wide array of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1][4]
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, making it a versatile tool in marine biotechnology and a promising candidate for therapeutic development.[1][4]
Anticancer Activity: this compound has shown significant anticancer effects against various cancer cell lines.[5][6][7] Its mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: this compound induces programmed cell death in cancer cells.[2][5] Western blot analyses have shown that this compound treatment leads to the upregulation of cleaved-PARP and cleaved-caspase 3, key markers of apoptosis.[1][2]
-
Cell Cycle Arrest: It can cause cell cycle arrest at different phases. For instance, in human osteosarcoma MG63 cells, this compound induces G2/M phase arrest by activating the p21 promoter in a p53-independent manner.[1][4] In non-small cell lung carcinoma cells, it arrests the cell cycle at the G1 phase by downregulating CDK2/4 and Cyclin D1/E.[2]
-
Inhibition of Signaling Pathways: this compound has been shown to suppress critical cancer-related signaling pathways, including the PI3K/AKT/GSK3β pathway.[1][2] It achieves this by promoting the degradation of phosphorylated AKT and GSK3β.[1] It also deactivates the MAPK and AP-1 signaling pathways.[1]
-
Inhibition of Metastasis: this compound can suppress the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMP-7 and MMP-9).[1][2][8]
Antiviral Activity: this compound and its derivatives have demonstrated antiviral properties, notably against the Human Immunodeficiency Virus type 1 (HIV-1).[9]
Anti-inflammatory Activity: Extracts from Aaptos sp., containing this compound, have been shown to possess anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines like IL-1β.[10][11]
Antioxidant Activity: this compound exhibits antioxidant potential by scavenging free radicals and suppressing reactive oxygen species (ROS).[1][12]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and its derivatives against various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung carcinoma | 13.91 (µg/mL) | [2] |
| H1299 | Non-small cell lung carcinoma | 10.47 (µg/mL) | [2] |
| H1299 | Non-small cell lung carcinoma | 12.9 - 20.6 (µg/mL) (derivatives) | [1] |
| H520 | Lung cancer | 12.9 - 20.6 (µg/mL) (derivatives) | [1] |
| HepG2 | Hepatocellular carcinoma | 8.4 ± 0.8 | [1] |
| LM3 | Hepatocellular carcinoma | Not specified | [1] |
| MCF-7 | Breast carcinoma | 7.8 ± 0.6 | [1] |
| MDA-MB-231 | Triple-negative breast cancer | 76.86 | [8] |
| MG63 | Osteosarcoma | Not specified | [1] |
| K562 | Chronic myeloid leukemia | Not specified | [1] |
| SK-LU-1 | Lung carcinoma | 9.2 ± 1.0 | [1] |
| SK-Mel-2 | Melanoma | 7.7 ± 0.8 | [1] |
| THP-1 | Human leukemia | ~150 | [5] |
| HeLa | Cervical cancer | Not specified | [5] |
| SNU-C4 | Colon cancer | Not specified | [5] |
| SK-MEL-28 | Melanoma | Not specified | [5] |
Table 2: Anticancer Activity of this compound Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Demethyl(oxy)this compound | THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231 | Various | 10 - 70 | [5] |
| Isothis compound | THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231 | Various | 10 - 70 | [5] |
| Compound 67 | H1299, H520 | Lung cancer | 12.9 - 20.6 (µg/mL) | [1] |
| Compound 68 | H1299, H520 | Lung cancer | 12.9 - 20.6 (µg/mL) | [1] |
| Compound 69 | H1299, H520 | Lung cancer | 12.9 - 20.6 (µg/mL) | [1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[5]
Materials:
-
Cancer cell lines (e.g., A549, H1299, MCF-7)
-
Complete growth medium (specific to cell line)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis.[5]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Centrifuge the cells at 1000 rpm for 5 minutes and discard the supernatant.[5]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.[1][2]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; pAKT [label="p-AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSK3b [label="GSK3β", fillcolor="#F1F3F4", fontcolor="#202124"]; pGSK3b [label="p-GSK3β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDK2_4 [label="CDK2/4", fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinD1_E [label="Cyclin D1/E", fillcolor="#F1F3F4", fontcolor="#202124"]; G1_Arrest [label="G1 Phase\nCell Cycle Arrest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleaved_Caspase3 [label="Cleaved Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP [label="PARP", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleaved_PARP [label="Cleaved PARP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> pAKT [label=" inhibits", color="#EA4335"]; this compound -> pGSK3b [label=" inhibits", color="#EA4335"]; this compound -> CDK2_4 [label=" inhibits", color="#EA4335"]; this compound -> CyclinD1_E [label=" inhibits", color="#EA4335"]; this compound -> Cleaved_Caspase3 [label=" induces", color="#34A853"]; this compound -> Cleaved_PARP [label=" induces", color="#34A853"];
PI3K -> AKT [color="#5F6368"]; AKT -> pAKT [label=" phosphorylation", style=dashed, color="#5F6368"]; pAKT -> GSK3b [label=" inhibits", color="#EA4335"]; GSK3b -> pGSK3b [label=" phosphorylation", style=dashed, color="#5F6368"];
CDK2_4 -> G1_Arrest [label=" promotes progression", style=dashed, color="#5F6368"]; CyclinD1_E -> G1_Arrest [label=" promotes progression", style=dashed, color="#5F6368"];
Caspase3 -> Cleaved_Caspase3 [label=" cleavage", style=dashed, color="#5F6368"]; PARP -> Cleaved_PARP [label=" cleavage", style=dashed, color="#5F6368"]; Cleaved_Caspase3 -> Apoptosis [color="#34A853"]; Cleaved_PARP -> Apoptosis [color="#34A853"]; } this compound's inhibitory effects on key cancer signaling pathways.
Experimental Workflow
// Nodes Start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound\n(Varying Concentrations & Times)", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assay\n(MTS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WesternBlot [label="Protein Expression\n(Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Determine IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ApoptoticCells [label="Quantify Apoptotic Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinLevels [label="Analyze Protein Levels", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treatment [color="#5F6368"]; Treatment -> Cytotoxicity [color="#5F6368"]; Treatment -> Apoptosis [color="#5F6368"]; Treatment -> WesternBlot [color="#5F6368"]; Cytotoxicity -> IC50 [color="#5F6368"]; Apoptosis -> ApoptoticCells [color="#5F6368"]; WesternBlot -> ProteinLevels [color="#5F6368"]; } Workflow for evaluating the in vitro anticancer activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound attenuates the proliferation and progression of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Alters Vimentin Expression and Migration Capability of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Derivatives with Antifungal and Anti-HIV-1 Activities from the South China Sea Sponge Aaptos aaptos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Aaptamine in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aaptamine, a marine alkaloid derived from sponges of the genus Aaptos, has emerged as a compound of significant interest in the field of neurological disorder research. Its unique chemical structure and multifaceted biological activities suggest its potential as a therapeutic agent for a range of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. These application notes provide a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols for its investigation.
Application in Alzheimer's Disease Research
This compound has demonstrated notable potential as a therapeutic agent for Alzheimer's disease, primarily through its inhibitory effects on key enzymes involved in the cholinergic pathway.
Mechanism of Action: Dual Cholinesterase Inhibition
Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh). This compound acts as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of ACh in the synaptic cleft.[1][2][3][4][5] By inhibiting these enzymes, this compound increases the availability of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.[1][2][3][4][5]
Quantitative Data: In Vitro Inhibition and Binding Affinity
The inhibitory potency and binding characteristics of this compound against AChE and BuChE have been quantified in several studies.[1][2][3][4][5]
| Parameter | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) | Reference |
| IC₅₀ | 16.0 µM | 4.6 µM | [1][2][5] |
| Kᵢ | 6.96 ± 0.04 µM | 6.35 ± 0.02 µM | [1][2][5] |
| Kₔ | 87.6 µM | 10.7 µM | [1][2][5] |
In Vivo Efficacy: Zebrafish Model of Alzheimer's Disease
In a zebrafish model of Alzheimer's disease induced by aluminum chloride, this compound treatment has been shown to improve cognitive function, as evidenced by the recovery of dyskinesia.[1][2][4][5]
| Treatment Group | Dyskinesia Recovery Rate | Reference |
| 5 µM this compound | 34.8% | [1][2][4][5] |
| 10 µM this compound | 58.8% | [1][2][4][5] |
| 20 µM this compound | 60.0% | [1][2][4][5] |
| 8 µM Donepezil (Control) | 63.7% | [1][2][4][5] |
Experimental Protocols
This protocol is adapted from the Ellman method to determine the inhibitory activity of this compound on AChE and BuChE.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound, ATCI, BTCI, and DTNB in PBS.
-
In a 96-well plate, add 140 µL of PBS, 20 µL of DTNB solution, and 10 µL of this compound solution at various concentrations.
-
Add 20 µL of AChE or BuChE solution to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI or BTCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
This protocol outlines the induction of an Alzheimer's-like phenotype in zebrafish and the subsequent assessment of locomotor activity following this compound treatment.
Materials:
-
Adult zebrafish (Danio rerio)
-
Aluminum chloride (AlCl₃)
-
This compound
-
Zebrafish housing system
-
Automated video tracking system
Procedure:
-
Acclimatize adult zebrafish to the experimental conditions.
-
Induce an Alzheimer's-like phenotype by exposing the zebrafish to AlCl₃ in their water for a specified period (e.g., 14 days).
-
Following induction, divide the fish into control and treatment groups.
-
Treat the respective groups with different concentrations of this compound dissolved in the tank water for a defined duration (e.g., 7 days).
-
Assess locomotor activity using an automated video tracking system. Place individual fish in a novel tank and record their swimming behavior for a set period (e.g., 10 minutes).
-
Analyze the recorded data for parameters such as total distance moved, swimming speed, and turning angle.
-
Compare the locomotor parameters between the different treatment groups to evaluate the therapeutic effect of this compound.
Signaling Pathway
Application in Parkinson's Disease Research
This compound and its analogues have shown promise in the context of Parkinson's disease by protecting neuronal cells from mitochondrial dysfunction, a key pathological feature of the disease.
Mechanism of Action: Mitoprotection
Mitochondrial dysfunction is a central element in the pathogenesis of Parkinson's disease, leading to oxidative stress and neuronal cell death. This compound and its derivatives have been found to exert mitoprotective effects, attenuating cell death and mitigating the depolarization of the mitochondrial membrane in neuronal cell models.[1]
Quantitative Data: Mitoprotective Efficacy of this compound Analogues
The half-maximal effective concentrations (EC₅₀) for the mitoprotective effects of this compound analogues have been determined in SH-SY5Y neuroblastoma cells treated with the neurotoxin 6-hydroxydopamine (6-OHDA).[1]
| Compound | Attenuation of Cell Death (EC₅₀) | Mitigation of Mitochondrial Membrane Depolarization (EC₅₀) | Reference |
| 3,6'-dithis compound | 0.05 µM | 0.021 µM | [1] |
| Aaptanone A | 1.06 µM | 0.78 µM | [1] |
| 8-demethylthis compound | 0.55 µM | 0.34 µM | [1] |
| 8,8',9,9'-tetramethoxy-1H,1'H-3,3'-bibenzo[de][1][6]naphthyridine | 0.23 µM | 0.11 µM | [1] |
| 9-methoxy-N-demethylaaptanone | 0.87 µM | 0.52 µM | [1] |
Experimental Protocols
This protocol describes the induction of a Parkinson's-like phenotype in SH-SY5Y cells and the assessment of this compound's neuroprotective effects.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
6-hydroxydopamine (6-OHDA)
-
This compound or its analogues
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
Procedure:
-
Culture SH-SY5Y cells in a 96-well plate until they reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or its analogues for 1-2 hours.
-
Induce neurotoxicity by adding 6-OHDA to the cell culture medium at a final concentration known to cause significant cell death (e.g., 100 µM).
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ of this compound.
This protocol details the use of the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential.
Materials:
-
SH-SY5Y cells treated as in Protocol 3
-
JC-1 (5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat SH-SY5Y cells with 6-OHDA and this compound as described in Protocol 3.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (typically 5 µM in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess dye.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Quantify the ratio of red to green fluorescence to determine the change in ΔΨm across different treatment groups.
-
Signaling Pathway
Broader Neuroprotective Mechanisms: Modulation of Key Signaling Pathways
This compound's neuroprotective effects are likely mediated through the modulation of several key intracellular signaling pathways that are crucial for neuronal survival, inflammation, and stress responses.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway is generally considered neuroprotective. While direct evidence in neurological models is still emerging, studies in other cell types suggest that this compound may influence this pathway. Further research is needed to elucidate the precise interactions of this compound with the PI3K/Akt pathway in neurons.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli, including stress and inflammation. Depending on the specific MAPK cascade activated (e.g., ERK, JNK, p38), the outcome can be either pro-survival or pro-apoptotic. This compound has been shown to modulate MAPK pathways, which could contribute to its neuroprotective effects by suppressing pro-inflammatory and apoptotic signals.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Chronic activation of NF-κB in the brain is associated with neuroinflammation, a common feature of many neurodegenerative diseases. This compound's potential to modulate NF-κB signaling could be a significant aspect of its neuroprotective mechanism by reducing the production of pro-inflammatory cytokines.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics for neurological disorders. Its well-characterized dual inhibitory activity against cholinesterases provides a strong rationale for its further investigation in Alzheimer's disease. Furthermore, its mitoprotective effects and potential to modulate key signaling pathways involved in neuroinflammation and cell survival suggest a broader therapeutic potential in other neurodegenerative conditions like Parkinson's disease. The provided protocols offer a starting point for researchers to explore the multifaceted neuropharmacological properties of this intriguing marine natural product. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in more advanced preclinical models.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. chem-agilent.com [chem-agilent.com]
- 3. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Aaptamine as a Versatile Tool for Interrogating G-Protein Coupled Receptors (GPCRs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aaptamine, a marine alkaloid first isolated from the sponge Aaptos aaptos, has emerged as a valuable chemical probe for studying the pharmacology and signaling of G-protein coupled receptors (GPCRs). GPCRs constitute the largest family of transmembrane receptors and are crucial drug targets for a wide range of diseases. This compound and its derivatives exhibit a diverse pharmacological profile, acting as antagonists, agonists, and allosteric modulators for various GPCRs, making them powerful tools for receptor characterization, target validation, and drug discovery.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in GPCR research.
Mechanism of Action
This compound's interaction with GPCRs is multifaceted. It has been shown to competitively antagonize certain receptors while directly activating others. Its activity is not limited to a single GPCR subfamily, with demonstrated effects on adrenergic, dopamine, and chemokine receptors.[1][2][3] The primary mechanism of action is through direct binding to the receptor, thereby modulating downstream signaling pathways. For many GPCRs, this involves influencing the recruitment of β-arrestin, a key protein in receptor desensitization and signaling.[1][4]
Applications in GPCR Research
-
Receptor Profiling and Target Identification: this compound can be used in broad screening campaigns to identify novel GPCR targets for various therapeutic areas. Its diverse activity profile allows for the characterization of unclassified or orphan GPCRs.
-
Structure-Activity Relationship (SAR) Studies: The chemical scaffold of this compound is amenable to synthetic modification, enabling the generation of analog libraries for SAR studies. This can lead to the development of more potent and selective GPCR modulators.
-
Validation of Signaling Pathways: By observing the effects of this compound on downstream signaling events, such as changes in intracellular cAMP levels or β-arrestin recruitment, researchers can elucidate the specific signaling pathways coupled to a particular GPCR.
-
Tool for studying Biased Agonism: this compound's ability to act as an agonist at some receptors and an antagonist at others provides a basis for investigating biased signaling, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin signaling).
Quantitative Data Summary
The following table summarizes the reported pharmacological data for this compound at various GPCR targets. This data has been primarily generated using β-arrestin recruitment assays.[1][2][5]
| Receptor Target | This compound Activity | Assay Type | IC50 / EC50 (µM) | Reference |
| Adrenergic Receptors | ||||
| α2C-Adrenergic Receptor (ADRA2C) | Antagonist | β-arrestin recruitment | 11.9 (IC50) | [1][2] |
| β2-Adrenergic Receptor (ADRB2) | Antagonist | β-arrestin recruitment | 0.20 (IC50) | [1][2] |
| Dopamine Receptors | ||||
| Dopamine D4 Receptor (DRD4) | Antagonist | β-arrestin recruitment | 6.9 (IC50) | [1][2] |
| Chemokine Receptors | ||||
| C-X-C Motif Chemokine Receptor 7 (CXCR7) | Agonist | β-arrestin recruitment | 6.2 (EC50) | [1][2] |
| C-C Motif Chemokine Receptor 1 (CCR1) | Agonist | β-arrestin recruitment | 11.8 (EC50) | [1][2] |
| C-X-C Motif Chemokine Receptor 3 (CXCR3) | Potentiator of Agonist Activity | β-arrestin recruitment | 31.8 (EC50) | [1][2] |
| C-C Motif Chemokine Receptor 3 (CCR3) | Potentiator of Agonist Activity | β-arrestin recruitment | 16.2 (EC50) | [1][2] |
Experimental Protocols
Here we provide detailed protocols for key experiments used to characterize the interaction of this compound with GPCRs.
β-Arrestin Recruitment Assay (PathHunter® Assay Principle)
This assay measures the recruitment of β-arrestin to an activated GPCR. The PathHunter® assay from DiscoverX is a common platform for this purpose and is based on enzyme fragment complementation.[4]
Materials:
-
PathHunter® cells expressing the GPCR of interest fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Agonist and antagonist control compounds.
-
PathHunter® Detection Reagents (Galacton Star® substrate, Emerald II™ solution).
-
White, clear-bottom 96-well or 384-well assay plates.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Harvest and count PathHunter® cells.
-
Seed the cells into white, clear-bottom assay plates at a density optimized for the specific cell line.
-
Incubate the plates at 37°C in a CO2 incubator overnight.
-
-
Compound Addition (Agonist Mode):
-
Prepare serial dilutions of this compound and control agonists in assay buffer.
-
Add the diluted compounds to the cell plates.
-
Incubate the plates at 37°C for 90 minutes.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of this compound and control antagonists.
-
Add the diluted compounds to the cell plates and incubate for 30 minutes at 37°C.
-
Add a fixed concentration of the reference agonist (typically EC80) to all wells except the vehicle control.
-
Incubate the plates at 37°C for 90 minutes.
-
-
Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plates at room temperature in the dark for 60 minutes.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activity) and a maximal agonist control (100% activity).
-
Plot the dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.
-
cAMP Assay
This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels, a common second messenger in GPCR signaling. Activation of Gs-coupled receptors increases cAMP, while activation of Gi-coupled receptors decreases it.[6]
Materials:
-
Cells expressing the GPCR of interest.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Assay plates compatible with the chosen kit.
-
Plate reader compatible with the chosen detection technology.
Protocol:
-
Cell Plating:
-
Seed cells into the appropriate assay plate and incubate overnight.
-
-
Compound Treatment:
-
For Gs-coupled receptors: Add serial dilutions of this compound or control compounds to the cells.
-
For Gi-coupled receptors: Pre-treat cells with serial dilutions of this compound, followed by the addition of a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for the time recommended by the assay kit manufacturer (typically 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit. This usually involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) in proportion to the amount of cAMP present.
-
-
Data Acquisition:
-
Read the plate using the appropriate plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data to cAMP concentrations using the standard curve.
-
Plot dose-response curves and calculate EC50 or IC50 values.
-
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the GPCR. It is used to determine the affinity (Kd for the radioligand, Ki for a competing ligand like this compound) and the density of receptors (Bmax).[7][8][9]
Materials:
-
Cell membranes or whole cells expressing the GPCR of interest.
-
Radiolabeled ligand specific for the target GPCR.
-
This compound stock solution (in DMSO).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Protocol:
-
Assay Setup (Competition Binding):
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of this compound to these tubes.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled ligand).
-
-
Incubation:
-
Add the cell membrane preparation to each tube.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound at different GPCRs.
References
- 1. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-adrenoceptor blocking action of this compound, a novel marine natural product, in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Analytical Methods for the Quantification of Aaptamine in Biological Samples: Application Notes and Protocols
Introduction
Aaptamine is a marine alkaloid first isolated from the sponge Aaptos aaptos.[1] It belongs to a group of bioactive benzo[de][1][2]-naphthyridine alkaloids that have garnered significant scientific interest due to their diverse pharmacological properties.[3] Research has shown this compound and its derivatives to possess a wide range of biological activities, including anticancer, antiviral, antibacterial, and antioxidant effects.[4][5] Given its therapeutic potential, the development of robust and validated analytical methods for the quantification of this compound in biological samples is crucial for preclinical and clinical drug development. Accurate measurement of this compound concentrations in matrices such as plasma, serum, and tissue is essential for pharmacokinetic studies, dose-response relationship assessments, and therapeutic drug monitoring.
These application notes provide detailed protocols for the quantification of this compound in biological samples using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS
This section details a highly sensitive and selective method for the quantification of this compound in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method is ideal for applications requiring low limits of detection, such as pharmacokinetic studies.
1. Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE).[2][6] The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the peak area ratio of the analyte to the internal standard.[6]
2. Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ethyl acetate (or other suitable extraction solvent)
-
Deionized water
2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 500 µL of ethyl acetate as the extraction solvent.[7]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.
2.3. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm) is suitable.[2]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Isocratic elution with 70% Mobile Phase B at a flow rate of 0.8 mL/min is a good starting point.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: m/z 229.1 > 214.1 (hypothetical, requires experimental optimization)
-
Internal Standard: To be determined based on the selected IS.
-
-
Software: Analyst® software or equivalent for data acquisition and processing.[6]
3. Data Presentation: Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA).[8] A summary of typical validation parameters is presented below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 500 ng/mL[8] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision < 20%; Accuracy within ±20% | 1 ng/mL[8] |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | < 11.4%[8] |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | < 11.4%[8] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -4.32% to 4.37%[7] |
| Recovery (%) | Consistent, precise, and reproducible | 85.1% – 94.4%[8] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Negligible[8] |
4. Visualization: LC-MS/MS Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. A validated liquid chromatography‐tandem mass spectroscopy method for the quantification of tolinapant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
aaptamine stability in DMSO and cell culture media
Welcome to the . This resource provides researchers, scientists, and drug development professionals with essential information for the effective use of aaptamine in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in DMSO and cell culture media, along with detailed experimental protocols and insights into its molecular mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues encountered when working with this compound, focusing on its stability and handling in typical laboratory conditions.
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare stock solutions in high-purity, anhydrous DMSO to minimize degradation.
Q2: How should I store this compound as a solid and in a DMSO stock solution?
A2: As a solid, this compound should be stored at 4°C and protected from light.[1] Once dissolved in DMSO, it is best practice to prepare aliquots to avoid repeated freeze-thaw cycles. These stock solutions should be stored at -20°C or -80°C. While some general guidelines suggest that stock solutions may be usable for up to a month, it is highly recommended to prepare fresh solutions for each experiment to ensure the highest compound integrity.
Q3: Is there quantitative data on the stability of this compound in DMSO at different temperatures?
A3: Currently, there are no specific published studies detailing the quantitative stability (e.g., degradation rate, half-life) of this compound in DMSO. However, general studies on the stability of compound libraries in DMSO suggest that storage at room temperature can lead to significant degradation over time, with one study showing that only 52% of compounds were likely to be observed after one year.[2] Conversely, most compounds are stable for extended periods when stored at or below -15°C.[3][4] Water content in DMSO can also contribute to compound degradation.[3][4]
Troubleshooting Tip: If you observe a decrease in the expected biological activity of this compound over time, consider preparing a fresh stock solution from solid material.
Q4: How stable is this compound in cell culture media?
A4: There is no specific stability data available for this compound in various cell culture media. The stability will likely depend on the media composition (e.g., pH, presence of serum proteins, and other components) and incubation conditions (e.g., temperature, CO2 levels).
Troubleshooting Tip: For long-term experiments (e.g., over 24 hours), it is advisable to refresh the cell culture media with freshly diluted this compound periodically to maintain a consistent concentration of the active compound.
Q5: What are the typical working concentrations of this compound for cell-based assays?
A5: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Cytotoxic effects have been observed in the micromolar range, with IC50 values reported from approximately 10 µM to 150 µM in various cancer cell lines.[5][6] Effects on signaling pathways, such as the activation of AP-1 and NF-κB, have been noted at concentrations between 50-100 µM.[1]
Q6: I am not seeing the expected cytotoxic effects of this compound on my cells. What could be the issue?
A6: Several factors could contribute to a lack of efficacy:
-
Compound Instability: As discussed, prolonged storage of DMSO stock solutions, especially at inappropriate temperatures, could lead to degradation. Prepare a fresh stock solution.
-
Cell Line Sensitivity: The sensitivity to this compound is cell-line dependent. Ensure that the concentrations you are testing are appropriate for your specific cell line. It may be necessary to perform a dose-response curve over a wider range of concentrations.
-
Experimental Conditions: The duration of treatment is crucial. Cytotoxicity assays with this compound are often run for 24 to 72 hours.[1][5] Shorter incubation times may not be sufficient to induce a measurable effect.
-
DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture media is non-toxic to your cells, typically below 0.5%.
Quantitative Data Summary
While specific stability data for this compound is limited, the following table summarizes its cytotoxic activity in various human cancer cell lines, providing a reference for effective concentration ranges.
| Cell Line | Assay Type | Incubation Time | IC50 Value | Reference |
| HeLa (Cervical Carcinoma) | MTS Assay | 24 h | ~150 µM | [5] |
| SNU-C4 (Colon Cancer) | MTS Assay | 24 h | ~150 µM | [5] |
| SK-MEL-28 (Melanoma) | MTS Assay | 24 h | ~150 µM | [5] |
| MDA-MB-231 (Breast Cancer) | MTS Assay | 24 h | ~150 µM | [5] |
| THP-1 (Leukemia) | MTS Assay | 24 h | ~150 µM | [5] |
| NT2 (Embryonal Carcinoma) | Not Specified | Not Specified | 50 µM | [6] |
| DLD-1 (Colorectal Cancer) | MTT Assay | Not Specified | 9.6 µg/mL | [7] |
| Caco-2 (Colorectal Cancer) | MTT Assay | 72 h | 236.8 µg/mL | [8] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex or sonicate until the this compound is completely dissolved.[1]
-
Aliquot the stock solution into sterile, tightly sealed vials to minimize contamination and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. Cytotoxicity Assay using MTS
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
-
Materials:
-
96-well cell culture plates
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 6 x 10³ cells/well for adherent cells).[5]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.[5]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
Following incubation, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
-
Signaling Pathways and Experimental Workflows
This compound's Impact on Cancer Cell Signaling
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis.[6] It can suppress the PI3K/Akt/GSK3β pathway, which is often hyperactivated in cancer.[6] Additionally, this compound can activate the MAPK/AP-1 and NF-κB pathways and induce the expression of the cell cycle inhibitor p21 in a p53-independent manner.[6][9]
Caption: this compound's multifaceted effects on key cancer signaling pathways.
General Workflow for Assessing this compound's Cytotoxicity
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxic effects of this compound on a cancer cell line.
Caption: A standard workflow for determining the cytotoxicity of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Aaptamine Cytotoxicity Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing aaptamine concentration for cytotoxicity studies. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A1: For initial screening, a broad concentration range is recommended due to the variability of this compound's cytotoxic effects across different cell lines. A starting range of 0.1 µM to 200 µM is advisable. For some cell lines, the IC50 value for this compound can be around 150 µM, while its derivatives, such as demethyl(oxy)this compound and isothis compound, can be significantly more potent, with IC50 values ranging from 10 to 70 µM[1].
Q2: I am not observing significant cytotoxicity with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Resistance: Different cancer cell lines exhibit varying sensitivity to this compound. For instance, some cell lines may have inherent resistance mechanisms.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Incubation Time: A 24-hour incubation period is a common starting point[1]. However, extending the incubation time to 48 or 72 hours may be necessary to observe a cytotoxic effect in some cell lines.
-
Assay-Specific Issues: The choice of cytotoxicity assay (e.g., MTT, MTS, LDH) can influence the results. Consider trying an alternative method to confirm your findings.
Q3: How does the cytotoxicity of this compound compare to its derivatives?
A3: Generally, derivatives of this compound, such as isothis compound and demethyl(oxy)this compound, have been reported to exhibit more potent cytotoxic activity than this compound itself[1][2]. For example, in THP-1 human leukemia cells, this compound was found to be less active in inducing apoptosis compared to these two derivatives[1]. Substitution at the C-3 position of the this compound structure has been suggested to enhance cytotoxic effects[3].
Q4: What is the mechanism of this compound-induced cell death?
A4: this compound and its derivatives primarily induce apoptosis in cancer cells[1]. This is often mediated through the activation of signaling pathways involving AP-1 and NF-κB[1]. Some studies also suggest that this compound can induce cell cycle arrest at the G2/M phase in a p53-independent manner by activating the p21 promoter[2][4]. Furthermore, this compound has been shown to suppress the PI3K/AKT/GSK3β signaling pathway and can be a DNA intercalator[4][5][6].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpected increase in cell viability at high concentrations | Compound precipitation at high concentrations, or off-target effects. | Visually inspect the wells for any signs of precipitation. If observed, prepare a fresh, lower concentration stock. Consider the possibility of hormesis or other biphasic dose-response effects. |
| Discrepancy between different cytotoxicity assays | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | Use at least two different cytotoxicity assays based on different principles (e.g., MTT and LDH) to confirm the results. |
| This compound appears to be more cytotoxic to normal cells than cancer cells | This is an unusual finding, as this compound is generally more toxic to cancer cells. | Verify the identity and purity of your this compound sample. Re-evaluate your cell lines for potential misidentification or contamination. An this compound-rich extract from Aaptos suberitoides showed an IC50 of 9.597 µg/mL in DLD-1 colorectal cancer cells and a higher IC50 of 12.23 µg/mL in normal NIH-3T3 cells, indicating some selectivity[7]. |
Data Presentation
Table 1: IC50 Values of this compound and Its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | THP-1 | Human Leukemia | ~150 | [1] |
| Demethyl(oxy)this compound | THP-1 | Human Leukemia | 10 - 70 | [1] |
| Isothis compound | THP-1 | Human Leukemia | 10 - 70 | [1] |
| This compound | NT2 | Human Embryonal Carcinoma | 50 | [4] |
| Demethyl(oxy)this compound | SK-LU-1 | Lung Carcinoma | 9.2 ± 1.0 | [4] |
| Demethyl(oxy)this compound | MCF-7 | Breast Carcinoma | 7.8 ± 0.6 | [4] |
| Demethyl(oxy)this compound | HepG2 | Hepatocellular Carcinoma | 8.4 ± 0.8 | [4] |
| Demethyl(oxy)this compound | SK-Mel-2 | Melanoma | 7.7 ± 0.8 | [4] |
| Isothis compound | T-47D | Breast Cancer | Potent | [8] |
| Isothis compound | MCF-7 | Breast Cancer | Potent | [8] |
| Isothis compound | MDA-MB-231 | Breast Cancer | Potent | [8] |
| This compound-rich extract | DLD-1 | Colorectal Cancer | 9.597 µg/mL | [7] |
| This compound | DLD-1 | Colorectal Cancer | 30.3 µg/mL | [9] |
| This compound | Caco-2 | Colorectal Cancer | 236.8 µg/mL | [9] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
Caption: this compound Cytotoxicity Experimental Workflow.
Caption: this compound's Molecular Signaling Pathways.
References
- 1. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Aaptamines from Malaysian Aaptos aaptos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral and Anticancer Optimization Studies of the DNA-binding Marine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothis compound Induces T-47D Cells Apoptosis and Autophagy via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting aaptamine precipitation in aqueous solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when working with aaptamine in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound has precipitated out of my aqueous buffer. What are the likely causes?
This compound, like many organic molecules, can precipitate from aqueous solutions due to several factors that decrease its solubility. The most common reasons for this compound precipitation include:
-
pH: The solubility of this compound, an alkaloid with basic nitrogen atoms, is highly dependent on the pH of the solution. At a pH close to its isoelectric point (pI), this compound's net charge will be zero, minimizing its interaction with water molecules and leading to aggregation and precipitation.
-
High Salt Concentration: While some salt can increase the solubility of certain molecules (salting-in), high concentrations of salts can lead to competition for water molecules, reducing the hydration of this compound and causing it to precipitate (salting-out).[1]
-
Low Temperature: Although storing solutions at low temperatures (e.g., 4°C) is a common practice to minimize degradation, some compounds, including potentially this compound, can be less soluble at lower temperatures.[2]
-
High Concentration: Exceeding the solubility limit of this compound in a particular aqueous buffer will inevitably lead to precipitation.
-
Solvent Polarity: If this compound was initially dissolved in an organic solvent and then diluted into an aqueous buffer, a rapid change in solvent polarity can cause it to crash out of solution.
Q2: How can I prevent this compound from precipitating when preparing my aqueous solution?
To maintain this compound solubility and prevent precipitation, consider the following preventative measures:
-
Optimize pH: Prepare your aqueous buffer at a pH that is sufficiently far from the pI of this compound. For basic compounds like this compound, a slightly acidic pH will protonate the nitrogen atoms, increasing its polarity and solubility in water.
-
Control Ionic Strength: Start with a low to moderate salt concentration (e.g., 50-150 mM NaCl) and adjust as needed. Avoid excessively high salt concentrations unless you have specifically determined they do not cause precipitation.
-
Temperature Considerations: Prepare the this compound solution at room temperature. If you need to store it at a lower temperature, first confirm its stability and solubility at that temperature by testing a small aliquot.
-
Gradual Dilution: When diluting a stock solution of this compound (likely in an organic solvent like DMSO), add the stock solution to the aqueous buffer slowly while vortexing or stirring to avoid localized high concentrations and rapid solvent polarity changes.
-
Use of Co-solvents: For particularly challenging solutions, consider the use of a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, in your final aqueous buffer. However, be mindful that the co-solvent may affect your downstream experiments.
Q3: I observed precipitation after adding my this compound solution to my cell culture media. What should I do?
Precipitation in cell culture media can be due to interactions with media components or a significant pH shift.
-
Check Media pH: Ensure the final pH of the media after adding the this compound solution is within the physiological range (typically 7.2-7.4).
-
Dilute Stock in a Compatible Buffer: Before adding to the full volume of media, try pre-diluting the this compound stock in a smaller volume of a simple buffer (like PBS) that is known to be compatible.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with small molecules and cause precipitation. Consider reducing the serum concentration or using a serum-free medium if your experiment allows.
-
Test Different Final Concentrations: The observed precipitation may be due to exceeding the solubility of this compound under the specific conditions of your cell culture media. Test a range of final concentrations to find the highest concentration that remains in solution.
Quantitative Data Summary
While specific experimental data on this compound's solubility in various aqueous buffers is not extensively published, the following table provides a general guideline based on the physicochemical properties of similar alkaloids. Researchers should empirically determine the solubility for their specific experimental conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Buffer | 50 mM Sodium Phosphate | 50 mM Tris-HCl | 50 mM Acetate | PBS (Phosphate-Buffered Saline) |
| pH | 7.4 | 8.0 | 5.0 | 7.4 |
| NaCl (mM) | 150 | 100 | 150 | 150 |
| Temperature | 25°C | 4°C | 25°C | 37°C |
| Expected Relative Solubility | Moderate | Low-Moderate | High | Moderate |
| Notes | Physiological pH, may be prone to precipitation at high concentrations. | Lower temperature may decrease solubility. | Acidic pH likely increases solubility due to protonation. | Common cell culture buffer; monitor for precipitation. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. This compound has a molecular weight of approximately 228.25 g/mol .[3]
-
Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.28 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
Protocol for Preparing a 100 µM this compound Working Solution in Aqueous Buffer (e.g., PBS, pH 7.4)
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Buffer Preparation: Ensure your aqueous buffer (e.g., PBS, pH 7.4) is at room temperature and has been filtered through a 0.22 µm filter.
-
Serial Dilution (Recommended): To avoid precipitation from a large solvent polarity shift, perform a serial dilution.
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM DMSO stock to 990 µL of the aqueous buffer to get a 100 µM solution in 1% DMSO.
-
Add the DMSO stock dropwise to the center of the buffer while vortexing to ensure rapid mixing.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, direct dilution of the stock may be possible. For a 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 999 µL of the aqueous buffer. Add the stock solution slowly while vortexing.
-
Final Check: After preparation, visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should be discarded and prepared again with modifications (e.g., using a slightly more acidic buffer or a different dilution strategy).
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Large-Scale Synthesis of Aaptamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of aaptamine. The content is structured to address specific challenges that may be encountered during key experimental stages.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main challenges revolve around maintaining high yields across a multi-step synthesis, managing regioselectivity, ensuring effective purification of intermediates and the final product, and the scalability of certain reactions. Historically, the total synthesis of this compound has been characterized by a low overall yield over numerous steps.[1] However, more recent methodologies, such as the one developed by Yuan Gao and his team in 2019, have significantly improved efficiency, achieving an overall yield of approximately 20% in seven steps.[2][3]
Q2: Which synthetic route is recommended for a scalable synthesis of this compound?
A2: The seven-step synthesis reported by Yuan Gao et al. is a highly efficient and recommended route.[2][3] This pathway begins with the readily available 6,7-dimethoxyisoquinoline and proceeds through a series of robust reactions, including a Minisci-type reaction, a Henry reaction, and a palladium-catalyzed reductive cyclization, to afford this compound.[2][3][4]
Q3: What are the known biological activities of this compound that drive its synthetic demand?
A3: this compound, a marine alkaloid, exhibits a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Its potential as a therapeutic agent fuels the need for efficient and scalable synthetic routes to produce sufficient quantities for further research and development.
Troubleshooting Guides
This section provides detailed troubleshooting for each key stage of the this compound synthesis, with a focus on potential issues and their resolutions.
Stage 1: Minisci-type Reaction and Hydrolysis
Experimental Workflow:
Caption: Workflow for the synthesis of the aldehyde intermediate.
Troubleshooting:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of coupled product | - Incomplete reaction.- Decomposition of the starting material or product.- Inefficient radical generation. | - Increase reaction time and monitor by TLC.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen).- Check the quality of the radical initiator, (nBu4N)2S2O8. |
| Formation of multiple byproducts | - Lack of regioselectivity in the Minisci-type reaction.- Over-oxidation or side reactions. | - Optimize the stoichiometry of the reagents.- Control the reaction temperature carefully. |
| Incomplete hydrolysis to the aldehyde | - Insufficient BF3·Et2O.- Presence of water quenching the Lewis acid. | - Use a slight excess of BF3·Et2O.- Ensure anhydrous conditions for the hydrolysis step. |
Stage 2: Henry Reaction and Elimination
Experimental Workflow:
Caption: Workflow for the synthesis of the nitroalkene intermediate.
Troubleshooting:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of β-nitro alcohol | - Reversibility of the Henry reaction (retro-Henry).- Competing Cannizzaro reaction with the aldehyde.- Dehydration of the product to the nitroalkene under basic conditions. | - Use a suitable base and control the reaction temperature to minimize the retro-Henry reaction.- Slowly add the aldehyde to the mixture of nitromethane and base to reduce self-condensation.- Use mild basic conditions to avoid premature elimination. |
| Incomplete elimination to the nitroalkene | - Insufficient dehydrating agent or base.- Steric hindrance. | - Ensure an adequate amount of the reagent for elimination is used.- A stronger base or higher temperature may be required, but monitor for side reactions. |
| Formation of polymeric byproducts | - Michael addition of the nitroalkane to the newly formed nitroalkene. | - Control the stoichiometry of the reactants carefully.- Consider a one-pot Henry reaction followed by in-situ elimination to minimize the concentration of the nitroalkene in the presence of the nitroalkane anion. |
Stage 3: Palladium-Catalyzed Reductive Cyclization
Experimental Workflow:
Caption: Final palladium-catalyzed reductive cyclization to this compound.
Troubleshooting:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Catalyst deactivation.- Incomplete reduction of the nitro group.- Formation of side products such as N-hydroxyindoles. | - Ensure the use of a high-quality palladium catalyst and perform the reaction under an inert atmosphere.- Optimize the amount of the reductant (Mo(CO)6).- Increase the reaction time or pressure of the reducing agent to ensure complete reduction. |
| Difficulty in purifying the final product | - Presence of residual palladium catalyst.- Formation of closely related byproducts. | - Use appropriate filtration techniques (e.g., celite plug) to remove the palladium catalyst.- Column chromatography followed by recrystallization is often necessary for high purity. |
| Reaction does not go to completion | - Insufficient catalyst loading.- Poor quality of the reductant. | - Increase the catalyst loading, although this may increase costs at a large scale.- Ensure the reductant is fresh and active. |
Experimental Protocols and Data
Quantitative Data Summary
| Step | Reaction | Key Reagents | Reported Yield |
| 1 & 2 | Minisci-type Reaction & Hydrolysis | 6,7-dimethoxyisoquinoline, trioxane, (nBu4N)2S2O8, BF3·Et2O | 66% (over two steps) |
| 3 & 4 | Henry Reaction & Elimination | 6,7-dimethoxyisoquinoline-1-carbaldehyde, nitromethane, base | Not explicitly reported for individual steps, but leads to the nitroalkene in good yield. |
| 5 | Pd-Catalyzed Reductive Cyclization | (E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinoline, Pd(CH3CN)2Cl2, phenanthroline, Mo(CO)6 | 18% (initial optimized yield) |
| Overall | Total Synthesis | ~20% [2][3] |
Detailed Methodologies
Step 1 & 2: Synthesis of 6,7-dimethoxyisoquinoline-1-carbaldehyde
To a solution of 6,7-dimethoxyisoquinoline in an appropriate solvent, add trioxane and tetrabutylammonium persulfate ((nBu4N)2S2O8). The reaction is typically heated to facilitate the radical coupling. After completion, the reaction mixture is cooled, and the intermediate is subjected to hydrolysis using boron trifluoride etherate (BF3·Et2O) to yield the aldehyde. The product is then purified using column chromatography.
Step 3 & 4: Synthesis of (E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinoline
The aldehyde from the previous step is dissolved in a suitable solvent and treated with nitromethane in the presence of a base (e.g., an amine base). The reaction is stirred at room temperature to facilitate the Henry reaction. Following the formation of the β-nitro alcohol, an elimination reaction is induced, often by the addition of a dehydrating agent or by adjusting the reaction conditions (e.g., temperature, base concentration), to afford the nitroalkene. Purification is typically achieved through recrystallization or column chromatography.
Step 5: Synthesis of this compound
The (E)-6,7-dimethoxy-1-(2-nitrovinyl)isoquinoline is dissolved in a suitable solvent under an inert atmosphere. A palladium catalyst, such as Pd(CH3CN)2Cl2, along with a ligand like phenanthroline, is added. The reductive cyclization is initiated by the addition of a reductant, for which molybdenum hexacarbonyl (Mo(CO)6) has been shown to be effective. The reaction is heated, and upon completion, the crude product is purified by column chromatography to yield this compound. For long-term storage and ease of handling, this compound can be converted to its hydrochloride salt.
References
aaptamine delivery systems for in vivo studies (nanoparticles, liposomes)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing aaptamine-loaded nanoparticle and liposome delivery systems for in vivo studies.
Frequently Asked Questions (FAQs)
This compound: Properties and Mechanism of Action
Q1: What is this compound and what are its primary biological activities? this compound is a marine alkaloid derived from sponges, typically of the genus Aaptos.[1][2] It possesses a benzo[de][3][4]-naphthyridine structure and has been researched for a variety of biological activities, including anticancer, antioxidant, antimicrobial, and antiviral properties.[1][5] Its anticancer effects are the most frequently reported, although the exact mechanisms are still under investigation.[3]
Q2: What is the primary mechanism of this compound's anticancer activity? this compound and its derivatives exert anticancer effects through multiple signaling pathways.[6] Key mechanisms include:
-
Induction of Apoptosis: this compound can induce programmed cell death in cancer cells.[3]
-
Cell Cycle Arrest: It can cause cell cycle arrest, often at the G1 or G2/M phase, by modulating proteins like p21, CDK2, CDK4, and Cyclins D1/E.[4][6][7][8]
-
Signaling Pathway Modulation: this compound has been shown to inhibit the PI3K/Akt/GSK3β signaling pathway, which is crucial for cell growth and proliferation.[4][6][7] It also modulates the activity of transcription factors such as AP-1 and NF-κB, which are involved in cellular responses to stress and inflammation.[3][5]
Q3: What are the typical effective concentrations (IC50) of this compound in vitro? The half-maximal inhibitory concentration (IC50) varies depending on the cancer cell line and the specific this compound derivative used. Generally, derivatives like demethyl(oxy)this compound and isothis compound show higher activity than the parent this compound compound.[3]
| Compound | Cell Line | IC50 Value |
| This compound | THP-1 (Leukemia) | ~150 µM[3] |
| This compound | A549 (NSCLC) | 13.91 µg/mL[7] |
| This compound | H1299 (NSCLC) | 10.47 µg/mL[7] |
| Demethyl(oxy)this compound | Various | 10 to 70 µM[3] |
| Isothis compound | Various | 10 to 70 µM[3] |
| Demethyl(oxy)this compound | MCF-7 (Breast) | 7.8 ± 0.6 µM[6] |
| Demethyl(oxy)this compound | HepG2 (Hepatocellular) | 8.4 ± 0.8 µM[6] |
Formulation and Characterization
Q4: I'm having trouble with the low aqueous solubility of this compound during formulation. What can I do? this compound and its derivatives are often characterized by low solubility at physiological pH, which complicates the development of aqueous formulations for in vivo use.[9] An this compound derivative, AP-427, was found to have low solubility and a basic pKa of 3.24 ± 0.12.[9][10] To overcome this, encapsulating the compound in a delivery system like liposomes or nanoparticles is a common and effective strategy.[9] This approach can improve solubility, stability, and potentially reduce systemic toxicity.[9][10]
Q5: What are the key parameters to optimize for a stable liposomal formulation of this compound? Based on a preformulation study of an this compound derivative (AP-427), several factors are critical for creating a stable and efficient liposomal delivery system.[9]
| Parameter | Optimized Value | Significance |
| Physicochemical Properties | ||
| pKa | 3.24 ± 0.12 | Influences charge and solubility at different pH values. |
| LogD (at physiological pH) | 2.56 ± 0.03 | Indicates lipophilicity and potential for membrane interaction. |
| Liposome Formulation | ||
| Entrapment Efficiency | 52.71 ± 3.2% | The percentage of the drug successfully encapsulated. |
| Final Liposome Size | 147.2 ± 3.4 nm | Affects biodistribution, circulation time, and tumor penetration.[11] |
| Storage Stability | ||
| Storage Condition | Stored as a pellet at 4°C | Maintained stability for up to three months. |
Q6: Which characterization techniques are essential for my this compound-loaded nanoparticles/liposomes before in vivo studies? Proper characterization is crucial to ensure the quality, safety, and efficacy of your formulation. Key techniques include:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter, size distribution (polydispersity index, PDI), and zeta potential (surface charge) of the particles in a solution.[12][13]
-
Transmission Electron Microscopy (TEM): Provides direct visualization of particle size, morphology (shape), and can help identify aggregation.[12]
-
UV-Vis Spectroscopy: Used to determine the encapsulation efficiency and drug loading by quantifying the amount of this compound encapsulated versus the total amount used.[12]
-
In Vitro Drug Release Study: Assesses the rate and extent of this compound release from the carrier over time, often using a method like dialysis.[14] This helps predict the drug's availability at the target site.
Troubleshooting Guides for In Vivo Experiments
Issue 1: Low Therapeutic Efficacy or Inconsistent Results
Q: My this compound-loaded nanoparticles/liposomes show great results in vitro but have low efficacy in my animal model. What could be the cause? This is a common challenge in nanomedicine, often referred to as the in vitro/in vivo discrepancy.[15][16] Several factors could be responsible.
Troubleshooting Steps:
-
Check Particle Stability in vivo: Nanoparticles can be unstable in the complex biological environment of the bloodstream.[17]
-
Protein Corona: Upon injection, plasma proteins adsorb onto the nanoparticle surface, forming a "protein corona."[16] This can alter the particle's size, charge, and surface properties, leading to rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[18][19]
-
Premature Drug Leakage: The formulation may not be stable enough to retain the drug until it reaches the tumor site. Review your in vitro release data, especially under physiological conditions (e.g., in the presence of serum).[16]
-
-
Evaluate Biodistribution and Pharmacokinetics: The delivery system may not be reaching the target tissue in sufficient concentrations.
-
Rapid Clearance: Particles, especially those larger than 200 nm or with a highly positive or negative charge, can be quickly cleared from circulation.[11][19] Formulations between 100-200 nm are often desirable for intravenous applications.[11]
-
PEGylation: Consider modifying the surface of your particles with polyethylene glycol (PEG). PEGylation creates a hydrophilic shield that can reduce protein opsonization, decrease MPS uptake, and prolong circulation time.[19][20]
-
-
Re-assess Formulation Characteristics:
-
Size: Is the particle size appropriate for tumor accumulation via the Enhanced Permeability and Retention (EPR) effect? Very large particles may not extravasate into the tumor tissue effectively.[18]
-
Charge: Cationic (positively charged) nanoparticles can exhibit toxicity, such as hemolysis (damage to red blood cells), and may be cleared more rapidly.[19] A neutral or slightly negative surface charge is often preferred for longer circulation.
-
Logical Flow for Troubleshooting Poor In Vivo Efficacy
Caption: Troubleshooting workflow for low in vivo efficacy.
Issue 2: Observed Toxicity in Animal Models
Q: I'm observing unexpected toxicity (e.g., weight loss, lethargy) in my animal subjects after administering the this compound formulation. What should I investigate?
Troubleshooting Steps:
-
Evaluate the Carrier's Toxicity: The nanoparticle or liposome components themselves may be causing toxicity, independent of the drug.
-
Action: Inject a "blank" formulation (without this compound) into a control group of animals and monitor for the same toxic effects.
-
Considerations: Cationic lipids or polymers can be particularly toxic.[19] Ensure all residual organic solvents from the preparation process have been thoroughly removed.
-
-
Assess Hemolysis: Some nanoparticle formulations can damage red blood cells.
-
Action: Perform an in vitro hemolysis assay by incubating your formulation with a suspension of red blood cells.
-
Cause: Positively charged surfaces often increase hemolytic potential.[19]
-
-
Check for Immunotoxicity: The formulation could be triggering an immune response.[19]
-
Action: While complex to assess, initial indicators can include changes in spleen size or weight at necropsy. Further immunological assays may be required. PEGylation can sometimes help mitigate immune recognition.[20]
-
-
Review the Dosing and this compound Release Profile:
-
Dose Dumping: If the carrier is unstable and releases the drug too quickly, it can lead to a high systemic concentration of this compound, causing acute toxicity.[20]
-
Action: Re-examine your in vitro release data. A controlled, sustained release is often desirable to maintain the drug within its therapeutic window.[9]
-
Experimental Protocols
Protocol 1: General Liposome Preparation (Thin-Film Hydration Method)
This protocol describes a common method for preparing multilamellar vesicles (LMVs), which can then be sized down.
Materials:
-
Lipids (e.g., HSPC, Cholesterol, DSPE-PEG)[21]
-
This compound
-
Organic solvent (e.g., Chloroform or a Chloroform:Methanol mixture)[22]
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 0.2 µm, 0.1 µm)
Methodology:
-
Lipid Film Preparation: a. Dissolve the chosen lipids and this compound in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.[22] b. Attach the flask to a rotary evaporator. c. Remove the organic solvent under vacuum at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film on the flask wall. d. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the aqueous buffer to the flask containing the lipid film. b. Hydrate the film by agitating the flask. This is also done at a temperature above the lipid's transition temperature. This process causes the lipid sheets to swell and fold into multilamellar vesicles (MLVs).[22]
-
Sizing (Extrusion): a. To produce unilamellar vesicles of a defined size, the MLV suspension is passed through an extruder. b. Load the suspension into the extruder. c. Force the suspension through polycarbonate membranes with a specific pore size (e.g., 0.2 µm followed by 0.1 µm) for a set number of passes (e.g., 10-20 times).[23] This reduces the size and lamellarity of the vesicles, resulting in a more homogenous population.
-
Purification: a. Remove any unencapsulated (free) this compound from the liposome suspension using methods like dialysis or size exclusion chromatography.
Experimental Workflow for In Vivo this compound Delivery Study
Caption: General experimental workflow for an in vivo study.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
Purpose: To determine hydrodynamic size, polydispersity index (PDI), and zeta potential.
Methodology:
-
Sample Preparation: a. Dilute a small aliquot of the nanoparticle or liposome suspension in the same buffer it was prepared in (or deionized water for zeta potential) to achieve an appropriate particle concentration (to avoid multiple scattering effects). b. Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.45 µm) to remove any large aggregates or dust.
-
Size and PDI Measurement: a. Place the prepared sample into a clean cuvette. b. Insert the cuvette into the DLS instrument. c. Set the instrument parameters (e.g., temperature, solvent refractive index, viscosity). d. Allow the sample to equilibrate to the set temperature for a few minutes. e. Perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate their size.[12] The PDI indicates the breadth of the size distribution.
-
Zeta Potential Measurement: a. For zeta potential, place the diluted sample into a specific electrode-containing cuvette. b. The instrument applies an electric field and measures the velocity of the particles. c. From this velocity, the electrophoretic mobility and zeta potential are calculated, indicating the surface charge and providing an estimate of colloidal stability.
Signaling Pathway Visualization
Simplified this compound-Induced Anticancer Signaling
References
- 1. Review on marine sponge alkaloid, this compound: A potential antibacterial and anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A preformulation study of marine alkaloid this compound: Physicochemical properties investigation and liposomal formulation development toward hepatocellular carcinoma treatment | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. nanocomposix.com [nanocomposix.com]
- 13. mdpi.com [mdpi.com]
- 14. Preparation of a liposomal delivery system and its in vitro release of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Performance of nanoparticles for biomedical applications: The in vitro/in vivo discrepancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Physical Chemistry of Nanomedicine: Understanding the Complex Behaviors of Nanoparticles In-Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. helixbiotech.com [helixbiotech.com]
- 21. Selective Delivery of an Anticancer Drug with Aptamer-Functionalized Liposomes to Breast Cancer Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Aaptamine in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aaptamine. The information addresses common challenges related to this compound's toxicity in normal cells and offers insights into its selective anticancer properties.
Frequently Asked Questions (FAQs)
Q1: Is this compound toxic to normal, non-cancerous cells?
A1: this compound and its derivatives have demonstrated selective cytotoxicity, meaning they are generally more toxic to cancer cells than to normal cells.[1][2] However, like many chemotherapeutic agents, at higher concentrations, this compound can exhibit toxicity toward normal cells. The therapeutic window depends on the specific cell lines and experimental conditions. For instance, an this compound-rich extract showed an IC50 value of 9.597 µg/mL in DLD-1 colorectal cancer cells, while the IC50 for NIH-3T3 normal fibroblast cells was higher at 12.23 µg/mL, indicating a degree of selectivity.[1]
Q2: What is the mechanism behind this compound's selective anticancer activity?
A2: this compound's selective anticancer activity is attributed to several mechanisms:
-
Induction of Apoptosis: this compound and its derivatives can induce programmed cell death (apoptosis) in cancer cells.[3][4] This is often mediated through the activation of caspases, such as caspase-3 and -7, and the cleavage of poly (ADP-ribose) polymerase (PARP).[4]
-
Cell Cycle Arrest: this compound has been shown to arrest the cell cycle in cancer cells, preventing their proliferation. This arrest can occur at the G1 or G2/M phase, depending on the cell type and this compound concentration.[4][5][6]
-
Modulation of Signaling Pathways: this compound can interfere with pro-survival signaling pathways in cancer cells. One key pathway identified is the PI3K/AKT/GSK3β pathway, which is often hyperactivated in cancers. This compound has been observed to deactivate this pathway in non-small cell lung carcinoma cells.[4][7]
Q3: How can I minimize this compound's toxicity to normal cells in my experiments?
A3: While this compound shows selectivity, minimizing off-target effects is crucial. Here are some strategies to consider:
-
Dose Optimization: Conduct dose-response studies to determine the optimal concentration of this compound that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Chemoprotective Agents: Although not specifically studied with this compound, the co-administration of chemoprotective agents is a general strategy to shield normal cells from the side effects of chemotherapy.[8][9][10] These agents can work through various mechanisms, such as detoxifying reactive metabolites or protecting specific organs.[8]
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes could enhance its delivery to tumor tissues while reducing systemic exposure and toxicity to normal cells.[11][12][13][14] These systems can exploit the unique characteristics of the tumor microenvironment for targeted release.
-
Induction of a Reversible G1 Arrest: Pre-treating normal cells with agents that induce a temporary and reversible G1 cell cycle arrest can protect them from the toxicity of cell-cycle-specific drugs.[15]
Troubleshooting Guides
Problem: High toxicity observed in normal control cell lines.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve with a wider range of concentrations to determine the IC50 values for both your cancer and normal cell lines. Aim for a concentration that provides a significant therapeutic window. |
| Extended exposure time. | Optimize the incubation time. A shorter exposure may be sufficient to induce apoptosis in cancer cells while sparing normal cells. |
| Sensitivity of the normal cell line. | Consider using a different, more robust normal cell line for your control experiments. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Run a vehicle control (cells treated with the solvent alone). |
Problem: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Cell seeding density. | Ensure a consistent number of cells are seeded in each well, as this can significantly impact the results of proliferation assays like the MTT assay. |
| Reagent preparation and storage. | Prepare fresh reagents and store them properly according to the manufacturer's instructions. For example, MTT solutions are light-sensitive. |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete dissolution of the formazan crystals by using an appropriate solubilization buffer and sufficient incubation time with shaking. |
| Cell culture conditions. | Maintain consistent cell culture conditions (e.g., temperature, CO2 levels, media formulation) throughout the experiment. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and its Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Normal Cell Line | IC50 (µg/mL) | Reference |
| This compound-rich extract | DLD-1 (colorectal) | 9.597 | NIH-3T3 (fibroblast) | 12.23 | [1] |
| This compound | A549 (lung) | 13.91 | Normal lung cells | Higher than cancer cells | [2] |
| This compound | H1299 (lung) | 10.47 | Normal lung cells | Higher than cancer cells | [2] |
| This compound | DLD-1 (colorectal) | 30.3 | - | - | [16][17] |
| This compound | Caco-2 (colorectal) | 236.8 | - | - | [16][17] |
| This compound | K562 (leukemia) | ~10 µM | - | - | [6] |
| Isothis compound | HeLa (cervical) | 1.4 | - | - | [18] |
| Demethylthis compound | HeLa (cervical) | 3.1 | - | - | [18] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.[19][20][21][22][23]
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[24][25][26][27]
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[28][29][30][31] The fluorescence intensity of PI is proportional to the amount of DNA.
Visualizations
Caption: Workflow for evaluating this compound's effects.
Caption: this compound's signaling pathway inhibition.
Caption: Logic for troubleshooting this compound toxicity.
References
- 1. This compound-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates the proliferation and progression of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemoprotective Agents – Callaix [callaix.com]
- 9. Facebook [cancer.gov]
- 10. Chemoprotective Agents - Chemocare [chemocare.com]
- 11. Recent Trends in Nano Drug Delivery Systems to Treat Cancers: With Special Focus on Liposomal Drug Delivery Systems [scibasejournals.org]
- 12. uspharmacist.com [uspharmacist.com]
- 13. The Benefits and Challenges Associated with the Use of Drug Delivery Systems in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. livescience.com [livescience.com]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound, Promotes Cell Cycle Arrest and Induces Necrotic Cell Death of Colorectal Cancers, Isolated from the Bunaken National Park's Sponge, Aaptos sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. wp.uthscsa.edu [wp.uthscsa.edu]
- 30. assaygenie.com [assaygenie.com]
- 31. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
optimizing purification of aaptamine from crude marine extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of aaptamine from crude marine extracts.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound purification?
A1: this compound and its derivatives are primarily isolated from marine sponges of the genus Aaptos.[1] Species such as Aaptos suberitoides and Aaptos aaptos are frequently cited as sources.[2][3][4]
Q2: Which solvents are recommended for the initial extraction of this compound from the sponge?
A2: Ethanol (EtOH) or methanol (MeOH) are commonly used for the initial extraction of this compound from the sponge material.[4][5][6][7] These polar solvents are effective at extracting the alkaloid from the biomass.
Q3: I have a crude extract. What is the general next step for enrichment?
A3: After obtaining the crude alcoholic extract, a common next step is liquid-liquid fractionation. This typically involves partitioning the extract between an aqueous solution and various organic solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their solubility.[3][7]
Q4: My purified this compound fractions are not pure. What are the likely contaminants?
A4: A common challenge in this compound purification is the co-isolation of structurally related this compound derivatives, such as isothis compound, 9-O-demethylthis compound, and demethyl(oxy)this compound.[2][5][8][9][10] These compounds have similar polarities and can be difficult to separate.
Q5: What chromatographic techniques are most effective for this compound purification?
A5: A multi-step chromatographic approach is often necessary. Initial purification is typically performed using column chromatography with silica gel.[11] For final purification and separation of closely related derivatives, reverse-phase high-performance liquid chromatography (RP-HPLC) is often employed.[2][6]
Q6: Are there any concerns regarding the stability of this compound during purification?
A6: While specific stability data is limited, general principles for alkaloids suggest that pH and exposure to light and oxygen should be controlled. This compound and its derivatives have demonstrated antioxidant properties, which may contribute to their stability.[5][6] It is advisable to store extracts and purified fractions at low temperatures in the dark.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound in the crude extract. | 1. Incomplete extraction from the sponge matrix.2. Degradation of this compound during extraction. | 1. Ensure the sponge material is thoroughly dried and ground to a fine powder to maximize surface area for solvent penetration.2. Perform exhaustive maceration or soxhlet extraction with methanol or ethanol.[4]3. Minimize exposure to high temperatures and direct light during extraction. |
| This compound is not binding to the silica gel column. | 1. The polarity of the starting mobile phase is too high. | 1. Use a non-polar solvent to load the column and start with a low polarity mobile phase, gradually increasing the polarity. |
| Poor separation of this compound and its derivatives (e.g., isothis compound) on the silica column. | 1. The solvent system used for elution does not provide sufficient resolution.2. The column is overloaded. | 1. Optimize the solvent gradient. A commonly used system is a chloroform-methanol gradient.2. Consider using a different stationary phase, such as alumina, which can offer different selectivity for alkaloids.[1]3. Reduce the amount of crude extract loaded onto the column. |
| Multiple spots/peaks observed in the final "pure" fraction. | 1. Co-elution of structurally similar this compound derivatives. | 1. Employ further purification steps, such as preparative Thin Layer Chromatography (TLC) or RP-HPLC.[2][6]2. For RP-HPLC, a gradient of methanol or acetonitrile in water with a modifier like trifluoroacetic acid (TFA) can be effective. |
| Loss of compound during solvent evaporation. | 1. This compound may be sensitive to high temperatures. | 1. Use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., <40°C). |
| The final product is an amorphous powder, not the reported bright yellow crystals. | 1. Presence of minor impurities preventing crystallization. | 1. Attempt recrystallization from a methanol:acetone solvent system.2. If recrystallization fails, a final purification by RP-HPLC may be necessary to achieve the required purity for crystallization.[6] |
Data Presentation
Cytotoxic Activity of this compound and Derivatives
The following table summarizes the reported cytotoxic activities (IC₅₀ values) of this compound and related compounds against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference(s) |
| This compound | DLD-1 | Colorectal Cancer | 9.597 | - | [3] |
| This compound | Caco-2 | Colorectal Cancer | 236.8 | - | [12] |
| This compound | HeLa | Cervical Cancer | - | 66 | [9] |
| This compound | A549 | Non-small Cell Lung Carcinoma | 13.91 | - | [6] |
| This compound | H1299 | Non-small Cell Lung Carcinoma | 10.47 | - | [6] |
| Demethyl(oxy)this compound | SK-LU-1 | Lung Carcinoma | - | 9.2 ± 1.0 | |
| Demethyl(oxy)this compound | MCF-7 | Breast Carcinoma | - | 7.8 ± 0.6 | |
| Demethyl(oxy)this compound | HepG2 | Hepatocellular Carcinoma | - | 8.4 ± 0.8 | |
| Demethyl(oxy)this compound | SK-Mel-2 | Melanoma | - | 7.7 ± 0.8 | |
| Isothis compound | HeLa | Cervical Cancer | - | 7.45 | [9] |
| 3-(phenethylamino)demethyl(oxy)this compound | CEM-SS | T-lymphoblastic leukemia | 5.32 | - | |
| 3-(isopentylamino)demethyl(oxy)this compound | CEM-SS | T-lymphoblastic leukemia | 6.73 | - |
Experimental Protocols
Protocol for Extraction and Purification of this compound
This protocol is a synthesized methodology based on common practices reported in the literature.[4][5][6][7]
1. Extraction
-
Collect the marine sponge (Aaptos sp.), freeze-dry, and grind it into a fine powder.
-
Exhaustively extract the powdered sponge material with methanol (MeOH) or ethanol (EtOH) at room temperature. This can be done by maceration (e.g., 3 x 3 L of solvent for 400 g of dry sponge material) with stirring for 24 hours per extraction.[7]
-
Combine the alcoholic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Solvent Partitioning (Fractionation)
-
Suspend the crude extract in an ethanol-water mixture (e.g., 5:1).[7]
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Start with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
-
Next, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (EtOAc), where this compound is likely to be enriched.[3]
-
Evaporate the solvent from each fraction to yield the respective crude fractions (n-hexane, EtOAc, and aqueous).
3. Column Chromatography
-
Subject the this compound-rich fraction (typically the EtOAc fraction) to column chromatography over silica gel.
-
Pack the column with silica gel in a non-polar solvent (e.g., chloroform).
-
Dissolve the fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity. A common system is chloroform-methanol (e.g., starting with 100% CHCl₃ and gradually increasing the percentage of MeOH). A reported effective ratio for eluting this compound is CHCl₃:MeOH = 8:2.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the this compound-containing fractions.
4. Final Purification and Crystallization
-
Evaporate the solvent from the combined fractions.
-
For further purification, especially to separate closely related derivatives, subject the material to reverse-phase HPLC (RP-HPLC).[2]
-
To obtain crystalline this compound, dissolve the purified product in a minimal amount of methanol and induce crystallization by adding acetone. This process may need to be repeated (e.g., three times) to yield bright yellow crystals.
Mandatory Visualization
Caption: Workflow for this compound purification.
Caption: Troubleshooting logic for this compound purification.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. Antioxidant and UV-radiation absorption activity of this compound derivatives – potential application for natural organic sunscreens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Antioxidant and UV-radiation absorption activity of this compound derivatives – potential application for natural organic sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alkaloid Purification - Lifeasible [lifeasible.com]
Aaptamine Technical Support Center: Storage and Handling
This technical support center provides guidance on the storage, handling, and stability testing of aaptamine. As specific public data on the light and temperature sensitivity of this compound is limited, the following recommendations are based on general best practices for potentially sensitive natural product compounds and established industry guidelines for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for solid this compound?
A: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry environment. Long-term storage is recommended at -20°C or below.
Q2: How should I store this compound in solution?
A: this compound solutions are potentially more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, use amber vials or wrap clear vials in aluminum foil to protect from light. Store solutions at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q3: I accidentally left my this compound sample (solid/solution) on the lab bench at room temperature overnight. Can I still use it?
A: While short-term exposure to ambient light and temperature may not cause significant degradation, it is not ideal. The stability of this compound under these conditions is not well-documented. For sensitive experiments, it is advisable to use a fresh, properly stored sample. If this is not possible, you should consider the potential for reduced potency or the presence of degradants. A quick purity check via HPLC, if available, could help assess its integrity.
Q4: My this compound solution has changed color. What does this indicate?
A: A color change in a solution is often an indicator of chemical degradation or oxidation. This could be due to exposure to light, elevated temperature, or air. It is strongly recommended not to use a solution that has changed color, as the purity and concentration of the active compound are likely compromised.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock due to improper storage (light/temperature exposure, multiple freeze-thaw cycles). | 1. Prepare a fresh stock solution from solid this compound stored under recommended conditions (-20°C, dark). 2. Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. 3. Perform a stability test on your stored material (see Experimental Protocols section). |
| Loss of biological activity over time | Gradual degradation of this compound in solution. | 1. Limit the storage time of solutions, even when frozen. Preferentially use freshly prepared solutions. 2. Ensure the solvent used is of high purity and degassed if the compound is susceptible to oxidation. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Formation of degradation products. | 1. Review storage and handling procedures. Ensure consistent protection from light and temperature fluctuations. 2. If photostability is a concern, conduct all manipulations under low-light conditions or using red light. 3. Characterize the degradation products if necessary for your research. |
Recommended Storage Conditions Summary
The following table provides general recommendations for storing this compound. Users are encouraged to perform their own stability assessments for long-term or critical applications.
| Form | Storage Duration | Temperature | Light Condition | Container |
| Solid Powder | Short-term (weeks) | 2-8°C | Protected from light | Tightly sealed vial |
| Long-term (months-years) | -20°C or -80°C | Protected from light | Tightly sealed vial | |
| In Solution | Short-term (days) | -20°C | Protected from light | Amber vial or foil-wrapped vial |
| Long-term (weeks-months) | -80°C | Protected from light | Amber vial or foil-wrapped vial |
Experimental Protocols
Protocol: General Stability Assessment of this compound
This protocol provides a framework for researchers to assess the stability of this compound under specific light and temperature stress conditions. It is adapted from the principles outlined in the ICH Q1B guidelines for photostability testing.[1][2][3]
1. Objective: To evaluate the stability of this compound (in solid form and in solution) when exposed to elevated temperature and controlled light conditions.
2. Materials:
-
This compound sample (solid)
-
Solvent (e.g., DMSO, Methanol, appropriate for your assay)
-
HPLC-grade solvents
-
Analytical HPLC system with UV detector
-
Temperature-controlled oven or incubator
-
Photostability chamber with a light source conforming to ICH Q1B options (e.g., Xenon lamp or a combination of cool white and near-UV lamps).[4]
-
Calibrated lux meter and UV radiometer
-
Clear and amber glass vials
-
Aluminum foil
3. Sample Preparation:
-
Solid Sample: Weigh and place a thin layer (e.g., <3 mm) of solid this compound into clear glass vials.[4]
-
Solution Sample: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL). Aliquot into both clear and amber glass vials.
-
Control Samples: Prepare an identical set of samples (solid and solution) and wrap them completely in aluminum foil. These will serve as dark controls to distinguish between thermal and light-induced degradation.
4. Experimental Conditions:
-
Temperature Stress:
-
Place one set of samples (including dark controls) in an oven at an elevated temperature (e.g., 40°C).[5]
-
-
Photostability Stress:
-
Place another set of samples (including dark controls) in a photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[3][4]
-
Maintain a constant temperature (e.g., 25°C) during the light exposure to minimize thermal degradation.
-
-
Control Condition:
-
Store a reference set of samples under recommended long-term storage conditions (e.g., -20°C, dark).
-
5. Time Points:
-
Analyze samples at predetermined intervals. For an accelerated study, typical time points might be 0, 24, 48, and 72 hours. For a longer study, time points could be weekly or monthly.
6. Analysis:
-
At each time point, retrieve the samples from each condition.
-
For solid samples, dissolve them in a known volume of solvent.
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Record the peak area of this compound and any new peaks that appear.
-
Calculate the percentage of this compound remaining relative to the control sample at time zero.
-
Note any changes in physical appearance (e.g., color).
7. Data Interpretation:
-
Compare the degradation of the light-exposed samples to the dark controls to determine the extent of photodegradation.
-
Compare the degradation of the temperature-stressed samples to the reference samples to determine the extent of thermal degradation.
-
A significant change is typically defined as a >5% loss of the initial compound concentration.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound stability.
This compound's Influence on Cellular Signaling
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.[6] This diagram illustrates its inhibitory effects on the PI3K/Akt and MAPK/AP-1 pathways, which are often dysregulated in cancer.[6][7][8]
Caption: this compound's inhibitory effects on signaling pathways.
References
- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 3. database.ich.org [database.ich.org]
- 4. ikev.org [ikev.org]
- 5. gmpsop.com [gmpsop.com]
- 6. mdpi.com [mdpi.com]
- 7. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
addressing inconsistencies in aaptamine bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistencies in aaptamine bioactivity assays. The information is tailored for scientists and drug development professionals to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported bioactivities of this compound?
This compound, a marine alkaloid isolated from sponges of the genus Aaptos, exhibits a wide range of biological activities. The most frequently reported effects include anticancer, α-adrenoceptor antagonism, and anti-HIV properties.[1][2][3][4][5][6] Additionally, it has been shown to possess antifungal, antimicrobial, and antioxidant activities.[1][7]
Q2: Why do I observe significant variations in IC50 values for this compound's anticancer activity compared to published literature?
Inconsistencies in IC50 values are a common challenge and can be attributed to several factors:
-
Cell Line Specificity: this compound's cytotoxic effects vary considerably across different cancer cell lines.[1][2][8][9][10]
-
Assay Type: Different viability assays (e.g., MTT, MTS, XTT, CellTiter-Glo) measure different aspects of cell health (metabolic activity, ATP content, etc.) and can yield different IC50 values.
-
Experimental Parameters: Variations in cell seeding density, incubation time with the compound, and serum concentration in the culture medium can all significantly impact the apparent cytotoxicity.[7]
-
Compound Purity and Stability: The purity of the this compound sample and its stability in the chosen solvent (typically DMSO) are critical. Degradation of the compound can lead to reduced activity.[11][12]
Q3: What are the critical parameters in my cell-based assay that could be affecting my results?
Several parameters are crucial for obtaining reproducible results:
-
Cell Seeding Density: It is important to ensure that cells are in the exponential growth phase during the experiment. Both overcrowding and sparse cultures can affect cell health and response to treatment.[7]
-
Incubation Time: The duration of exposure to this compound will influence the observed effect. Shorter incubation times may not be sufficient to induce a response, while longer times might lead to secondary effects.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity.
-
Positive and Negative Controls: Appropriate controls are essential for data normalization and to ensure the assay is performing as expected.
Q4: How can I ensure the stability and purity of my this compound sample?
This compound is generally dissolved in DMSO for in vitro studies. To ensure stability:
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
-
Protect solutions from light, as some alkaloids are light-sensitive.
-
Before use, visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and vortexing may be necessary.
-
The purity of the compound should be verified by analytical methods such as HPLC or LC-MS upon receipt.
Q5: What are some of the proposed mechanisms of action for this compound's anticancer effects?
Several mechanisms have been proposed, and the predominant one may be cell-type dependent:
-
Proteasome Inhibition: this compound has been shown to inhibit the chymotrypsin-like activity of the proteasome, which can lead to the accumulation of proteins that regulate cell cycle and apoptosis.[13]
-
DNA Intercalation: Some studies suggest that this compound can insert itself between the base pairs of DNA, which can disrupt DNA replication and transcription.[1][2][3]
-
Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest, often at the G2/M phase, in a p53-independent manner, potentially through the upregulation of p21.[3][4]
-
Modulation of Signaling Pathways: this compound can influence various signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[1]
Troubleshooting Guides
Problem 1: Inconsistent Anticancer Activity in Cell Viability Assays
Symptom: High variability in IC50 values for this compound in cell viability assays (e.g., MTT, MTS) between experiments or compared to literature values.
| Possible Cause | Recommended Solution |
| Cell Line Variability | Ensure you are using the same cell line as the reference study. Be aware that cell lines can drift genetically over time; obtain cells from a reputable cell bank and use them at a low passage number. |
| Assay-Dependent Results | If possible, confirm results using an alternative viability assay that measures a different cellular parameter (e.g., an ATP-based assay like CellTiter-Glo if you are using a metabolic assay like MTT). |
| Inconsistent Seeding Density | Perform a cell titration experiment to determine the optimal seeding density for your cell line, ensuring cells are in the logarithmic growth phase throughout the assay period.[7] |
| Variable Incubation Time | Standardize the incubation time with this compound across all experiments. A typical range is 24 to 72 hours. |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[12] |
| Serum Interference | Some components in fetal bovine serum (FBS) can interact with test compounds. Consider reducing the serum concentration during the treatment period, but ensure this does not negatively impact cell viability. |
Detailed Protocol: Standardized MTT Assay for this compound
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[16]
-
Absorbance Reading: Gently mix the plate on an orbital shaker to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[14][15]
Experimental Workflow for Anticancer Assay Troubleshooting
Caption: Troubleshooting workflow for inconsistent anticancer assay results.
Problem 2: Discrepancies in α-adrenoceptor Antagonist Activity
Symptom: Failure to replicate the reported α-adrenoceptor antagonist effects of this compound or observing conflicting results.
| Possible Cause | Recommended Solution |
| Receptor Subtype Specificity | This compound may exhibit different affinities for α1 and α2-adrenoceptor subtypes.[17] Ensure your assay system (e.g., cell line, isolated tissue) expresses the appropriate receptor subtype for your hypothesis. This compound has been reported to be an antagonist of ADRA2C (an α2 subtype).[8] |
| Competitive vs. Non-competitive Antagonism | This compound has been suggested to be a competitive antagonist.[18] This means its effect can be overcome by increasing the concentration of the agonist. Ensure your experimental design can distinguish between competitive and non-competitive antagonism (e.g., by performing a Schild analysis). |
| Tissue-Specific Responses | The response to α-adrenoceptor ligands can vary between different tissues (e.g., vascular smooth muscle from different arteries).[18] Use the same tissue preparation as the reference study if possible. |
| Ligand Stability and Concentration | Verify the stability and concentration of both this compound and the agonist used in the assay. |
Detailed Protocol: Radioligand Binding Assay for α-adrenoceptors
This protocol provides a general framework for a competitive binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the α-adrenoceptor subtype of interest.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1 or [3H]rauwolscine for α2), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be used to calculate the binding affinity (Ki).
Signaling Pathway of α-Adrenergic Receptor Antagonism
Caption: this compound's competitive antagonism at the α-adrenoceptor.
Data Summary Tables
Table 1: Reported IC50/CD50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/CD50 (µM) | Reference |
| This compound | CEM-SS | T-lymphoblastic leukemia | 15.0 µg/mL (~66 µM) | [9][10] |
| This compound | L5178Y | Murine lymphoma | >10 µM | [8] |
| This compound | H1299 | Non-small cell lung carcinoma | 10.47 µg/mL (~46 µM) | [1] |
| This compound | A549 | Non-small cell lung carcinoma | 13.91 µg/mL (~61 µM) | [1] |
| This compound | THP-1 | Human leukemia | ~150 µM | [2][3] |
| This compound | HeLa | Cervical cancer | ~150 µM | [2][3] |
| This compound | HCT116 | Colon cancer | ~50 µM | [14] |
| Demethyl(oxy)this compound | MCF-7 | Breast carcinoma | 7.8 ± 0.6 µM | [1] |
| Demethyl(oxy)this compound | HepG2 | Hepatocellular carcinoma | 8.4 ± 0.8 µM | [1] |
| Isothis compound | THP-1 | Human leukemia | 10-70 µM range | [2][3] |
| 3-(phenethylamino)demethyl(oxy)this compound | CEM-SS | T-lymphoblastic leukemia | 5.32 µg/mL | [8] |
Note: Conversion from µg/mL to µM for this compound (MW ≈ 228.25 g/mol ) is approximate.
Table 2: this compound's Activity at Adrenergic and Other G-Protein Coupled Receptors (GPCRs)
| Receptor Target | Activity Type | IC50 / EC50 (µM) | Reference |
| ADRA2C (α2c-adrenoceptor) | Antagonist | 11.9 | [8] |
| ADRB2 (β2-adrenoceptor) | Antagonist | 0.20 | [8] |
| DRD4 (Dopamine D4 receptor) | Antagonist | 6.9 | [8] |
| CXCR7 | Agonist | 6.2 | [8] |
| CCR1 | Agonist | 11.8 | [8] |
Mandatory Visualizations
Proposed Mechanisms of this compound's Anticancer Activity
Caption: Overview of proposed signaling pathways for this compound's anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral and Anticancer Optimization Studies of the DNA-binding Marine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alpha-adrenoceptor blocking action of this compound, a novel marine natural product, in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield of aaptamine from sponge extraction
Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help improve the yield of aaptamine from marine sponge extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary sponge sources for this compound?
This compound is a marine alkaloid predominantly isolated from sponges of the genus Aaptos.[1][2] However, it and its derivatives have also been successfully isolated from other genera, including Stylissa, Suberites, Luffariella, Xestospongia, and Hymeniacidon.[3][4][5] The presence of this compound across these taxonomically diverse and geographically widespread genera has led to the hypothesis that symbiotic microbes within the sponges may be the actual producers.[3]
Table 1: Documented Sponge Sources of this compound and its Derivatives
| Genus | Species | Location of Collection | Reference |
|---|---|---|---|
| Aaptos | Aaptos aaptos | Okinawa, Japan; Indonesia | [1][6] |
| Aaptos | Aaptos suberitoides | Bunaken National Park, Indonesia | [2][6] |
| Aaptos | Aaptos sp. | Vietnam | [7] |
| Aaptos | Aaptos nigra | Derawan Island & Manado Bay, Indonesia | [8] |
| Stylissa | Stylissa sp. | Surigao City, Philippines | [3] |
| Xestospongia | Xestospongia sp. | Indonesia |[4] |
Q2: What is a general experimental protocol for extracting this compound from sponges?
A typical extraction protocol involves initial solvent extraction of the sponge material, followed by solvent partitioning to separate compounds by polarity, and concluding with chromatographic purification to isolate pure this compound.
Detailed Experimental Protocol: Generalized this compound Extraction
This protocol is a composite of methodologies described in the literature.[1][3][9][10][11]
-
Preparation of Sponge Material:
-
Initial Solvent Extraction:
-
Submerge the prepared sponge material in a polar solvent, typically methanol (MeOH) or ethanol (EtOH).[1][9]
-
Extract the material multiple times (e.g., 3 times with 3L of solvent for a 930g wet sample) to ensure maximum recovery of secondary metabolites.[6][9]
-
Combine the solvent extracts and evaporate the solvent in vacuo to yield a crude extract.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the crude extract in a water-alcohol mixture (e.g., EtOH-H₂O, 5:1).[9]
-
Perform sequential partitioning with solvents of increasing polarity. A common sequence is:
-
n-hexane (to remove nonpolar lipids and fats)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
-
This compound and its analogs are typically found in the more polar fractions (e.g., methanol, ethyl acetate, or butanol).[2][3][4] For example, an ethyl acetate fraction of Aaptos suberitoides was found to be particularly rich in this compound.[10]
-
-
Chromatographic Purification:
-
Subject the this compound-rich fraction to column chromatography. Silica gel is commonly used as the stationary phase.[1][4]
-
Elute the column with a solvent gradient, such as a chloroform-methanol mixture (e.g., CHCl₃:MeOH = 8:2), to separate the compounds.[1]
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
For higher purity, further purification steps like reverse-phase High-Performance Liquid Chromatography (HPLC) may be necessary.[8]
-
-
Final Product Recovery:
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallization from a suitable solvent system (e.g., methanol:acetone) can be performed to obtain this compound as bright yellow crystals.[1]
-
This compound Extraction and Purification Workflow
Caption: A flowchart of the this compound extraction and purification process.
Q3: How does the choice of solvent impact extraction and purification?
The choice of solvent is critical at each stage and operates on the principle of "like dissolves like." this compound is a polar alkaloid, which dictates the optimal solvents for its extraction and separation.
-
Initial Extraction: Polar solvents like methanol and ethanol are effective for the initial extraction from the sponge tissue because they can efficiently solvate this compound and related polar metabolites.[1][9]
-
Partitioning: This step aims to remove unwanted compounds.
-
n-Hexane: A nonpolar solvent used to remove highly nonpolar compounds like fats and lipids.
-
Ethyl Acetate / Dichloromethane: These solvents of intermediate polarity will extract this compound and other compounds of similar polarity, leaving highly polar substances (like salts) in the aqueous layer. Studies have shown that ethyl acetate fractions can be particularly rich in this compound.[2][10]
-
-
Chromatography: The mobile phase (eluent) in column chromatography is chosen to selectively carry compounds along the stationary phase. A gradient of increasing polarity (e.g., starting with chloroform and gradually adding methanol) allows for the separation of compounds, with less polar compounds eluting first, followed by more polar compounds like this compound.[1]
Solvent Polarity in Sequential Partitioning
Caption: Sequential solvent partitioning to isolate the this compound-rich fraction.
Troubleshooting Guide
Problem: Low or no this compound detected in the crude extract.
-
Possible Cause 1: Incorrect Sponge Species/Location. The production of secondary metabolites can be highly dependent on the species, geographic location, and even the season of collection.
-
Possible Cause 2: Inefficient Initial Extraction. The this compound may not have been efficiently extracted from the sponge tissue.
-
Possible Cause 3: Degradation of this compound. this compound, like many natural products, could be susceptible to degradation under certain conditions (e.g., prolonged exposure to heat or light).
-
Solution: Perform extractions at room temperature and protect extracts from direct light. Evaporate solvents using a rotary evaporator at a controlled, low temperature.
-
Problem: Low final yield after purification.
-
Possible Cause 1: Loss of Product During Partitioning. this compound may have been partially lost to an incorrect solvent layer during liquid-liquid extraction.
-
Solution: Before discarding any fraction during partitioning, analyze a small sample via TLC or LC-MS to confirm the absence of your target compound. Adjust the polarity of the solvents if necessary.
-
-
Possible Cause 2: Inefficient Chromatographic Separation. Poor separation on the column can lead to mixed fractions and loss of pure product.
-
Solution: Optimize the mobile phase for column chromatography by first running analytical TLC with different solvent systems. Use a slow flow rate and collect smaller fractions to improve resolution. Consider using different chromatographic techniques, such as reversed-phase chromatography, if co-elution with impurities is an issue.[8]
-
-
Possible Cause 3: Over-purification/Multiple Steps. Each additional purification step (e.g., multiple columns, HPLC) will inevitably lead to some product loss.
-
Solution: Aim for the most efficient purification strategy. If the purity after the first column is already high (>90%), consider if further steps are necessary for your application.[6]
-
Table 2: Reported Yields of this compound from Different Sponges
| Sponge Species | Starting Material | This compound Yield | % of Starting Weight | Reference |
|---|---|---|---|---|
| Aaptos nigra | 30 kg (wet weight) | 200 g | ~0.67% | [8] |
| Aaptos sp. | 400 g (dry weight) | 80 mg | 0.02% | [9] |
| Aaptos suberitoides | Methanol Extract | 15.3% of the extract | Not specified |[13] |
Problem: Inconsistent yields between different sponge batches.
-
Possible Cause: Natural Variation. The concentration of secondary metabolites in marine organisms is known to vary significantly based on environmental factors, symbiotic relationships, and genetics.[3]
-
Solution: Whenever possible, collect a large, single batch of sponge material to ensure consistency for a series of experiments. If using different batches is unavoidable, perform a small-scale pilot extraction on each new batch to quantify the this compound content before committing to a large-scale procedure. This allows for the normalization of experiments based on this compound concentration rather than crude extract weight.
-
Troubleshooting Workflow for Low this compound Yield
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound alkaloids from the Vietnamese sponge Aaptos sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Derivatives with Antifungal and Anti-HIV-1 Activities from the South China Sea Sponge Aaptos aaptos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Marine Sponge Aaptos suberitoides Extract Improves Antiproliferation and Apoptosis of Breast Cancer Cells without Cytotoxicity to Normal Cells In Vitro [mdpi.com]
managing aaptamine degradation during experimental procedures
Welcome to the technical support center for aaptamine. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential degradation of this compound during experimental procedures.
Disclaimer: Publicly available literature does not currently contain comprehensive experimental studies on the forced degradation or specific degradation pathways of this compound under various experimental conditions (e.g., pH, temperature, light). The information provided here is based on general chemical principles, available safety data, and related studies on other alkaloids. It is strongly recommended that researchers perform their own stability assessments for their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution?
A Chinese patent for the preparation of this compound mentions its "strong stability"; however, specific conditions and quantitative data are not provided.[1] Anecdotal evidence suggests that this compound and its derivatives are generally stable under standard laboratory conditions, but systematic studies are lacking. As a precaution, it is recommended to prepare solutions fresh and protect them from light and extreme temperatures.
Q2: What are the known degradation pathways for this compound?
Currently, there are no published studies detailing the specific degradation pathways of this compound. Based on its chemical structure, which includes a benzo[de][2][3]naphthyridine skeleton, potential degradation could involve oxidation, particularly at the electron-rich aromatic rings, or photodegradation upon exposure to UV light.[4]
Q3: Are there any known degradation products of this compound?
No specific degradation products of this compound have been identified in the scientific literature. Identifying potential degradation products would require forced degradation studies followed by analysis using techniques such as mass spectrometry.
Q4: How should I store my this compound samples (solid and in solution)?
-
Solid this compound: Store in a tightly sealed container in a cool, dry, and dark place. This compound is a bright yellow crystalline solid.[5]
-
This compound Solutions: It is best practice to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C and protect them from light by using amber vials or wrapping the container in aluminum foil. The choice of solvent may also impact stability; dimethyl sulfoxide (DMSO) is a common solvent for in vitro studies.[6]
Q5: Can I expect degradation of this compound during my cell culture experiments?
Standard cell culture conditions (37°C, 5% CO2 in aqueous media) are generally mild.[7] However, over long incubation periods (e.g., 24-48 hours or more), some degradation may occur. It is advisable to include appropriate controls, such as incubating this compound in media alone to assess its stability over the course of the experiment.
Troubleshooting Guide
If you are observing inconsistent or unexpected results in your experiments with this compound, consider the following potential issues related to its stability.
| Observed Issue | Potential Cause Related to Degradation | Recommended Action |
| Loss of biological activity over time | This compound may be degrading in your stock solution or experimental setup. | Prepare fresh stock solutions for each experiment. If using stored solutions, perform a quality control check (e.g., UV-Vis spectroscopy, HPLC) to confirm concentration and purity before use. |
| Inconsistent results between experimental repeats | Variability in experimental conditions (e.g., light exposure, temperature fluctuations) may be causing differential degradation. | Standardize your experimental protocol to minimize variations in light exposure and temperature. Use consistent incubation times and sample handling procedures. |
| Appearance of unexpected peaks in analytical runs (e.g., HPLC, LC-MS) | These may represent degradation products of this compound. | If you suspect degradation, conduct a simple stress test on your this compound stock (e.g., exposure to light, elevated temperature) and analyze the sample to see if the unknown peaks increase. |
Experimental Protocols
Protocol for Assessing this compound Stability in an Experimental Buffer
This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental buffer.
-
Preparation of this compound Stock Solution:
-
Dissolve a known amount of this compound in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Preparation of Test Samples:
-
Dilute the this compound stock solution to the final experimental concentration in your chosen buffer.
-
Prepare several identical samples.
-
-
Incubation Conditions:
-
Incubate the samples under the same conditions as your experiment (e.g., 37°C in a cell culture incubator).
-
Protect one set of samples from light to serve as a control for photodegradation.
-
-
Time Points for Analysis:
-
Analyze one sample immediately after preparation (T=0).
-
Analyze subsequent samples at various time points throughout the duration of your typical experiment (e.g., 2, 4, 8, 24, 48 hours).
-
-
Analytical Method:
-
Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining this compound at each time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the rate of degradation.
-
A significant decrease in concentration over time indicates instability under the tested conditions.
-
Visualizations
Caption: Experimental workflow for a cell-based assay using this compound.
Caption: Factors that may influence the stability of this compound in experimental settings.
References
- 1. CN104072495B - The preparation method of natural product alkaloid A aptamine - Google Patents [patents.google.com]
- 2. A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and UV-radiation absorption activity of this compound derivatives – potential application for natural organic sunscreens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sterile Filtration of Aaptamine Solutions
This technical support center provides guidance and troubleshooting for the sterile filtration of aaptamine solutions, a critical step for researchers, scientists, and drug development professionals working with this marine alkaloid. Given that this compound is often isolated and handled in various solvents, ensuring sterility without compromising the compound's integrity is paramount for downstream applications, including cell-based assays and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended filter pore size for sterile filtering this compound solutions?
For effective sterilization, a filter with a pore size of 0.22 µm or 0.2 µm is the industry standard.[1][2][3][4][5] This size is sufficient to remove most bacteria and other microbial contaminants.[2][6] For applications requiring the removal of mycoplasma, a 0.1 µm filter may be necessary.[3][5][7]
Q2: How do I choose the right filter membrane material for my this compound solution?
The choice of membrane is critical and depends on the solvent used to dissolve the this compound. Chemical compatibility is key to prevent filter degradation and contamination of your filtrate.[3][8] this compound has been isolated using solvents like methanol and chloroform.[9] Therefore, the filter membrane must be compatible with such organic solvents.
-
For organic solvents (e.g., methanol, ethanol, chloroform): Polytetrafluoroethylene (PTFE) is a common choice due to its broad chemical resistance.[6][10]
-
For aqueous or mixed aqueous/organic solutions: Polyvinylidene fluoride (PVDF) and Polyethersulfone (PES) are often suitable.[3][6][11] PES offers good flow rates and low protein binding.[11][12] Regenerated cellulose (RC) is another excellent option with broad solvent compatibility and very low protein binding.[11] Nylon can also be used for both aqueous and organic solvent solutions.[13]
Always consult a chemical compatibility chart from the filter manufacturer.[8][10][11][13][14][15]
Q3: Can I sterilize this compound solutions using methods other than filtration?
Since this compound is a heat-sensitive organic molecule, methods like autoclaving (steam sterilization) are not suitable as they can cause degradation.[16][17][18][19] Gaseous sterilization methods, such as using ethylene oxide or hydrogen peroxide, are also options for heat-sensitive materials but are more complex to implement in a standard laboratory setting for solutions.[17][20] Therefore, sterile filtration is the most common and recommended method for sterilizing solutions of heat-sensitive compounds like this compound.[19][21]
Q4: What should I do if my this compound solution is difficult to filter or clogs the filter?
Filter clogging is a common issue, especially with solutions containing particulates or viscous solutions.[1][8][14][22][23][24] To address this:
-
Pre-filtration: Use a pre-filter with a larger pore size (e.g., 0.45 µm, 1.0 µm, or even larger) to remove larger particles before the final 0.22 µm sterile filtration step.[1][3][5][6][25][26] This will extend the life of your sterilizing filter.
-
Check for Precipitates: Ensure your this compound is fully dissolved in the chosen solvent. Any undissolved particles will quickly clog the filter.
-
Solution Viscosity: If the solution is highly viscous, you may need to dilute it (if the final concentration allows) or apply gentle pressure.[14] Be cautious not to exceed the maximum pressure rating of the filter, as this can cause the filter to rupture.[8][21]
Q5: How can I minimize the loss of this compound during filtration?
This compound, like other molecules, can adsorb to the filter membrane, leading to product loss. To minimize this:
-
Choose a Low-Binding Membrane: Membranes like PVDF, PES, and regenerated cellulose are known for their low protein and small molecule binding properties.[3][11][13]
-
Pre-wet the Filter: For aqueous solutions, pre-wetting a hydrophilic filter with the filtration solvent can help reduce non-specific binding.[6]
-
Filter a Small Volume of Solvent First: Passing a small amount of the pure solvent through the filter before introducing the this compound solution can help saturate any non-specific binding sites.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High back pressure or filter clogging | - High particulate load in the solution.- this compound not fully dissolved.- Solution is too viscous.[14]- Incorrect filter membrane for the solvent, causing swelling. | - Use a pre-filter with a larger pore size (e.g., 0.45 µm or 1.0 µm).[3][25][26]- Ensure complete dissolution of this compound; consider gentle warming or sonication if stability allows.- Dilute the solution if possible.- Verify the chemical compatibility of the filter membrane with your solvent.[8][10] |
| Low recovery of this compound post-filtration | - Adsorption of this compound to the filter membrane. | - Select a low-binding membrane such as PVDF, PES, or regenerated cellulose.[3][11][13]- Pre-saturate the filter by passing a small amount of pure solvent through it first.- After filtering the this compound solution, rinse the filter with a small amount of fresh solvent to recover any adsorbed compound. |
| Contamination in the filtrate | - Filter integrity is compromised.- Improper aseptic technique.[3] | - Perform an integrity test (e.g., bubble point test) on the filter before and after use.[1][2][7][27]- Ensure all components (syringes, collection tubes) are sterile and use proper sterile handling techniques.[21][28] |
| Slow filtration rate | - High viscosity of the solution.- Filter is clogged.- Inappropriate filter size for the volume being filtered. | - Consider gentle and consistent pressure application.[21]- Implement a pre-filtration step.[1][3]- Use a larger diameter filter to increase the surface area for filtration. |
| Visible particles in the filtrate | - Filter is damaged or has a manufacturing defect.- The pore size is too large for the particulates present. | - Use a new, sterile filter from a reputable supplier.- Confirm that a 0.22 µm sterilizing-grade filter is being used. |
Data Presentation
Table 1: Chemical Compatibility of Common Filter Membranes with Solvents for this compound
| Membrane Material | Methanol | Ethanol | Chloroform | Acidic Solutions (Low pH) | Aqueous Buffers |
| PTFE (Polytetrafluoroethylene) | Excellent | Excellent | Excellent | Excellent | Good (hydrophobic, requires pre-wetting) |
| PVDF (Polyvinylidene Fluoride) | Good | Good | Limited | Good | Excellent |
| PES (Polyethersulfone) | Good | Good | Poor | Good | Excellent |
| Nylon | Good | Good | Limited | Poor | Excellent |
| Regenerated Cellulose (RC) | Excellent | Excellent | Limited | Good | Excellent |
This table provides general guidance. Always refer to the manufacturer's specific chemical compatibility charts.
Experimental Protocols
Protocol: Sterile Filtration of an this compound Solution (10 mL)
Materials:
-
This compound solution (10 mL) in a suitable solvent
-
Sterile syringe (20 mL)
-
Sterile syringe filter, 0.22 µm pore size, appropriate membrane material for the solvent
-
Sterile collection tube (15 mL or 50 mL)
-
Optional: Sterile pre-filter, 0.45 µm pore size
-
70% ethanol for disinfection
-
Laminar flow hood or biological safety cabinet
Methodology:
-
Preparation: Work within a laminar flow hood or biological safety cabinet. Disinfect the work surface and all materials entering the hood with 70% ethanol.
-
Pre-filtration (if necessary): If the solution has visible particulates, first draw the solution into a sterile syringe. Attach a sterile 0.45 µm pre-filter to the syringe and filter the solution into a new sterile container.
-
Sterile Filtration Setup:
-
Aseptically open the packaging of the 0.22 µm sterile syringe filter.
-
Draw the this compound solution (or the pre-filtered solution) into a new sterile 20 mL syringe.
-
Carefully twist the syringe filter onto the Luer-lock tip of the syringe. Ensure a secure connection to prevent leakage.[8]
-
-
Filtration:
-
Uncap the sterile collection tube.
-
Position the outlet of the syringe filter inside the collection tube, taking care not to touch the inner surfaces.
-
Apply gentle, steady pressure to the syringe plunger to push the solution through the filter.[21] Avoid excessive force, which could damage the filter membrane.
-
-
Post-Filtration:
-
Once all the solution has been filtered, you can pass a small amount of sterile air through the filter to recover any remaining liquid.
-
Carefully remove the syringe and filter.
-
Immediately cap the sterile collection tube.
-
-
Labeling and Storage: Label the tube with the contents, concentration, and date. Store the sterile this compound solution under appropriate conditions (e.g., protected from light, at the recommended temperature).
-
Integrity Testing (Optional but Recommended for GMP): Perform a bubble point test on the used filter to confirm its integrity was maintained during filtration.[1][2]
Visualizations
Caption: Workflow for the sterile filtration of this compound solutions.
Caption: Troubleshooting decision tree for common filtration issues.
References
- 1. The Definitive Guide to 0.22 Micron Filters: What You Need to Know--Aijiren HPLC Vials [chromatographyselling.com]
- 2. A guide to sterile filtration solutions for critical applications - Atlas Copco Egypt [atlascopco.com]
- 3. gmpplastic.com [gmpplastic.com]
- 4. google.com [google.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. What Is A 0.22 Micron Filter Used For? - Blogs - News [alwsci.com]
- 7. 0.22μm Syringe Filter: High Efficiency Particle And Microbial Filtration Solution_Blog_Shanghai Welso Technology Co.,Ltd. [welsotech.com]
- 8. Bot Verification [hollowfiberspinningmachine.com]
- 9. This compound: A Versatile Marine Alkaloid for Antioxidant, Antibacterial, and Anticancer Therapeutics [mdpi.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 12. repo.uni-hannover.de [repo.uni-hannover.de]
- 13. permegear.com [permegear.com]
- 14. reddit.com [reddit.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. WO1996013279A1 - Method and system for sterilizing heat sensitive drugs - Google Patents [patents.google.com]
- 17. rjppd.org [rjppd.org]
- 18. Thermal sterilization of heat-sensitive products using high-temperature short-time sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. Other Sterilization Methods | Infection Control | CDC [cdc.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. biopharminternational.com [biopharminternational.com]
- 25. researchgate.net [researchgate.net]
- 26. genfollower.com [genfollower.com]
- 27. manoxblog.com [manoxblog.com]
- 28. youtube.com [youtube.com]
Technical Support Center: Clinical Development of Aaptamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the clinical development of aaptamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as an anticancer agent?
This compound is a marine-derived alkaloid isolated from sponges of the genus Aaptos.[1][2][3] Its primary anticancer mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][3] this compound has been shown to modulate several key signaling pathways, including the PI3K/Akt, NF-κB, and p53 pathways, which are critical for cell survival, proliferation, and apoptosis.[3][4]
Q2: What are the main challenges in the clinical development of this compound?
The primary challenges in the clinical development of this compound are its poor aqueous solubility and potential for indiscriminant toxicities.[5] Its low solubility can limit its bioavailability and formulation options for clinical use. While its cytotoxic effects are beneficial against cancer cells, off-target toxicity is a significant hurdle that needs to be addressed through careful dose optimization and potentially through the development of targeted delivery systems.
Q3: In which cancer cell lines has this compound shown cytotoxic activity?
This compound and its derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, including but not limited to:
-
Leukemia (THP-1)[3]
-
Cervical carcinoma (HeLa)[4]
-
Melanoma (SK-MEL-28)[4]
-
Breast cancer (MDA-MB-231)[4]
-
Hepatocellular carcinoma (HepG2, LM3)[1]
-
Non-small cell lung carcinoma (A549, H1299)[1]
Q4: Are there any known derivatives of this compound with improved activity?
Yes, several derivatives of this compound have been synthesized and evaluated. For instance, demethyl(oxy)this compound and isothis compound have shown higher anticancer activity in some cell lines compared to the parent this compound.[3] Structure-activity relationship (SAR) studies suggest that modifications at various positions on the this compound scaffold can influence its potency and selectivity.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent Cytotoxicity Observed in In Vitro Assays
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Poor Solubility of this compound | This compound is known to have low aqueous solubility. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing final dilutions in cell culture media. Observe for any precipitation after dilution. Consider using a stock solution with a higher concentration of DMSO, but be mindful of the final DMSO concentration in the culture, which should typically be below 0.5% to avoid solvent-induced toxicity. |
| Cell Line Sensitivity | Different cancer cell lines exhibit varying sensitivity to this compound. If you are not observing the expected cytotoxicity, consider testing a range of concentrations based on published IC50 values (see Data Presentation section). It may also be beneficial to use a positive control cell line known to be sensitive to this compound. |
| Incorrect Assay Conditions | Ensure optimal cell seeding density and incubation times. Overly confluent or sparse cultures can affect the accuracy of cytotoxicity assays. Refer to the detailed experimental protocols below for recommended parameters. |
| Degradation of this compound | The stability of this compound in solution over time, especially under certain pH and temperature conditions, may be a factor. Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. |
Issue 2: Difficulty in Analyzing this compound-Induced Effects on Signaling Pathways
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Suboptimal Antibody Performance in Western Blotting | Ensure the primary antibodies for your target proteins (e.g., Akt, p-Akt, NF-κB, p53) are validated for Western blotting and are used at the recommended dilution. Include positive and negative controls to verify antibody specificity. Refer to the Western Blotting Troubleshooting Guide in the Experimental Protocols section. |
| Transient or Weak Pathway Activation/Inhibition | The effect of this compound on signaling pathways can be time-dependent. Perform a time-course experiment to identify the optimal time point for observing changes in protein expression or phosphorylation after this compound treatment. |
| Low Protein Expression in the Chosen Cell Line | Some cell lines may have low basal expression of the target signaling proteins. Confirm the expression levels in your chosen cell line using positive controls or by consulting protein expression databases. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Derivatives (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | THP-1 | Leukemia | ~150 | [3] |
| This compound | HCT116 | Colon Cancer | ~50 | [7] |
| This compound | A549 | Non-small cell lung | 13.91 (µg/mL) | [1] |
| This compound | H1299 | Non-small cell lung | 10.47 (µg/mL) | [1] |
| Demethyl(oxy)this compound | THP-1 | Leukemia | 10-70 | [3] |
| Isothis compound | THP-1 | Leukemia | 10-70 | [3] |
| This compound-rich extract | DLD-1 | Colorectal Cancer | 9.597 (µg/mL) | [6] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted from established methods for determining cell viability after treatment with this compound.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
Apoptosis (Annexin V) Assay
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Signaling Pathway Analysis (General Protocol)
This general protocol can be adapted to analyze the effects of this compound on the PI3K/Akt, NF-κB, and p53 signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Western Blot Troubleshooting:
| Problem | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loaded, poor antibody, inefficient transfer. | Increase protein load, use a fresh or different antibody, check transfer efficiency with Ponceau S stain.[8][9] |
| High Background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time or change blocking agent, optimize antibody concentration, increase the number and duration of washes.[9][10] |
| Non-specific Bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody, add protease inhibitors to the lysis buffer.[8][10] |
Visualizations
Caption: this compound's multifaceted mechanism of action on key cancer signaling pathways.
Caption: Experimental workflow for determining this compound's cytotoxicity using the MTS assay.
Caption: A logical troubleshooting workflow for inconsistent in vitro cytotoxicity results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Aaptamine vs. Isoaaptamine: A Comparative Analysis of Cytotoxic Activity
In the realm of marine-derived natural products, aaptamine and its isomer, isothis compound, have emerged as promising candidates for anticancer drug development. Both compounds, belonging to the benzo[de][1][2]naphthyridine class of alkaloids, have demonstrated cytotoxic effects across a range of cancer cell lines. However, accumulating evidence suggests that isothis compound consistently exhibits more potent cytotoxic activity than its parent compound, this compound. This guide provides a detailed comparison of their cytotoxic profiles, supported by experimental data and an examination of their underlying mechanisms of action.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic efficacy of this compound and isothis compound has been evaluated in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data consistently indicates that isothis compound possesses a lower IC50 value, signifying greater potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Isothis compound IC50 (µM) | Reference |
| THP-1 | Human Leukemia | ~150 | 10 - 70 | [1] |
| HeLa | Human Cervical Carcinoma | ~150 | 10 - 70 | [1] |
| SNU-C4 | Human Colon Cancer | ~150 | 10 - 70 | [1] |
| SK-MEL-28 | Human Melanoma | ~150 | 10 - 70 | [1] |
| MDA-MB-231 | Human Breast Cancer | ~150 | 10 - 70 | [1] |
| T-47D | Human Breast Cancer | Not specified | Potent activity | [3][4][5][6] |
| MCF-7 | Human Breast Cancer | Not specified | Potent activity | [3] |
| GBM 8401 | Glioblastoma | 45 - 60 (after 24-72h) | 8 - 60 (after 24-72h) | [7] |
| U87 MG | Glioblastoma | 45 - 60 (after 24-72h) | 8 - 60 (after 24-72h) | [7] |
| U138 MG | Glioblastoma | 45 - 60 (after 24-72h) | 8 - 60 (after 24-72h) | [7] |
| T98G | Glioblastoma | 45 - 60 (after 24-72h) | 8 - 60 (after 24-72h) | [7] |
| NT2-R | Human Embryonal Carcinoma | ~50 | Not specified | [8][9] |
Experimental Protocols
The cytotoxic activities of this compound and isothis compound are typically determined using the following standard methodologies:
Cytotoxicity Assays (MTS and MTT)
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are colorimetric assays for assessing cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 6 x 10³ cells per well) and incubated overnight to allow for adherence.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound or isothis compound. The cells are then incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: After the treatment period, the MTS or MTT reagent is added to each well.
-
Incubation: The plates are incubated for a further period (typically 1-4 hours) to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Apoptosis Analysis by Flow Cytometry
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cells are treated with different concentrations of the compounds for a specified time.
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed, and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent nucleic acid stain that can only enter cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
Mechanisms of Cytotoxic Action
While both compounds induce cell death, their underlying mechanisms appear to differ in potency and specific pathways targeted.
This compound has been shown to possess DNA intercalating activity and can induce a p21-mediated G2/M cell cycle arrest, which is independent of p53.[1][8] It also modulates the transcriptional activity of AP-1 and NF-κB.[1][10]
Isothis compound demonstrates a more potent induction of apoptosis and autophagy.[3][4][5][6] Its cytotoxic effect is strongly associated with the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[3][4][5][6] This leads to mitochondrial dysfunction, characterized by the disruption of the mitochondrial membrane potential (MMP).[3][4][5][6] Key signaling pathways implicated in isothis compound-induced cell death include the Nrf2/p62 pathway.[3][4][5][6] In glioblastoma cells, isothis compound has been shown to increase levels of cleaved caspase-3 and PARP, further confirming its pro-apoptotic activity.[11][12]
Visualizing the Pathways
To better understand the logical flow of the experimental process and the proposed signaling pathways, the following diagrams are provided.
Caption: Experimental workflow for comparing the cytotoxicity of this compound and isothis compound.
Caption: Proposed signaling pathway for isothis compound-induced cytotoxicity.
References
- 1. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isothis compound Induces T-47D Cells Apoptosis and Autophagy via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothis compound Induces T-47D Cells Apoptosis and Autophagy via Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothis compound Induces T-47D Cells Apoptosis and Autophagy via Oxidative Stress [agris.fao.org]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isothis compound increases ROS levels causing autophagy and mitochondria-mediated apoptosis in glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Aaptamine vs. Demethyl(oxy)aaptamine: A Comparative Analysis of Bioactivity
In the landscape of marine natural products, aaptamine and its derivative, demethyl(oxy)this compound, have emerged as compounds of significant interest to the scientific community. Both molecules, isolated from marine sponges of the genus Aaptos, exhibit a range of biological activities, most notably in the realms of anticancer and antimicrobial research. This guide provides a detailed comparison of their bioactivities, supported by experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.
Comparative Bioactivity Data
The cytotoxic and antimicrobial activities of this compound and demethyl(oxy)this compound have been evaluated across various studies. The following tables summarize the key quantitative data, offering a side-by-side comparison of their potency.
Table 1: Comparative Cytotoxicity (IC50 values in µM)
| Cell Line | Cancer Type | This compound | Demethyl(oxy)this compound | Reference |
| THP-1 | Human Leukemia | ~150 | 10 - 70 | |
| HeLa | Cervical Carcinoma | >88 | - | [1] |
| SNU-C4 | Colon Cancer | - | - | |
| SK-MEL-28 | Melanoma | - | - | |
| MDA-MB-231 | Breast Cancer | - | - | |
| NT2/NT2-R | Germ Cell Cancer | Equally effective | Equally effective | |
| DLD-1 | Colorectal Cancer | 30.3 (µg/mL) | - | [2] |
| Caco-2 | Colorectal Cancer | 236.8 (µg/mL) | - | [2] |
| SK-LU-1 | Lung Carcinoma | - | 9.2 ± 1.0 | |
| MCF-7 | Breast Carcinoma | - | 7.8 ± 0.6 | |
| HepG2 | Hepatocellular Carcinoma | - | 8.4 ± 0.8 | |
| SK-Mel-2 | Melanoma | - | 7.7 ± 0.8 | |
| HL-60 | Human Myeloid Leukemia | 1.1 (µg/mL) | 5.2 (µg/mL) | [3] |
| WEHI-3B | Murine Myelomonocytic Leukemia | 3.4 (µg/mL) | 19.4 (µg/mL) | [3] |
Note: Some data for demethyl(oxy)this compound may refer to its substituted derivatives, such as 3-(phenethylamino)demethyl(oxy)this compound.
Table 2: Comparative Antimicrobial Activity (MIC values)
| Microorganism | This compound | Demethyl(oxy)this compound Derivative* | Reference |
| Mycobacterium bovis BCG | - | 0.75 µg/mL | [4][5][6][7] |
| M. tuberculosis H37Rv | - | 0.5 - 2.0 µg/mL |
*Data for 3-(phenethylamino)demethyl(oxy)this compound.
Overall, studies suggest that demethyl(oxy)this compound and its derivatives can exhibit higher anticancer activity than this compound in several human cancer cell lines. For instance, against the THP-1 human leukemia cell line, demethyl(oxy)this compound showed significantly greater potency. Conversely, in another study on HL-60 and WEHI-3B leukemia cell lines, this compound was found to be more cytotoxic than a derivative of demethyl(oxy)this compound.[3]
Mechanisms of Action
Apoptosis Induction
Both this compound and demethyl(oxy)this compound have been shown to induce apoptosis in cancer cells. However, the extent and conditions of this induction can vary. In cisplatin-resistant germ cell cancer lines, demethyl(oxy)this compound was identified as a strong inducer of apoptosis, whereas this compound primarily exerted an antiproliferative effect at its IC50 concentration. Flow cytometry analysis after treatment with these compounds revealed a dose-dependent increase in apoptotic cells.
Signaling Pathway Modulation
The effects of these compounds on key signaling pathways involved in cancer progression have been investigated.
At high, non-toxic concentrations, both this compound and demethyl(oxy)this compound induce AP-1 and NF-κB-dependent transcriptional activity.[5] Interestingly, at these concentrations, demethyl(oxy)this compound was found to inhibit p53 activation, while this compound's activity was independent of p53.[5] Both compounds were also found to prevent EGF-induced neoplastic transformation of murine JB6 Cl41 cells at low, non-toxic concentrations, an effect that is independent of AP-1 and NF-κB activation.[8]
Cell Cycle Arrest
This compound has been reported to induce G2/M cell cycle arrest in a p53-independent manner, mediated by the induction of p21. This arrest prevents cancer cells from progressing through the cell cycle and dividing.
Experimental Protocols
Cell Viability Assays (MTS and MTT)
Objective: To determine the cytotoxic effects of this compound and demethyl(oxy)this compound on cancer cell lines.
MTS Assay Protocol:
-
Seed cells in a 96-well plate at a predetermined density and incubate to allow for attachment.
-
Treat the cells with various concentrations of this compound or demethyl(oxy)this compound and incubate for a specified period (e.g., 24-72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[1][9][10]
-
Measure the absorbance of the soluble formazan product at 490-500 nm using a microplate reader.[1][10] The amount of color produced is directly proportional to the number of viable cells.
MTT Assay Protocol:
-
Plate and treat cells with the compounds as described for the MTS assay.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution at a wavelength between 550 and 600 nm.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and demethyl(oxy)this compound.
Protocol:
-
Culture and treat cells with the compounds for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.[11][12]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4][11][12][13]
-
Incubate the cells in the dark at room temperature for 15-20 minutes.[11]
-
Analyze the stained cells by flow cytometry.[12]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Luciferase Reporter Assay for Transcription Factor Activity
Objective: To measure the effect of this compound and demethyl(oxy)this compound on the transcriptional activity of AP-1, NF-κB, and p53.
Protocol:
-
Transfect cells (e.g., JB6 Cl41) with a luciferase reporter plasmid containing response elements for the transcription factor of interest (AP-1, NF-κB, or p53).[14][15] A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Treat the transfected cells with this compound or demethyl(oxy)this compound.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[14]
Conclusion
Both this compound and demethyl(oxy)this compound demonstrate significant potential as anticancer and antimicrobial agents. While demethyl(oxy)this compound and its derivatives often show enhanced cytotoxicity against a range of cancer cell lines, the relative potency can be cell line dependent. Their mechanisms of action are multifaceted, involving the induction of apoptosis and modulation of key signaling pathways such as AP-1, NF-κB, and p53. This compound's distinct ability to induce p21-mediated G2/M cell cycle arrest provides another avenue for its anticancer effects. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic utility. This comparative guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of these promising marine alkaloids.
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. This compound, Promotes Cell Cycle Arrest and Induces Necrotic Cell Death of Colorectal Cancers, Isolated from the Bunaken National Park's Sponge, Aaptos sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. 3-(Phenethylamino)demethyl(oxy)this compound as an anti-dormant mycobacterial substance: Isolation, evaluation and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
Aaptamine vs. Doxorubicin: A Comparative Analysis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the marine alkaloid aaptamine and the conventional chemotherapeutic agent doxorubicin, focusing on their performance in various cancer cell lines. The information presented is collated from multiple studies to offer a comprehensive overview of their cytotoxic and apoptotic effects, supported by experimental data and methodologies.
Executive Summary
This compound, a marine-derived alkaloid, and doxorubicin, a well-established anthracycline antibiotic, both exhibit potent anti-cancer properties through distinct mechanisms. Doxorubicin primarily acts as a DNA intercalating agent and topoisomerase II inhibitor, leading to DNA damage and the generation of reactive oxygen species (ROS).[1][2][3] this compound, on the other hand, has been shown to induce cell cycle arrest and apoptosis through pathways that can be independent of p53, a critical tumor suppressor protein often mutated in cancer.[4][5] This comparison focuses on their effects on cytotoxicity, apoptosis, and the underlying signaling pathways in various cancer cell lines.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below are collated from various studies and represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells. Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as incubation times and assay methods.
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) |
| HeLa | Cervical Cancer | ~150[1] | 0.374 - 2.664[6][7] |
| MCF-7 | Breast Cancer | >88 (inactive)[4] | 0.14 - 0.75[8] |
| MDA-MB-231 | Breast Cancer | 76.86[2] | 0.28[1] |
| THP-1 | Leukemia | ~150[1] | Not Available |
| SNU-C4 | Colon Cancer | ~150[1] | Not Available |
| SK-MEL-28 | Melanoma | ~150[1] | Not Available |
| T-47D | Breast Cancer | >88 (inactive)[4] | Not Available |
Mechanisms of Action: A Comparative Overview
This compound
This compound's anti-cancer activity is multifaceted. It has been shown to induce a G2/M cell cycle arrest in a manner that is independent of p53.[4] This is a significant advantage as many cancers harbor p53 mutations, rendering them resistant to drugs that rely on this pathway. Furthermore, this compound induces apoptosis, as evidenced by studies in THP-1 human leukemia cells.[1][4] Its mechanism involves the modulation of key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[9]
Doxorubicin
Doxorubicin's primary mechanism of action involves its intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that unwinds DNA for replication.[1][2] This leads to DNA strand breaks and the initiation of apoptotic pathways. Doxorubicin is also a potent generator of reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to its cytotoxic effects.[2][3] In many cell types, doxorubicin-induced apoptosis is mediated through the activation of caspases and is influenced by the expression of Bcl-2 family proteins.[8][10]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound and doxorubicin.
Experimental Protocols
This section provides an overview of the methodologies used in the studies cited in this guide.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with this compound or doxorubicin at the desired concentrations and for the specified time.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The stained cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The samples are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells that are positive for both Annexin V and PI are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are treated with this compound or doxorubicin, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and doxorubicin are potent inducers of cell death in cancer cell lines, but they operate through distinct mechanisms. Doxorubicin's well-characterized DNA-damaging properties make it a powerful, broad-spectrum chemotherapeutic. However, its efficacy can be limited by drug resistance and significant side effects. This compound presents an interesting alternative, particularly its ability to induce apoptosis in a p53-independent manner, which could be advantageous in treating cancers with p53 mutations. Further head-to-head comparative studies in a wider range of cancer cell lines and in vivo models are warranted to fully elucidate the therapeutic potential of this compound relative to established chemotherapeutics like doxorubicin.
References
- 1. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alters Vimentin Expression and Migration Capability of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothis compound Induces T-47D Cells Apoptosis and Autophagy via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Doxorubicin-induced cell death requires cathepsin B in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aaptamine and Other Marine-Derived Alkaloids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Marine sponges and their associated microorganisms are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, marine-derived alkaloids have emerged as a particularly promising class of compounds in the field of oncology. This guide provides a detailed, data-driven comparison of aaptamine with other notable marine alkaloids—manzamine A, crambescidin 800, lamellarin D, and ecteinascidin 743 (trabectedin)—highlighting their respective anticancer properties, mechanisms of action, and the experimental methodologies used for their evaluation.
Comparative Analysis of Biological Activity
The following tables summarize the cytotoxic and other key biological activities of this compound and its counterparts. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions such as cell lines, exposure times, and assay methods can vary between studies.
Table 1: Cytotoxicity Against Various Cancer Cell Lines
| Alkaloid | Cancer Cell Line | IC50 Value | Reference |
| This compound | A549 (Non-small cell lung carcinoma) | 13.91 µg/mL | |
| H1299 (Non-small cell lung carcinoma) | 10.47 µg/mL | ||
| THP-1 (Human acute monocytic leukemia) | ~150 µM | [1] | |
| HeLa (Cervical cancer) | >50 µM | [1] | |
| SNU-C4 (Colon cancer) | >50 µM | [1] | |
| SK-MEL-28 (Melanoma) | >50 µM | [1] | |
| MDA-MB-231 (Breast cancer) | >50 µM | [1] | |
| Manzamine A | HCT116 (Colorectal carcinoma) | 4.5 ± 1.7 μM | [2] |
| DLD-1 (Colorectal carcinoma) | >10 µM | [2] | |
| HT-29 (Colorectal carcinoma) | >10 µM | [2] | |
| MDA-MB-231 (Breast cancer) | Varies (dose-dependent) | [3] | |
| MCF-7 (Breast cancer) | Varies (dose-dependent) | [3] | |
| C33A, HeLa, SiHa, CaSki (Cervical cancer) | Non-cytotoxic up to 4 µM | [4] | |
| Crambescidin 800 | T11 (Triple-negative breast cancer) | 0.07 µM (72h) | [5] |
| SUM159PT (Triple-negative breast cancer) | 0.59 µM (72h) | [5] | |
| HepG2 (Hepatocellular carcinoma) | 2.66 µM (72h) | [6] | |
| Lamellarin D | SH-SY5Y (Neuroblastoma) | Varies | [7] |
| P388 (Murine leukemia) | Highly cytotoxic | [8] | |
| MDA-MB-231 (Breast cancer) | GI50 of 0.25 µM | [8] | |
| Ecteinascidin 743 | Osteosarcoma and Ewing's sarcoma cell lines | pM to nM range | [9] |
Mechanisms of Action: A Comparative Overview
The anticancer effects of these marine alkaloids are exerted through a variety of molecular mechanisms, often involving the modulation of key cellular processes such as cell cycle progression, apoptosis, and specific signaling pathways.
This compound
This compound exhibits a multi-faceted mechanism of action. It can induce cell cycle arrest , with some studies reporting a G1 phase arrest in non-small cell lung carcinoma cells and a G2/M phase arrest in other cancer cell types. This is often accompanied by the induction of apoptosis . Key signaling pathways modulated by this compound include the PI3K/AKT/GSK3β pathway , which it inhibits, and the MAPK/AP-1 and NF-κB signaling pathways . This compound has also been reported to function as a proteasome inhibitor .
dot
Caption: this compound's multifaceted anticancer mechanism.
Manzamine A
Manzamine A demonstrates its anticancer effects primarily through the induction of cell cycle arrest at the G0/G1 phase and the subsequent triggering of caspase-dependent apoptosis . This is achieved, in part, by the inhibition of cyclin-dependent kinases (CDKs) through the upregulation of p53, p21, and p27. Manzamine A has also been shown to inhibit GSK-3β and CDK5 . Furthermore, it can suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[2][10]
dot
Caption: Manzamine A's mechanism of inducing cell cycle arrest and apoptosis.
Crambescidin 800
Crambescidin 800 exerts its potent cytotoxic effects by inducing cell cycle arrest at the G2/M phase .[5] This is associated with the inhibition of key cell cycle regulatory proteins such as cyclin D1, CDK4, and CDK6. Additionally, crambescidin 800 has been shown to inhibit the phosphorylation of proteins in the Akt/mTOR, NF-κB, and MAPK signaling pathways , ultimately leading to apoptosis.[5]
dot
Caption: Crambescidin 800's inhibition of key signaling pathways.
Lamellarin D
Lamellarin D is a potent anticancer agent with a dual mechanism of action. It acts as a topoisomerase I inhibitor , which leads to DNA damage and triggers a nuclear apoptotic pathway.[11] Concurrently, lamellarin D directly targets mitochondria, causing mitochondrial dysfunction and activating the intrinsic apoptotic pathway.[11] This direct mitochondrial effect can be advantageous in overcoming resistance to other topoisomerase I inhibitors.[8]
dot
Caption: Lamellarin D's dual mechanism targeting the nucleus and mitochondria.
Ecteinascidin 743 (Trabectedin)
Ecteinascidin 743, clinically known as trabectedin, has a unique mechanism of action that involves binding to the minor groove of DNA .[12] This interaction causes a bend in the DNA helix, which interferes with DNA binding proteins and transcription factors.[12] This ultimately leads to cell cycle arrest in the G2 phase and can induce apoptosis.[13] It also appears to interfere with nucleotide excision repair pathways.[14]
dot
Caption: Ecteinascidin 743's unique DNA-binding mechanism.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for key assays used to evaluate the anticancer properties of marine-derived alkaloids.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
dot
Caption: Workflow for a typical MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the marine alkaloid. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[15]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Methodology:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Methodology:
-
Cell Harvest and Fixation: Harvest treated and untreated cells, wash with PBS, and fix them in cold 70% ethanol.[16]
-
RNAse Treatment: Rehydrate the cells and treat with RNase A to remove RNA.[16]
-
Propidium Iodide Staining: Stain the cells with propidium iodide (PI), a fluorescent dye that binds to DNA.[16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Harvest: Harvest treated and untreated cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.[17]
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.[17]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot to determine the levels of apoptosis and necrosis.
Conclusion
This compound and other marine-derived alkaloids represent a rich and diverse source of potential anticancer drug candidates. While this compound demonstrates a broad range of activities through multiple mechanisms, other alkaloids like manzamine A, crambescidin 800, lamellarin D, and ecteinascidin 743 exhibit potent and often unique anticancer properties. This comparative guide highlights the importance of continued exploration of marine natural products in the quest for novel and effective cancer therapies. The provided experimental frameworks serve as a foundation for the standardized evaluation of these and other promising compounds. Further head-to-head comparative studies under standardized conditions will be crucial for a more definitive assessment of their relative therapeutic potential.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Manzamine A Exerts Anticancer Activity against Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crambescidin 800, Isolated from the Marine Sponge Monanchora viridis, Induces Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine guanidine alkaloids crambescidins inhibit tumor growth and activate intrinsic apoptotic signaling inducing tumor regression in a colorectal carcinoma zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Alkaloid Lamellarins Inhibit Protein Kinases [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of Ecteinascidin-743 against drug-sensitive and -resistant bone tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yondelis (trabectedin, ET-743): the development of an anticancer agent of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trabectedin: Ecteinascidin 743, Ecteinascidin-743, ET 743, ET-743, NSC 684766 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. creative-diagnostics.com [creative-diagnostics.com]
validation of aaptamine's mechanism of action in different cell types
Aaptamine, a marine alkaloid derived from sponges of the Aaptos genus, has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its potent anticancer properties. This guide provides a comprehensive comparison of this compound's mechanism of action across various cell types, supported by experimental data and detailed protocols. We will delve into its molecular targets, compare its performance with alternative therapeutic strategies, and present visual representations of its complex signaling pathways.
Unraveling the Multifaceted Mechanism of this compound
This compound and its derivatives exert their anticancer effects through a variety of mechanisms, demonstrating a multi-targeted approach to inhibiting cancer cell proliferation and survival. Key mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways. Furthermore, this compound has been shown to act as a DNA intercalating agent.[1][2]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in several cancer cell lines. For instance, in THP-1 human leukemia cells, this compound and its derivatives, demethyl(oxy)this compound and isothis compound, have been shown to induce apoptosis in a dose-dependent manner.[1] This pro-apoptotic effect is further substantiated by studies on T-47D breast cancer cells, where isothis compound treatment led to the activation of caspase-7 and the cleavage of PARP, both hallmarks of apoptosis.[3][4] The inhibition of X-linked inhibitor of apoptosis protein (XIAP) by isothis compound further contributes to the activation of the caspase cascade.[4]
Cell Cycle Arrest
This compound has been observed to halt the progression of the cell cycle at different phases in various cancer cell types. In non-small cell lung carcinoma (NSCLC) cells (A549 and H1299), this compound induces a G1 phase cell cycle arrest by targeting cyclin-dependent kinases CDK2 and CDK4, as well as cyclins D1 and E.[3] Conversely, in human osteosarcoma MG63 cells and human embryonal carcinoma NT2 cells, this compound treatment leads to a G2/M phase arrest.[3][5] This cell cycle inhibition is, in some cases, mediated by the p53-independent activation of the p21 promoter.[3][5]
Modulation of Signaling Pathways
The anticancer activity of this compound is intricately linked to its ability to modulate multiple intracellular signaling pathways:
-
PI3K/Akt Pathway: this compound has been shown to suppress the PI3K/Akt/GSK3β signaling pathway, which is crucial for cell survival and proliferation.[3] In hepatocellular carcinoma cells (HepG2 and LM3), this compound's inhibitory effect on this pathway is associated with reduced expression of CDK2 and SOX9, and increased levels of p21.[3]
-
MAPK and AP-1 Signaling: this compound demonstrates antioxidant properties by suppressing reactive oxygen species (ROS) and subsequently deactivating the MAPK and AP-1 signaling pathways.[3][6]
-
NF-κB and p53 Signaling: At high non-toxic concentrations, this compound and its derivatives induce AP-1 and NF-κB-dependent transcriptional activity.[1] Interestingly, this compound's biological action at these concentrations appears to be independent of p53-dependent transcriptional activation, while its analogues, demethyl(oxy)this compound and isothis compound, inhibit p53 activation.[1]
-
GPCR Interaction: this compound also interacts with G-protein coupled receptors (GPCRs), displaying antagonistic activity on dopamine receptors (DRD2 and DRD4) and α- and β-adrenoreceptors.[7] It also shows agonistic or positive allosteric modulatory effects on certain chemokine receptors like CXCR7, CCR1, CXCR3, and CCR3.[7]
Performance Across Different Cell Lines: A Quantitative Comparison
The cytotoxic effects of this compound and its derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| THP-1 | Monocytic Leukemia | This compound | 161.3 ± 20.2 |
| Demethyl(oxy)this compound | 40.9 ± 9.9 | ||
| Isothis compound | 32.2 ± 6.8 | ||
| HeLa | Cervical Carcinoma | This compound | 151.1 ± 10.8 |
| Demethyl(oxy)this compound | 18.6 ± 1.7 | ||
| Isothis compound | 50.7 | ||
| SNU-C4 | Colon Carcinoma | This compound | >100 |
| Demethyl(oxy)this compound | 65.2 ± 3.2 | ||
| Isothis compound | 71.2 ± 1.9 | ||
| SK-MEL-28 | Melanoma | This compound | >100 |
| Demethyl(oxy)this compound | 10.3 ± 0.9 | ||
| Isothis compound | 45.3 ± 3.5 | ||
| MDA-MB-231 | Breast Cancer | This compound | >100 |
| Demethyl(oxy)this compound | 27.4 ± 4.1 | ||
| Isothis compound | 59.9 ± 5.3 | ||
| A549 | Non-small Cell Lung Carcinoma | This compound | 13.91 µg/mL |
| H1299 | Non-small Cell Lung Carcinoma | This compound | 10.47 µg/mL |
| NT2 | Human Embryonal Carcinoma | This compound | 50 |
| T-47D | Breast Cancer | Isothis compound | 22, 44, 66 (significant growth suppression) |
| HCT116 | Colon Cancer | This compound | 50% viability reduction at 50 µM |
| SK-LU-1 | Lung Carcinoma | Demethyl(oxy)this compound | 9.2 ± 1.0 |
| MCF-7 | Breast Carcinoma | Demethyl(oxy)this compound | 7.8 ± 0.6 |
| HepG2 | Hepatocellular Carcinoma | Demethyl(oxy)this compound | 8.4 ± 0.8 |
| SK-Mel-2 | Melanoma | Demethyl(oxy)this compound | 7.7 ± 0.8 |
Data compiled from multiple sources.[1][3][4][7]
This compound in Context: Comparison with Topoisomerase Inhibitors
This compound's ability to intercalate DNA places it in a class of compounds that can interfere with the function of topoisomerase enzymes.[2][8] Topoisomerase inhibitors are a cornerstone of cancer chemotherapy.[9] They are broadly classified into two categories: topoisomerase I inhibitors (e.g., camptothecin and its analogs) and topoisomerase II inhibitors (e.g., doxorubicin, etoposide).[9][10]
While direct comparative studies between this compound and classical topoisomerase inhibitors are limited, we can draw parallels in their mechanisms. Like doxorubicin, which intercalates DNA and inhibits topoisomerase II, this compound's DNA binding activity is a key aspect of its cytotoxicity.[2][9] However, this compound's broader mechanism of action, encompassing the modulation of multiple signaling pathways, may offer advantages in overcoming the drug resistance often associated with single-target agents.[3][11] The development of synthetic topoisomerase inhibitors often focuses on creating dual inhibitors of both topoisomerase I and II to enhance efficacy.[10] this compound's multi-targeted nature aligns with this strategy of attacking cancer cells on multiple fronts.
Experimental Protocols
To facilitate the replication and further investigation of this compound's mechanism of action, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or its derivatives for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Luciferase Reporter Gene Assay for Transcription Factor Activity
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing the specific DNA binding sequence for the transcription factor of interest (e.g., AP-1, NF-κB, or p53) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations.
-
Cell Lysis: After the desired treatment period, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Visualizing this compound's Molecular Interactions
To better understand the complex interplay of signaling pathways affected by this compound, the following diagrams have been generated using Graphviz.
References
- 1. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Versatile Marine Alkaloid for Antioxidant, Antibacterial, and Anticancer Therapeutics [mdpi.com]
- 4. Isothis compound Induces T-47D Cells Apoptosis and Autophagy via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral and Anticancer Optimization Studies of the DNA-binding Marine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic inhibitors of DNA topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
A Comparative Analysis of Synthetic Aaptamine Derivatives: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Aaptamine, a marine alkaloid isolated from sponges of the Aaptos genus, has emerged as a promising scaffold in medicinal chemistry. Its unique 1H-benzo[de][1][2]naphthyridine core has been the subject of extensive synthetic modification to enhance its inherent biological activities. This guide provides a comparative analysis of synthetic this compound derivatives, focusing on their anticancer and enzyme-inhibitory properties, supported by experimental data and detailed methodologies.
Anticancer Activity: A Comparative Look at Cytotoxicity
Synthetic modifications of the this compound core have yielded a diverse library of derivatives with potent cytotoxic effects against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various derivatives, offering a clear comparison of their efficacy.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and its Synthetic Derivatives against Various Cancer Cell Lines
| Compound/Derivative | P-388 (Murine Leukemia) | KB16 (Human Oral Epidermoid Carcinoma) | A549 (Human Lung Carcinoma) | HT-29 (Human Colon Adenocarcinoma) | H1299 (Human Non-small Cell Lung Cancer) | H520 (Human Non-small Cell Lung Cancer) |
| This compound | - | - | - | - | - | - |
| Isothis compound | Showed potent activity | - | - | - | - | - |
| 9-O-Acylisothis compound Derivatives | Showed significant cytotoxicity | - | - | - | - | - |
| 4-N-Acyl-dihydrothis compound Derivatives | Showed significant cytotoxicity | - | - | - | - | - |
| Compound 3 (a new this compound) | - | - | - | - | >20.6 µg/mL | >20.6 µg/mL |
| Compound 4 (known derivative) | - | - | - | - | 12.9 µg/mL | 15.8 µg/mL |
| Compound 5 (known derivative) | - | - | - | - | 20.6 µg/mL | 18.3 µg/mL |
| Data compiled from multiple sources. Experimental conditions may vary between studies.[3] |
Enzyme Inhibition: Targeting Key Players in Cell Proliferation and Neurological Disease
This compound derivatives have demonstrated significant inhibitory activity against key enzymes implicated in cancer and neurodegenerative disorders, such as Cyclin-Dependent Kinase 2 (CDK2) and Acetylcholinesterase (AChE).
Table 2: Comparative Inhibitory Activity (IC50) of this compound Derivatives against CDK2
| Compound/Derivative | CDK2 IC50 (µg/mL) |
| Compound 3 (a new this compound) | 14.3 |
| Compound 4 (known derivative) | 3.0 |
| Compound 5 (known derivative) | 6.0 |
| These compounds also induced G1 arrest in H1299 cells at low concentrations.[4] |
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
A key mechanism underlying the anticancer effects of this compound and its derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Experimental evidence, including Western blot analysis, has shown that this compound treatment can decrease the phosphorylation of key proteins in this pathway.[1]
Below is a diagram illustrating the experimental workflow for assessing the impact of this compound derivatives on the PI3K/Akt pathway.
Caption: Workflow for Western Blot Analysis of PI3K/Akt Pathway Modulation.
The following diagram illustrates the PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
Caption: this compound Derivatives Inhibit the PI3K/Akt Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthetic this compound derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
CDK2 Inhibition Assay
-
Reaction Setup: In a 96-well plate, add the following components in order: assay buffer, CDK2 enzyme, the test this compound derivative (at various concentrations), and a histone H1 substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactive assays (³²P-ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value.
Western Blot Analysis for PI3K/Akt Pathway
-
Cell Treatment and Lysis: Treat cancer cells with this compound derivatives as described for the cytotoxicity assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The synthetic derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and neuroprotective agents. Their ability to induce cytotoxicity in cancer cells, inhibit key regulatory enzymes, and modulate critical signaling pathways like PI3K/Akt underscores their therapeutic relevance. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety of these derivatives for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures and cytotoxicity relationship of isothis compound and this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound derivatives with CDK2 inhibitory activities from the South China Sea sponge Aaptos suberitoides - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Aaptamine in Combination Therapies
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Aaptamine, a marine-derived alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. While its efficacy as a standalone agent is under investigation, a growing body of research is exploring its potential in combination therapies to enhance therapeutic outcomes and overcome drug resistance. This guide provides an objective comparison of this compound's synergistic effects with other drugs, supported by available experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Anticancer Synergies: A Focus on Non-Small Cell Lung Carcinoma
The most well-documented synergistic interaction of this compound in cancer therapy is with the Akt inhibitor, perifosine, in the context of non-small cell lung carcinoma (NSCLC).
Quantitative Data Summary
| Cell Line | Drug Combination | Concentration | Effect | Reference |
| A549 (NSCLC) | This compound + Perifosine | 32 µg/mL this compound + 20 µM Perifosine | Significant synergistic block of cell proliferation | [1] |
| H1299 (NSCLC) | This compound + Perifosine | 32 µg/mL this compound + 20 µM Perifosine | Significant synergistic block of cell proliferation | [1] |
Note: While studies have investigated this compound in cisplatin-resistant cancer cell lines and suggested a lack of cross-resistance, explicit quantitative data on synergistic effects with cisplatin and doxorubicin from peer-reviewed experimental studies are not yet widely available.[2]
Mechanism of Synergistic Action: this compound and Perifosine
The synergistic effect of this compound and perifosine in NSCLC cells is attributed to their convergent inhibition of the PI3K/AKT/GSK3β signaling pathway, a critical cascade for cell survival and proliferation.[1] this compound has been shown to dephosphorylate and inactivate AKT and GSK3β.[1] Perifosine, an alkylphospholipid, inhibits AKT by preventing its translocation to the cell membrane, a crucial step for its activation.[1] The dual targeting of this pathway at different points by this compound and perifosine leads to a more profound and sustained inhibition, resulting in a potent synergistic antitumor effect.
Caption: this compound and Perifosine Synergistic Inhibition of the PI3K/AKT/GSK3β Pathway.
Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: A549 and H1299 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with this compound (32 µg/mL), perifosine (20 µM), or a combination of both for 48 hours. A control group with no drug treatment is also included.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. Synergy is determined by comparing the effect of the combination treatment to the effects of the individual drugs.
Western Blot Analysis
-
Cell Lysis: After drug treatment as described above, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against total AKT, phosphorylated AKT (p-AKT), total GSK3β, and phosphorylated GSK3β (p-GSK3β).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified to determine the levels of protein expression and phosphorylation.
Caption: Workflow for Evaluating this compound and Perifosine Synergy in NSCLC Cells.
Antimicrobial and Neuroprotective Synergies: Areas for Future Investigation
Currently, there is a limited number of published studies providing quantitative data on the synergistic effects of this compound with other antimicrobial or neuroprotective agents. While this compound has demonstrated standalone antimicrobial activity against various pathogens and has shown neuroprotective potential in preclinical models, its efficacy in combination with established antibiotics, antifungals, or neurotropic drugs remains a promising yet underexplored area of research.[3][4][5][6]
Future research should focus on:
-
Antimicrobial Synergy: Evaluating the fractional inhibitory concentration (FIC) indices of this compound in combination with conventional antibiotics against multidrug-resistant bacteria.
-
Neuroprotective Synergy: Investigating the combined effects of this compound with existing neuroprotective agents in models of neurodegenerative diseases, quantifying outcomes such as neuronal viability and reduction of disease-specific biomarkers.
Conclusion and Future Directions
The synergistic interaction between this compound and perifosine in NSCLC cells highlights the potential of this compound as a valuable component of combination cancer therapy. The detailed mechanism involving the dual inhibition of the PI3K/AKT/GSK3β pathway provides a strong rationale for further clinical investigation. However, the exploration of this compound's synergistic potential in other therapeutic areas, such as infectious diseases and neurodegenerative disorders, is still in its nascent stages. Rigorous preclinical studies employing quantitative measures of synergy are warranted to unlock the full therapeutic promise of this compound in combination regimens. Such research will be instrumental in guiding the design of future clinical trials and ultimately translating these findings into novel and effective treatment strategies for a range of challenging diseases.
References
- 1. In Vitro MIC Values of Rifampin and Ethambutol and Treatment Outcome in Mycobacterium avium Complex Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound and two derivatives, demethyloxythis compound and isothis compound, in cisplatin-resistant germ cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - a dual acetyl - and butyrylcholinesterase inhibitor as potential anti-Alzheimer's disease agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aaptamine and Other Proteasome Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the marine alkaloid aaptamine with established proteasome inhibitors, including bortezomib, carfilzomib, and MG132. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in anticancer drug research.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of damaged or unnecessary proteins, thereby maintaining cellular homeostasis. The 26S proteasome, a large multi-catalytic protease complex, is the central enzyme in this pathway. It recognizes, unfolds, and degrades proteins that have been tagged with a polyubiquitin chain.[1][2][3][4] Inhibition of the proteasome leads to the accumulation of these ubiquitinated proteins, which can trigger cell cycle arrest and apoptosis, making it a key target in cancer therapy.[5][6]
Proteasome inhibitors are a class of drugs that block the activity of the proteasome. Several have been approved for the treatment of multiple myeloma and other hematological malignancies.[5][7] This guide focuses on a comparative analysis of this compound, a naturally occurring alkaloid, against the well-characterized proteasome inhibitors bortezomib, carfilzomib, and MG132.
Mechanism of Action
The primary mechanism of action for these inhibitors involves targeting the catalytic subunits of the 20S core particle of the proteasome. The 20S proteasome possesses three main proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), mediated by the β5, β2, and β1 subunits, respectively.[7]
-
This compound: This marine alkaloid has been shown to inhibit the chymotrypsin-like and caspase-like activities of the proteasome.[8]
-
Bortezomib: A dipeptidyl boronic acid that reversibly inhibits primarily the chymotrypsin-like activity of the proteasome, and to a lesser extent, the caspase-like activity.[7][9]
-
Carfilzomib: A tetrapeptide epoxyketone that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome with high selectivity.[7][10][11]
-
MG132: A peptide aldehyde that acts as a potent, reversible inhibitor of the chymotrypsin-like activity of the proteasome.[12]
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and other proteasome inhibitors against various cancer cell lines and for the inhibition of specific proteasome activities. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values for Proteasome Subunit Inhibition
| Inhibitor | Proteasome Subunit | IC50 | Source |
| This compound | Chymotrypsin-like | 18.84 µM | [8] |
| Caspase-like | 20.15 µM | [8] | |
| Bortezomib | Chymotrypsin-like | 3-20 nM | [9] |
| Carfilzomib | Chymotrypsin-like | Varies by cell line | [10] |
| MG132 | Chymotrypsin-like | 100 nM | [12] |
Table 2: Cytotoxicity (IC50) in Various Cancer Cell Lines
| Inhibitor | Cell Line | IC50 | Source |
| This compound | HeLa | 1.6-4.6 µg/mL | [8] |
| Bortezomib | Multiple Myeloma Cell Lines | 3-20 nM | [9] |
| B-CLL cells | 2.5 nM | [13] | |
| Carfilzomib | Multiple Myeloma Cell Lines | Varies | [10] |
| MG132 | HeLa | Varies | Not specified |
Experimental Protocols
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (for control)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired density.
-
Treat cells with the proteasome inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in cell lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Reaction:
-
In a 96-well black microplate, add cell lysate (containing a defined amount of protein) to each well.
-
Add the proteasome inhibitor to be tested at various concentrations. Include a positive control (no inhibitor) and a negative control (with a known potent proteasome inhibitor).
-
Add the fluorogenic substrate Suc-LLVY-AMC to each well.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals using a fluorometer (e.g., excitation 380 nm, emission 460 nm).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Plot the percentage of proteasome activity against the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]
Materials:
-
Cells to be tested
-
96-well cell culture plate
-
Complete culture medium
-
Proteasome inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the proteasome inhibitors for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
-
MTT Addition:
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of the treated and control wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]
Materials:
-
Cells to be tested
-
6-well cell culture plate
-
Complete culture medium
-
Proteasome inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of the proteasome inhibitors for the desired time. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Gate the cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant.
-
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the ubiquitin-proteasome pathway and the general mechanism of proteasome inhibitors.
Caption: The Ubiquitin-Proteasome Pathway.
Caption: General Mechanism of Proteasome Inhibitors.
Conclusion
This compound presents an interesting natural compound with proteasome inhibitory activity. However, based on the available data, its potency appears to be lower than that of the clinically approved inhibitors bortezomib and carfilzomib, as well as the widely used research tool MG132. The provided data and protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the potential of this compound and other novel compounds as proteasome inhibitors for cancer therapy. Direct head-to-head experiments under standardized conditions are crucial for a definitive comparison of their efficacy and selectivity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 6. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Clinical activity of carfilzomib correlates with inhibition of multiple proteasome subunits: application of a novel pharmacodynamic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In vitro cytotoxic effect of proteasome inhibitor bortezomib in combination with purine nucleoside analogues on chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. scispace.com [scispace.com]
Aaptamine's Anticancer Efficacy in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In Vivo Performance: Aaptamine vs. Sorafenib
Table 1: Anticancer Effects of this compound in a Hepatocellular Carcinoma (HCC) Xenograft Model
| Parameter | Vehicle Control | This compound (20 mg/kg) | Percentage Change |
| Tumor Growth Inhibition | - | 40.3% | ↓ 40.3% |
| Tumor Size | Larger | Significantly Smaller | ↓ |
| Tumor Weight | Heavier | Significantly Lighter | ↓ |
| Ki67 Positive Rate (%) | 72.2 ± 14.5 | 41.67 ± 7.22 | ↓ 42.3% |
Data from a study using HCC-LM3 cell line xenografts in BALB/c nude mice, with treatment administered for 14 days.[1][2]
Table 2: Anticancer Effects of Sorafenib in a Hepatocellular Carcinoma (HCC) Patient-Derived Xenograft (PDX) Model
| Parameter | Vehicle Control | Sorafenib (30 mg/kg) |
| Tumor Growth Inhibition | - | Significant inhibition in 7 out of 10 PDX models |
Data from a study using various HCC patient-derived xenograft models in mice.[3]
Experimental Protocols
To ensure reproducibility and critical evaluation of the findings, detailed experimental methodologies are crucial.
This compound Xenograft Study Protocol[1]
-
Animal Model: BALB/c nude mice.
-
Cell Line: Human hepatocellular carcinoma cell line HCC-LM3.
-
Tumor Implantation: Subcutaneous injection of HCC-LM3 cells to establish xenografts.
-
Treatment Group: this compound administered at a dose of 20 mg/kg body weight.
-
Control Group: Vehicle (saline) administered to the control mice.
-
Dosing Regimen: Daily administration for 14 consecutive days.
-
Endpoint Analysis: At the end of the treatment period, tumors were excised, and measurements of tumor size and weight were taken. Immunohistochemistry was performed to detect the expression of the proliferation marker Ki67.
Sorafenib Xenograft Study Protocol[3]
-
Animal Model: Mice bearing patient-derived HCC xenografts (HCC-PDX).
-
Treatment Group: Sorafenib administered orally at a dose of 30 mg/kg.
-
Control Group: Vehicle administered to the control mice.
-
Dosing Regimen: Once daily oral administration.
-
Endpoint Analysis: Tumor growth was monitored, and survival times were recorded.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for a typical xenograft study and the proposed signaling pathway for this compound's anticancer activity.
Caption: Experimental workflow for a xenograft study.
Caption: Proposed signaling pathway of this compound.
Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms. It has been shown to induce cell cycle arrest, a critical process in controlling cell proliferation.[2][4] This is achieved by modulating key regulators of the cell cycle, including cyclin-dependent kinases (CDKs) and cyclins.[2][5] Specifically, this compound has been reported to downregulate the expression of CDK2, CDK4, Cyclin D1, and Cyclin E.[5] Furthermore, this compound is known to interfere with the PTEN/PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.[1][2] By inhibiting this pathway, this compound can promote apoptosis (programmed cell death) in cancer cells.
Comparative Discussion
Based on the available data, this compound demonstrates significant antitumor activity in a hepatocellular carcinoma xenograft model, achieving a 40.3% reduction in tumor growth.[1] Its mechanism of action, involving the induction of cell cycle arrest and modulation of the PI3K/Akt pathway, points to a multi-targeted approach to cancer therapy.
Sorafenib, a multi-kinase inhibitor, is a standard first-line treatment for advanced HCC. Preclinical studies in patient-derived xenograft models have shown its efficacy in inhibiting tumor growth in a majority of the models tested.[3] Clinical studies comparing sorafenib with another tyrosine kinase inhibitor, apatinib, have shown comparable progression-free survival (PFS) and overall survival (OS).[6][7]
While a direct comparison of tumor growth inhibition percentages between the this compound and sorafenib xenograft studies is not feasible due to differences in the models and methodologies, both agents show promise in preclinical settings. This compound's distinct mechanism of action compared to kinase inhibitors like sorafenib could offer potential for combination therapies or as an alternative for patients who are resistant to standard treatments.
Conclusion
This compound exhibits notable anticancer effects in xenograft models of hepatocellular carcinoma, primarily by inducing cell cycle arrest and modulating key signaling pathways. While direct comparative data with standard-of-care drugs like sorafenib is lacking, the existing preclinical evidence warrants further investigation into this compound's potential as a novel therapeutic agent. Future studies should aim to conduct head-to-head comparisons in relevant xenograft models to definitively establish its efficacy relative to current cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apatinib versus sorafenib in patients with advanced hepatocellular carcinoma: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficacy and safety of apatinib versus sorafenib/placebo in first-line treatment for intermediate and advanced primary liver cancer: A systematic review and meta-analysis [frontiersin.org]
comparative study of aaptamine's effect on different cancer signaling pathways
For Researchers, Scientists, and Drug Development Professionals
Aaptamine, a marine-derived alkaloid, has demonstrated significant potential as an anti-cancer agent. This guide provides a comparative study of its effects on various cancer signaling pathways, supported by experimental data. We will delve into its influence on key pathways, presenting quantitative data in structured tables and detailing the experimental methodologies. Visual diagrams of the signaling cascades and experimental workflows are also provided to facilitate a deeper understanding of this compound's mechanisms of action.
I. Comparative Efficacy of this compound Across Different Cancer Cell Lines
This compound and its derivatives have shown varied cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values are indicative of higher potency.
| Cancer Type | Cell Line | This compound (µM) | Demethyl(oxy)this compound (µM) | Isothis compound (µM) | Reference |
| Monocytic Leukemia | THP-1 | 161.3 ± 20.2 | 40.9 ± 9.9 | 32.2 ± 6.8 | [1] |
| Cervical Carcinoma | HeLa | 151.1 ± 10.8 | 18.6 ± 1.7 | 50.7 ± 3.6 | [1] |
| Colon Cancer | SNU-C4 | 267 ± 24.4 | 22.3 ± 6.9 | 35.8 ± 5.8 | [1] |
| Melanoma | SK-MEL-28 | 156.5 ± 6.7 | 35.0 ± 2.2 | 70.3 ± 3.3 | [1] |
| Breast Cancer | MDA-MB-231 | - | - | - | [1] |
| Non-Small Cell Lung Cancer | A549 | 13.91 (µg/mL) | - | - | [2] |
| Non-Small Cell Lung Cancer | H1299 | 10.47 (µg/mL) | - | - | [2] |
II. Modulation of Key Cancer Signaling Pathways by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
A. PI3K/AKT/GSK3β Signaling Pathway
The PI3K/AKT/GSK3β pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway in non-small cell lung cancer (NSCLC) cells[2].
Experimental Evidence:
-
Western Blot Analysis: Treatment of A549 and H1299 NSCLC cells with this compound (8, 16, and 32 µg/mL) for 48 hours resulted in a dose-dependent decrease in the phosphorylation of AKT and GSK3β[2]. This indicates a deactivation of the PI3K/AKT/GSK3β signaling cascade[2].
B. MAPK/AP-1 and NF-κB Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to cellular responses to stress, inflammation, and are often dysregulated in cancer.
Experimental Evidence:
-
Luciferase Reporter Assay: In murine JB6 Cl41 cells, this compound and its derivatives were found to activate AP-1 and NF-κB-dependent transcriptional activity at non-toxic concentrations[1]. This suggests a complex role for this compound in modulating these pathways, which may be context-dependent.
C. p53 Signaling Pathway
The p53 tumor suppressor pathway plays a critical role in preventing cancer formation. This compound's interaction with this pathway appears to be indirect and p53-independent in some contexts.
Experimental Evidence:
-
Luciferase Reporter Assay: this compound and its derivatives did not activate p53-dependent transcriptional activity in JB6 Cl41 cells[1].
-
Cell Cycle Arrest: this compound has been shown to induce a p21-mediated G2/M cell cycle arrest in a p53-independent manner[1].
III. Induction of Apoptosis and Cell Cycle Arrest
This compound's anti-cancer activity is significantly attributed to its ability to induce programmed cell death (apoptosis) and halt the cell cycle.
A. Apoptosis
Quantitative Data:
| Cell Line | This compound Concentration (µg/mL) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Reference |
| A549 | 16 | ~15% | ~5% | [2] |
| A549 | 32 | ~25% | ~10% | [2] |
| H1299 | 16 | ~20% | ~8% | [2] |
| H1299 | 32 | ~30% | ~15% | [2] |
Experimental Evidence:
-
Flow Cytometry: Treatment of NSCLC cells (A549 and H1299) with this compound (16 and 32 µg/mL) for 48 hours significantly increased the proportion of early and late apoptotic cells[2].
-
Western Blot Analysis: this compound treatment in NSCLC cells led to increased levels of cleaved PARP and cleaved caspase-3, key markers of apoptosis[2].
B. Cell Cycle Arrest
Experimental Evidence:
-
Flow Cytometry: this compound treatment of NSCLC cells resulted in a G1 phase cell cycle arrest[2]. This was accompanied by a decrease in the expression of cell cycle regulatory proteins CDK2/4 and Cyclin D1/E[2]. In other studies, this compound has been shown to induce a G2/M phase arrest[1].
IV. Wnt and STAT3 Signaling Pathways
Currently, there is limited direct evidence in the reviewed literature detailing the specific effects of this compound on the Wnt and STAT3 signaling pathways. While some studies suggest a potential indirect influence on STAT3-related proteins like vimentin, further research is required to establish a direct mechanistic link and to provide a comparative analysis for these pathways.
V. Experimental Protocols
A. Cell Viability Assay (MTS)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24 to 48 hours.
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.
B. Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).
C. Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
VI. Conclusion
This compound demonstrates significant anti-cancer properties through the modulation of multiple signaling pathways, leading to the induction of apoptosis and cell cycle arrest in various cancer cell lines. Its inhibitory effect on the pro-survival PI3K/AKT/GSK3β pathway is a key mechanism of its action. While its role in the MAPK/AP-1 and NF-κB pathways appears more complex and potentially context-dependent, these interactions warrant further investigation. The current body of research provides a strong foundation for the continued development of this compound and its derivatives as potential therapeutic agents in oncology. Further studies are needed to elucidate its effects on other critical cancer-related pathways, such as Wnt and STAT3, to fully understand its therapeutic potential.
References
Aaptamine: A Comparative Analysis of its Therapeutic Potential in Specific Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the marine alkaloid aaptamine and its derivatives against established therapeutic agents for non-small cell lung cancer, breast cancer, and hepatocellular carcinoma. The following sections detail its mechanism of action, comparative efficacy, and the experimental basis for these findings.
Comparative Efficacy of this compound and Standard-of-Care Drugs
The in vitro cytotoxic activity of this compound and its derivatives has been evaluated against several cancer cell lines. The tables below summarize the half-maximal inhibitory concentrations (IC50) of these compounds compared to standard chemotherapeutic agents.
Non-Small Cell Lung Cancer (NSCLC)
This compound has demonstrated significant cytotoxicity against NSCLC cell lines A549 and H1299. Its efficacy is compared with cisplatin, a commonly used platinum-based chemotherapeutic agent.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 | 63.48 µM (equivalent to 13.91 µg/mL) | [1] |
| This compound | H1299 | 47.79 µM (equivalent to 10.47 µg/mL) | [1] |
| Cisplatin | A549 | 9 µM | [2] |
| Cisplatin | A549/DDP (Cisplatin-resistant) | 49.51 µM | [3] |
| Cisplatin | H1299 | 27 µM | [2] |
Breast Cancer
Derivatives of this compound, such as isothis compound and demethyloxythis compound, have shown notable activity against various breast cancer cell lines. Doxorubicin is a standard-of-care anthracycline antibiotic used in breast cancer chemotherapy.
| Compound | Cell Line | IC50 (µM) | Reference |
| Isothis compound | T-47D | 30.13 µM | [4] |
| Isothis compound | MCF-7 | 49.12 µM | [4] |
| Isothis compound | MDA-MB-231 | 49.56 µM | [4] |
| Demethyloxythis compound | T-47D | 33.02 µM | [4] |
| Demethyloxythis compound | MCF-7 | 23.11 µM | [4] |
| Demethyloxythis compound | MDA-MB-231 | 19.34 µM | [4] |
| Doxorubicin | T-47D | Not specified | |
| Doxorubicin | MCF-7 | Not specified | |
| Doxorubicin | MDA-MB-231 | Not specified |
Hepatocellular Carcinoma (HCC)
Demethyl(oxy)this compound has been evaluated for its cytotoxic effects on the HepG2 human liver cancer cell line. Sorafenib is a kinase inhibitor used as a first-line treatment for advanced HCC.
| Compound | Cell Line | IC50 (µM) | Reference |
| Demethyl(oxy)this compound | HepG2 | 8.4 µM | |
| Sorafenib | HepG2 | Not specified |
Signaling Pathways and Mechanism of Action
This compound and its derivatives exert their anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. In NSCLC cells, this compound treatment leads to the dephosphorylation of both AKT and GSK3β in a dose-dependent manner[5]. This inhibition of the PI3K/Akt pathway contributes to the suppression of tumor cell growth and survival.
Cell Cycle Regulation via CDK2 Inhibition
This compound and its derivatives can induce cell cycle arrest, primarily at the G1 phase in NSCLC cells[1] and the G2/M phase in other cancer types. This is achieved by targeting key cell cycle regulators, including cyclin-dependent kinase 2 (CDK2) and cyclins D1 and E[1]. Some this compound derivatives have shown potent inhibitory activity against CDK2[6].
Induction of Apoptosis
This compound and its derivatives are potent inducers of apoptosis. In NSCLC cells, this compound treatment leads to the upregulation of cleaved PARP and cleaved caspase-3, both key markers of apoptosis[1]. In breast cancer cells, isothis compound induces apoptosis through the activation of caspase-7 and inhibition of the X-linked inhibitor of apoptosis protein (XIAP)[7][8].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the cytotoxic effects of this compound and other compounds on cancer cell lines and to calculate the IC50 values.
Protocol:
-
Cancer cells (e.g., A549, H1299, T-47D) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.[1]
-
The following day, the cells are treated with various concentrations of this compound, its derivatives, or standard drugs (e.g., cisplatin, doxorubicin) for 48 to 72 hours.[1]
-
After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT solution (5 mg/mL in PBS) is added to each well.[1]
-
The plates are incubated for an additional 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan crystals with DMSO) using a microplate reader.[1]
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined using a dose-response curve fitting software (e.g., GraphPad Prism).[1]
Western Blot Analysis for PI3K/Akt Pathway
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Protocol:
-
NSCLC cells (A549 and H1299) are treated with different concentrations of this compound (e.g., 0, 8, 16, 32 µg/mL) for 48 hours.[5]
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against total Akt, phospho-Akt (Ser473), total GSK3β, phospho-GSK3β (Ser9), and a loading control (e.g., β-actin).
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.[5]
Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells after treatment with this compound or its derivatives.
Protocol:
-
T-47D or NSCLC cells are seeded in 6-well plates and treated with various concentrations of the test compound for 24-48 hours.[1][8]
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[9]
Conclusion
This compound and its derivatives exhibit promising anticancer activity against non-small cell lung, breast, and hepatocellular carcinoma cell lines. Their mechanism of action involves the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. While the in vitro efficacy of this compound is in some cases comparable to or less potent than standard chemotherapeutic agents, its unique chemical scaffold and multi-target activity present a valuable platform for the development of novel anticancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its derivatives, both as single agents and in combination with existing cancer therapies.
References
- 1. This compound attenuates the proliferation and progression of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Deferoxamine Counteracts Cisplatin Resistance in A549 Lung Adenocarcinoma Cells by Increasing Vulnerability to Glutamine Deprivation-Induced Cell Death [frontiersin.org]
- 4. Isothis compound Induces T-47D Cells Apoptosis and Autophagy via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound derivatives with CDK2 inhibitory activities from the South China Sea sponge Aaptos suberitoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothis compound Induces T-47D Cells Apoptosis and Autophagy via Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Apoptosis induction on human breast cancer T47D cell line by extracts of Ancorina sp - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aaptamine Delivery Methods for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different in vivo delivery methods for the marine alkaloid aaptamine, based on available experimental data. While direct comparative studies evaluating the efficacy of various this compound delivery routes are limited, this document synthesizes findings from individual in vivo studies to offer insights into its application in cancer and neuropathic pain models.
Data Presentation: Efficacy of this compound in Preclinical Models
The following table summarizes the quantitative data from key in vivo studies investigating the efficacy of this compound.
| Model | Animal | Delivery Method | This compound Dose | Treatment Duration | Key Efficacy Outcomes | Reference |
| Hepatocellular Carcinoma (HCC) Xenograft | BALB/c nude mice | Systemic (presumed) | 20 mg/kg body weight | 14 days | 40.3% inhibition of tumor growth compared to vehicle control.[1] | Li et al., 2015 |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft | NSG mice | Systemic (presumed) | Not specified | 2 weeks | Significantly lower disease burden observed via bioluminescence imaging compared to vehicle. | (Not explicitly stated in provided abstracts) |
| Neuropathic Pain (Chronic Constriction Injury) | Rats | Intrathecal | 5, 30, and 100 μg | Single administration | Alleviation of CCI-induced nociceptive sensitization, allodynia, and hyperalgesia.[2] | Sung et al., 2023 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol is based on the study by Li et al. (2015) investigating the anti-tumor effects of this compound on hepatocellular carcinoma.
1. Cell Culture:
-
Human hepatocellular carcinoma cell line HCC-LM3 is cultured in appropriate media until reaching the desired confluence for injection.
2. Animal Model:
-
Male BALB/c nude mice, typically 4-6 weeks old, are used for this study.
3. Tumor Cell Implantation:
-
HCC-LM3 cells are harvested, washed, and resuspended in a sterile solution (e.g., serum-free media or PBS).
-
A suspension containing a specific number of cells (e.g., 5 x 10^6 cells in 100 µL) is injected subcutaneously into the flank of each mouse.
4. This compound Administration:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered, presumably via a systemic route such as intraperitoneal or intravenous injection, at a dose of 20 mg/kg body weight. The vehicle for this compound dissolution was not specified in the reviewed literature.
-
Treatment is carried out for a period of 14 days. The frequency of administration (e.g., daily) is an important parameter that should be defined in the full study protocol.
5. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Neuropathic Pain Model (Chronic Constriction Injury)
This protocol is based on the study by Sung et al. (2023) evaluating the analgesic effects of this compound on neuropathic pain.
1. Animal Model:
-
Adult male Sprague-Dawley rats are used for this model.
2. Intrathecal Catheter Implantation:
-
Rats are anesthetized, and a surgical incision is made to expose the atlanto-occipital membrane.
-
A small incision is made in the membrane, and a sterile polyethylene catheter (e.g., PE-10) is inserted into the intrathecal space and advanced caudally to the lumbar region.
-
The catheter is secured to the surrounding musculature and the external end is sealed.
-
Animals are allowed to recover for several days post-surgery.
3. Chronic Constriction Injury (CCI) Induction:
-
The sciatic nerve of one hind limb is exposed, and loose ligatures are placed around it to induce a neuropathy.
4. This compound Administration:
-
This compound, dissolved in a suitable vehicle, is administered intrathecally through the implanted catheter using a microsyringe (e.g., Hamilton syringe).
-
Doses of 5, 30, and 100 μg are typically tested.
-
The injection volume is kept low (e.g., 10 µL) and is followed by a small volume of sterile saline to flush the catheter.
5. Behavioral Testing for Analgesia:
-
Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation with von Frey filaments is measured. An increase in the threshold indicates an analgesic effect.
-
Thermal Hyperalgesia: The paw withdrawal latency in response to a thermal stimulus (e.g., radiant heat) is assessed. An increase in latency suggests a reduction in heat sensitivity.
-
Behavioral tests are conducted at baseline and at various time points after this compound administration.
Mandatory Visualizations
Signaling Pathway of this compound
This compound has been shown to modulate several signaling pathways, including the PTEN/PI3K/Akt pathway, which is crucial in cell survival and proliferation.
References
Safety Operating Guide
Navigating the Safe Disposal of Aaptamine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive compounds like aaptamine are paramount to ensuring laboratory safety and environmental protection. This compound, a marine alkaloid with noted anticancer and antimicrobial properties, is classified as toxic if swallowed and can be irritating to the respiratory tract and mucous membranes.[1] Adherence to stringent disposal protocols is therefore essential. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, in line with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
-
Emergency Procedures: In case of accidental release, contain the spill and collect the material as appropriate.[1] Avoid breathing vapors and ensure adequate ventilation.[1]
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound, based on available safety data.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1] | P301+310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P330: Rinse mouth.[1] |
| Irritant | Material may be irritating to the mucous membranes and upper respiratory tract. May cause eye, skin, or respiratory system irritation.[1] | P264: Wash {hands} thoroughly after handling.[1] |
| Potential Hazards | May be harmful by inhalation or skin absorption. The toxicological properties have not been thoroughly investigated.[1] | Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
-
Initial Assessment and Segregation:
-
Identify all this compound-containing waste. This includes pure compounds, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any personal protective equipment (PPE) that has come into direct contact with the substance.
-
Segregate this compound waste from other laboratory waste streams at the point of generation.
-
-
Waste Containment:
-
Solid Waste: Place all solid this compound waste, including contaminated labware and PPE, into a clearly labeled, leak-proof chemical waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and shatter-resistant container. Ensure the container is compatible with the solvents used.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Toxic").
-
-
Contact Environmental Health and Safety (EHS):
-
Notify your institution's EHS department about the this compound waste that needs to be collected.
-
Provide them with an accurate inventory of the waste, including the quantities and form (solid or liquid).
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure that the storage area is away from incompatible materials. The SDS for this compound indicates incompatibility with strong oxidizing agents.[1]
-
-
Transfer and Final Disposal:
-
Your EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
The disposal company will transport the waste to a permitted facility for final treatment and disposal, which typically involves incineration or other approved chemical destruction methods.
-
Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Aaptamine
For researchers, scientists, and drug development professionals, the safe handling and disposal of Aaptamine, a marine alkaloid with potent biological activity, is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1] While extensive toxicological properties have not been fully investigated, it is crucial to handle this compound with a high degree of caution.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[2] | To protect eyes from contact with this compound powder or solutions, which can cause irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection).[1][2] For handling larger quantities or in case of potential spills, double gloving is recommended. | To prevent skin contact, as this compound may be harmful upon skin absorption.[1] |
| Respiratory Protection | A NIOSH-approved respirator is warranted, especially when handling the powder form or when engineering controls are insufficient to control airborne levels.[1][2] A self-contained breathing apparatus may be necessary for spill cleanup.[1] | To prevent inhalation of this compound dust or aerosols, which can irritate the mucous membranes and upper respiratory tract.[1] |
| Body Protection | A lab coat must be worn at all times.[1] For procedures with a higher risk of contamination, consider a disposable chemical-resistant coverall or "bunny suit".[3] | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes that cover the entire foot are mandatory in the laboratory.[2] | To protect feet from spills and falling objects. |
Operational Plans: Handling and Storage
Engineering Controls:
-
Work with this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Facilities where this compound is handled should be equipped with an eyewash station and a safety shower.[1]
Safe Handling Practices:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not take internally.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid prolonged or repeated exposure.[1]
Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store in a locked-up, designated area according to the instructions on the product insert.[1][4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Unused or expired this compound powder, as well as contaminated materials such as weigh boats, pipette tips, and gloves, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Disposal: All this compound waste must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Experimental Protocols
The following are generalized protocols for common experiments involving this compound, based on published research. Researchers should adapt these protocols to their specific experimental needs and laboratory safety guidelines.
Cell Culture and Treatment:
-
Cell Seeding: Plate human cancer cell lines (e.g., THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231, or JB6 Cl41) in appropriate culture medium and incubate at 37°C in a 5% CO2 incubator until they reach the desired confluency.[1][5]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., ranging from 0.25 µM to 150 µM, depending on the cell line and experimental goals).[1]
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Treat the cells for the desired time period (e.g., 6, 24, or 48 hours).[1][3]
-
Analysis: Following treatment, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT assay), apoptosis assays (e.g., flow cytometry), or analysis of transcriptional activity.[1][5]
Luciferase Reporter Gene Assay for Transcriptional Activity (AP-1, NF-κB, p53):
-
Cell Line: Use a cell line stably transfected with a luciferase reporter gene under the control of a specific promoter (e.g., JB6 Cl41 cells with AP-1, NF-κB, or p53 responsive elements).[1]
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 6 or 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to the protein concentration of the cell lysate. Express the results as a percentage of the activity in untreated control cells.[1]
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways involved in cell proliferation, survival, and apoptosis. At high, non-toxic concentrations, this compound can induce the transcriptional activity of AP-1 and NF-κB.[1] It has also been reported to act independently of the p53 tumor suppressor protein.[1][6][7] Furthermore, this compound can inhibit the PI3K/AKT/GSK3β signaling pathway.[3]
Below are diagrams illustrating the known signaling pathways affected by this compound.
Caption: this compound's influence on key cellular signaling pathways.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates the proliferation and progression of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a spongean alkaloid, activates p21 promoter in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
